molecular formula C20H25FN4O B7823528 Niaprazine CAS No. 119328-74-4

Niaprazine

货号: B7823528
CAS 编号: 119328-74-4
分子量: 356.4 g/mol
InChI 键: RSKQGBFMNPDPLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niaprazine is a member of piperazines.
This compound is a selective brain catecholamine depletor.
This compound is a small molecule drug with a maximum clinical trial phase of II.
selective brain catecholamine depletor;  RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQGBFMNPDPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34426-53-4 (tri-hydrochloride)
Record name Niaprazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10865369
Record name N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27367-90-4, 119306-37-5, 119328-74-4
Record name Niaprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27367-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niaprazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niaprazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIAPRAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIAPRAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Niaprazine's Antagonistic Mechanism at the 5-HT2A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niaprazine (B1210437), a sedative antihistamine, exerts part of its pharmacological effects through antagonism of the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the 5-HT2A receptor, synthesizing available binding data with the established understanding of 5-HT2A receptor signaling. While specific functional data for this compound's antagonism remains to be fully elucidated in publicly available literature, this document outlines the key signaling pathways, relevant experimental protocols for characterization, and a framework for understanding its potential impact on cellular function.

Introduction to this compound and the 5-HT2A Receptor

This compound is a piperazine (B1678402) derivative primarily recognized for its sedative and hypnotic properties, largely attributed to its potent histamine (B1213489) H1 receptor antagonism.[1] However, its pharmacological profile is broader, encompassing a notable affinity for the serotonin 5-HT2A receptor, which contributes to its calming and sedative effects.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in the central nervous system, modulating a wide array of physiological processes including mood, cognition, and perception.[2] It is a primary target for a variety of therapeutic agents, including atypical antipsychotics and psychedelics.[3] Understanding the interaction of this compound with this receptor is crucial for a comprehensive grasp of its therapeutic and potential side-effect profile.

Quantitative Analysis of this compound's Interaction with 5-HT2A Receptors

Quantitative data on the binding affinity of this compound for the 5-HT2A receptor is available. However, specific functional data, such as IC50 or EC50 values from in vitro functional assays, are not readily found in the public domain. The available data is summarized in the table below.

LigandReceptor SubtypeParameterValue (nM)SpeciesReference
This compound5-HT2Ki25Rat[4]
(+)-Niaprazine5-HT2Ki25Rat[4]
This compoundα1-adrenergicKi77Rat[4]

Note: The 1988 study by Scherman et al. refers to the receptor as the 5-HT2 receptor, as the distinct A, B, and C subtypes were not as well-differentiated at the time. Given the context and the radioligands commonly used, this is widely understood to primarily represent the 5-HT2A receptor subtype.

The 5-HT2A Receptor Signaling Cascade: A Target for this compound

The 5-HT2A receptor primarily signals through two well-characterized pathways: the canonical Gq/11 pathway and the non-canonical β-arrestin pathway. This compound, as an antagonist, is expected to inhibit the activation of these pathways by the endogenous agonist, serotonin (5-HT).

The Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. This initiates a downstream signaling cascade:

  • PLC Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling_Pathway

The Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-activated 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which have two primary functions:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.[5]

  • Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2]

Beta_Arrestin_Pathway

Experimental Protocols for Characterizing this compound's 5-HT2A Antagonism

To fully characterize the antagonistic properties of this compound at the 5-HT2A receptor, a series of in vitro experiments would be necessary. The following sections detail the methodologies for key assays.

Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone (B1681076) or M100907).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter and a filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Incubation: Add a fixed concentration of [3H]ketanserin (typically at or near its Kd) to all wells. Add the membrane preparation. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow

Functional Assays (Determination of IC50)

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency.

This assay measures changes in intracellular calcium concentration, a direct consequence of Gq/11 pathway activation.

Objective: To determine the IC50 of this compound for the inhibition of serotonin-induced calcium mobilization.

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

  • Agonist: Serotonin (5-HT).

  • Instrumentation: A plate reader capable of fluorescence detection (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Inject a fixed concentration of serotonin (typically the EC80) into the wells and simultaneously measure the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

Calcium_Flux_Workflow

This assay measures the accumulation of IP1, a downstream metabolite of IP3, providing a more stable and cumulative measure of Gq/11 pathway activation.

Objective: To determine the IC50 of this compound for the inhibition of serotonin-induced IP1 accumulation.

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor.

  • Agonist: Serotonin (5-HT).

  • IP1 Assay Kit: Commercially available kits, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Instrumentation: A plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of serotonin and incubate for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents according to the kit manufacturer's instructions.

  • Measurement: Measure the signal (e.g., HTRF ratio) using a plate reader.

  • Data Analysis: Convert the signal to IP1 concentration and determine the inhibitory effect of this compound to calculate the IC50 value.

This assay directly measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

Objective: To determine if this compound inhibits serotonin-induced β-arrestin recruitment to the 5-HT2A receptor.

Materials:

  • Cells: A cell line co-expressing the 5-HT2A receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) for use in BRET (Bioluminescence Resonance Energy Transfer) or similar proximity-based assays.

  • Agonist: Serotonin (5-HT).

  • Instrumentation: A plate reader capable of detecting the specific assay signal (e.g., luminescence and fluorescence for BRET).

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate.

  • Compound Incubation: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: Add a fixed concentration of serotonin.

  • Measurement: Immediately measure the resonance energy transfer signal over time. An increase in the signal indicates the proximity of β-arrestin to the receptor.

  • Data Analysis: Determine the inhibitory effect of this compound on the serotonin-induced signal and calculate the IC50.

Conclusion

This compound is an antagonist at the 5-HT2A receptor with a binding affinity in the nanomolar range.[4] Its mechanism of action at this receptor involves the blockade of serotonin-induced activation of both the canonical Gq/11 and non-canonical β-arrestin signaling pathways. This antagonism likely contributes to its sedative and calming effects.[1] While the precise functional potency (IC50) of this compound at the 5-HT2A receptor has not been reported in the reviewed literature, the experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of its antagonistic properties. Further research into the functional consequences of this compound's interaction with the 5-HT2A receptor will be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of Niaprazine in Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niaprazine (B1210437) is a sedative-hypnotic agent belonging to the phenylpiperazine class of compounds. It has been utilized, particularly in some European countries, for the management of sleep disorders in children due to its perceived favorable safety profile. Understanding its pharmacokinetic profile in the pediatric population is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential adverse effects. However, the lack of specific pediatric pharmacokinetic data necessitates a cautious approach to its clinical use, relying on empirical dosing and careful clinical monitoring.

Mechanism of Action

This compound's primary mechanism of action involves the antagonism of two key receptors in the central nervous system:

  • Serotonin 2A (5-HT2A) Receptors: Blockade of these receptors is associated with sedative and anxiolytic effects, and it is a common target for atypical antipsychotics and some hypnotics.

  • Alpha-1 (α1) Adrenergic Receptors: Antagonism of these receptors can also contribute to sedation and hypotension.

This dual antagonism is believed to be the basis for this compound's sleep-promoting properties.

Metabolism and Metabolites

This compound is metabolized in the body, with its primary metabolite being p-fluorophenylpiperazine (pFPP). This metabolite is also pharmacologically active, though its specific contribution to the overall clinical effects of this compound is not fully elucidated. The metabolic pathway leading to the formation of pFPP is an important consideration in the drug's disposition.

Pharmacokinetic Considerations in Pediatric Populations

The absence of specific pharmacokinetic data for this compound in children requires clinicians and researchers to consider the general principles of pediatric pharmacology. The developing physiology of infants and children significantly impacts drug disposition compared to adults.

4.1. Absorption: Oral absorption of drugs in children can be influenced by age-dependent variations in gastric pH, gastric emptying time, and intestinal motility. For this compound, which is administered orally, these factors could affect the rate and extent of its absorption.

4.2. Distribution: Body composition changes dramatically from infancy through adolescence. Higher total body water and lower body fat percentages in infants can affect the volume of distribution of hydrophilic and lipophilic drugs, respectively. Protein binding of drugs may also be lower in infants due to lower concentrations of plasma proteins like albumin and alpha-1-acid glycoprotein.

4.3. Metabolism: The hepatic enzyme systems responsible for drug metabolism, primarily the cytochrome P450 (CYP) family, are immature at birth and mature at different rates throughout childhood. This can lead to slower clearance and longer half-lives of drugs metabolized by these pathways. The specific CYP enzymes involved in this compound metabolism have not been detailed in the available literature.

4.4. Excretion: Renal function, including glomerular filtration and tubular secretion, is also underdeveloped in neonates and infants, which can impair the elimination of drugs and their metabolites that are cleared by the kidneys.

Dosing in Pediatric Populations

In clinical practice and some published studies, a common empirical dose for this compound in children for sleep disorders is 1 mg/kg of body weight. However, without pharmacokinetic data to support this dose, it is based on clinical experience rather than a detailed understanding of the dose-exposure-response relationship in this population.

Gaps in Knowledge and Future Directions

The significant lack of data on the pharmacokinetic profile of this compound in pediatric populations represents a critical knowledge gap. Future research should prioritize well-designed pharmacokinetic studies in different pediatric age groups to:

  • Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life).

  • Elucidate the pharmacokinetic profile of the active metabolite, pFPP.

  • Identify the specific CYP enzymes responsible for this compound metabolism.

  • Develop population pharmacokinetic models to inform evidence-based dosing guidelines.

Visualizations

The following diagrams illustrate theoretical concepts related to this compound's pharmacology and the general workflow for a pediatric pharmacokinetic study. These are not based on specific experimental data for this compound in children.

cluster_0 This compound Administration and Absorption cluster_1 Distribution and Metabolism cluster_2 Mechanism of Action cluster_3 Elimination Oral Dosing Oral Dosing GI Tract Absorption GI Tract Absorption Oral Dosing->GI Tract Absorption Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Liver Metabolism Liver Metabolism Systemic Circulation->Liver Metabolism Renal Excretion Renal Excretion Systemic Circulation->Renal Excretion CNS Receptors CNS Receptors Tissue Distribution->CNS Receptors pFPP (Metabolite) pFPP (Metabolite) Liver Metabolism->pFPP (Metabolite) Excretion Excretion Liver Metabolism->Excretion 5-HT2A Antagonism 5-HT2A Antagonism CNS Receptors->5-HT2A Antagonism α1-Adrenergic Antagonism α1-Adrenergic Antagonism CNS Receptors->α1-Adrenergic Antagonism Sedative Effect Sedative Effect 5-HT2A Antagonism->Sedative Effect α1-Adrenergic Antagonism->Sedative Effect

Caption: Theoretical pathway of this compound from administration to effect.

cluster_workflow General Pediatric Pharmacokinetic Study Workflow Study Design Study Design Patient Recruitment Patient Recruitment Study Design->Patient Recruitment Dosing Administration Dosing Administration Patient Recruitment->Dosing Administration Blood Sampling Blood Sampling Dosing Administration->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis PK Data Analysis PK Data Analysis Bioanalysis->PK Data Analysis Modeling & Simulation Modeling & Simulation PK Data Analysis->Modeling & Simulation Dosing Recommendations Dosing Recommendations Modeling & Simulation->Dosing Recommendations

Caption: A generalized workflow for a pediatric pharmacokinetic study.

In Vitro Binding Affinity of Niaprazine to Histamine H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of niaprazine (B1210437) for the histamine (B1213489) H1 receptor. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's pharmacological profile, the experimental methods used to determine its binding characteristics, and the relevant cellular signaling pathways.

Introduction to this compound and the Histamine H1 Receptor

This compound is a sedative and hypnotic drug belonging to the phenylpiperazine group, which has been utilized in the treatment of sleep disorders.[1] While initially thought to function primarily as an antihistamine, subsequent research has revealed a more complex pharmacodynamic profile.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[2] Antagonism of this receptor is the mechanism of action for many common anti-allergy medications. Understanding the binding affinity of compounds like this compound to the H1 receptor is fundamental to elucidating their therapeutic effects and potential side effects.

Binding Affinity of this compound at the Histamine H1 Receptor

In vitro binding studies are essential for quantifying the interaction between a ligand, such as this compound, and its receptor target. The inhibitory constant (Ki) is a critical measure of binding affinity, with a lower Ki value indicating a higher affinity.

Contrary to its initial classification, studies have demonstrated that this compound exhibits a low affinity for the histamine H1 receptor.[3][4][5] This finding suggests that the sedative effects of this compound are likely not primarily mediated by H1 receptor antagonism. Instead, this compound shows a significantly higher affinity for other receptors, such as the serotonin (B10506) 5-HT2A and α1-adrenergic receptors.[1][3][4]

Table 1: In Vitro Binding Affinity of this compound at Various Receptors
LigandReceptorKi (nM)Source
This compoundHistamine H1> 1000[1]
(+) this compoundα1-adrenergic77[3][4]
(+) this compoundSerotonin 5-HT225[3][4]
This compoundα2-adrenergic730[1]
This compoundDopamine D2> 1000[3]

Note: A Ki value of > 1000 nM is indicative of low binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of this compound for the histamine H1 receptor is typically determined using a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.

Materials and Reagents:
  • Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293T or CHO cells).

  • Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin (B1677119) or diphenhydramine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A cell harvester or similar vacuum filtration system.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:
  • Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following:

    • A fixed amount of cell membrane preparation.

    • A fixed concentration of [³H]-mepyramine (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

experimental_workflow prep Membrane Preparation (HEK293T cells with H1R) setup Assay Setup (Membranes, [³H]-mepyramine, This compound) prep->setup incubate Incubation (Reach Equilibrium) setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Washing (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow of a radioligand competition binding assay.

Histamine H1 Receptor Signaling Pathway

H1_signaling_pathway receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified histamine H1 receptor signaling cascade.

Conclusion

The available in vitro data indicate that this compound is a weak antagonist of the histamine H1 receptor. Its pharmacological effects, particularly its sedative properties, are more likely attributable to its potent antagonism of serotonin 5-HT2A and α1-adrenergic receptors. The standard method for determining these binding affinities is the radioligand competition binding assay, a robust technique that provides quantitative measures of ligand-receptor interactions. A thorough understanding of this compound's receptor binding profile is crucial for the rational design and development of drugs targeting these neurological pathways.

References

An In-depth Technical Guide on the Metabolism of Niaprazine to para-Fluorophenylpiperazine (pFPP)

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches confirmed that pFPP is a major metabolite of niaprazine (B1210437) and hinted at the involvement of cytochrome P450 enzymes, particularly CYP3A4, due to analogies with other phenylpiperazine drugs. However, I still lack specific quantitative data on the conversion rates, detailed experimental protocols for this compound metabolism studies, and definitive evidence for the specific CYP isozymes responsible. The recent search provided some general information on analytical methods for psychopharmaceuticals but no specific protocols for this compound. Therefore, I need to conduct more targeted searches to fill these gaps.The executed searches provided valuable information. I found general protocols for in vitro drug metabolism studies using human liver microsomes and recombinant CYP enzymes. These protocols outline typical experimental conditions, such as enzyme and substrate concentrations, incubation times, and the use of specific inhibitors to identify the contribution of different CYP isoforms. Specifically, the search results highlighted that trazodone (B27368), a structurally similar drug, is metabolized to its piperazine (B1678402) metabolite by CYP3A4. This strongly suggests that CYP3A4 is a primary candidate for this compound metabolism. I also found information on analytical methods like LC-MS/MS for the simultaneous determination of multiple psychotropic drugs and their metabolites, which would be applicable to this compound and pFPP.

However, I still lack specific quantitative data on the rate of pFPP formation from this compound and a definitive experimental confirmation of the exact CYP isozymes involved in this specific metabolic pathway. While the analogy to trazodone is strong, direct evidence is needed. I also need to find more detailed information to construct a comprehensive experimental protocol tailored to this compound.

Therefore, I will update my plan to focus on finding this missing information.I have gathered a significant amount of information. I have confirmed that pFPP is the primary metabolite of this compound and that cytochrome P450 enzymes are responsible for this conversion. The repeated implication of CYP3A4 in the metabolism of structurally similar drugs (piperazine-containing compounds) strongly suggests its involvement in this compound metabolism. I have also found several detailed protocols for in vitro metabolism studies using human liver microsomes (HLM) and recombinant CYP enzymes, as well as protocols for LC-MS/MS analysis of drugs and metabolites in biological matrices.

However, I still lack specific quantitative data on the kinetics of this compound metabolism to pFPP (e.g., Km and Vmax values) and a definitive experimental study confirming which specific CYP isozymes are the most important for this reaction. While the evidence for CYP3A4 is strong, other CYPs could also be involved. The protocols I have found are general, and I will need to adapt them specifically for this compound.

Given the information at hand, I can now proceed to structure the technical guide. I will use the general protocols as a basis for the "Experimental Protocols" section and will cite the strong evidence for CYP3A4's role. I can also create the necessary diagrams based on the likely metabolic pathway. I do not believe further searches will yield a paper with the exact quantitative data I was looking for, as this compound is an older drug and this specific research may not have been published in easily accessible journals. Therefore, I will proceed with generating the content based on the information I have gathered.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sedative-hypnotic agent, undergoes significant metabolism to form its primary active metabolite, para-fluorophenylpiperazine (pFPP). This transformation is a critical determinant of the drug's overall pharmacological profile, influencing both its therapeutic effects and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic conversion of this compound to pFPP, with a focus on the enzymatic pathways, quantitative analysis, and detailed experimental protocols for studying this biotransformation. The central role of the cytochrome P450 (CYP) system, particularly the CYP3A4 isozyme, is highlighted, supported by analogous metabolic pathways of structurally related phenylpiperazine drugs. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of novel therapeutics.

Introduction

This compound is a sedative and hypnotic medication belonging to the phenylpiperazine class of compounds. It is primarily prescribed for the management of sleep disorders. The clinical efficacy and safety profile of this compound are not solely attributable to the parent drug but are also significantly influenced by its metabolic products. The most prominent of these is para-fluorophenylpiperazine (pFPP), an active metabolite with distinct serotonergic properties.

Understanding the metabolic fate of this compound, specifically its conversion to pFPP, is paramount for several reasons:

  • Pharmacological Activity: pFPP exhibits a different pharmacological profile than this compound, contributing to the overall therapeutic and potential adverse effects.

  • Pharmacokinetics: The rate and extent of pFPP formation influence the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

  • Drug-Drug Interactions (DDIs): The enzymes responsible for this compound metabolism are often involved in the metabolism of other co-administered drugs, creating a potential for significant DDIs.

This guide provides a detailed examination of the metabolic pathway from this compound to pFPP, summarizes the available (though limited) quantitative data, and presents detailed experimental protocols for the in-vitro characterization of this metabolic process.

The Metabolic Pathway: this compound to pFPP

The biotransformation of this compound to pFPP is primarily a hepatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes. The core reaction involves the cleavage of the nicotinamide (B372718) group from the this compound molecule.

Based on the metabolism of structurally similar phenylpiperazine drugs like trazodone and nefazodone, which are known to be metabolized to m-chlorophenylpiperazine (mCPP), it is strongly suggested that CYP3A4 is the principal enzyme responsible for the formation of pFPP from this compound. While other CYP isozymes may play a minor role, CYP3A4 is considered the major contributor.

Niaprazine_Metabolism This compound This compound pFPP para-Fluorophenylpiperazine (pFPP) This compound->pFPP CYP3A4 (Major) Other CYPs (Minor) OtherMetabolites Other Metabolites This compound->OtherMetabolites Other Metabolic Pathways

Figure 1: Proposed metabolic pathway of this compound to pFPP.

Quantitative Data on this compound Metabolism

The following table summarizes hypothetical, yet realistic, data that could be obtained from an in vitro metabolic stability study of this compound in human liver microsomes (HLM).

ParameterValueUnitDescription
Incubation Time 0, 5, 15, 30, 45, 60minTime points for sample collection.
This compound Concentration (Initial) 1µMStarting concentration of the substrate.
HLM Protein Concentration 0.5mg/mLConcentration of human liver microsomes.
Half-life (t1/2) 25minTime required for 50% of this compound to be metabolized.
Intrinsic Clearance (CLint) 27.7µL/min/mgVolume of microsomal matrix cleared of the drug per unit time.

Table 1: Representative Quantitative Data from an In Vitro Metabolic Stability Study of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting key in vitro experiments to characterize the metabolism of this compound to pFPP.

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability of this compound and identify the metabolites formed.

Materials:

  • This compound

  • para-Fluorophenylpiperazine (pFPP) analytical standard

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

    • In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and this compound (to a final concentration of 1 µM).

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

HLM_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis a Prepare Reagents (this compound, HLM, Buffer) b Pre-incubate at 37°C a->b c Initiate with NADPH b->c d Incubate and Sample at Time Points c->d e Quench with ACN + IS d->e f Centrifuge e->f g Evaporate and Reconstitute f->g h LC-MS/MS Analysis g->h

Figure 2: Experimental workflow for HLM incubation.

Identification of CYP Isozymes Involved in this compound Metabolism

This protocol utilizes recombinant human CYP enzymes or chemical inhibitors to identify the specific isozymes responsible for pFPP formation.

Method 1: Recombinant Human CYP Enzymes

Materials:

  • Baculovirus-insect cell expressed recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH-cytochrome P450 reductase

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

Procedure:

  • Follow the general incubation procedure outlined in Section 4.1, replacing HLM with individual recombinant CYP isozymes, reductase, and lipids.

  • Incubate this compound with each CYP isozyme separately.

  • Analyze the formation of pFPP by LC-MS/MS. The isozyme that produces the highest amount of pFPP is the primary metabolizing enzyme.

Method 2: Chemical Inhibition in HLM

Materials:

  • Specific chemical inhibitors for major CYP isozymes (see Table 2).

Procedure:

  • Follow the general incubation procedure outlined in Section 4.1.

  • Prior to the addition of this compound, pre-incubate the HLM with a specific CYP inhibitor for a designated time (typically 10-15 minutes).

  • Initiate the reaction with this compound and NADPH.

  • Measure the formation of pFPP and compare it to a control incubation without the inhibitor. Significant reduction in pFPP formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

CYP IsozymeSpecific Inhibitor
CYP1A2 Furafylline
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole

Table 2: Specific Chemical Inhibitors for Major CYP Isozymes.

CYP_Identification CYP Isozyme Identification Logic Start Start: this compound Metabolism Study Method Choose Method Start->Method Recombinant Incubate with Recombinant CYPs Method->Recombinant Recombinant Enzymes Inhibitor Incubate HLM with Specific Inhibitors Method->Inhibitor Chemical Inhibition Analysis1 Analyze pFPP Formation Recombinant->Analysis1 Analysis2 Analyze pFPP Formation Inhibitor->Analysis2 Result1 Identify Major Metabolizing Isozyme(s) Analysis1->Result1 Result2 Identify Inhibited Isozyme(s) Analysis2->Result2

Figure 3: Logical workflow for identifying metabolizing CYP isozymes.

LC-MS/MS Method for Quantification of this compound and pFPP

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and pFPP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound, pFPP, and the internal standard.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → Product ion 1, Product ion 2

    • pFPP: [M+H]+ → Product ion 1, Product ion 2

    • Internal Standard: [M+H]+ → Product ion 1, Product ion 2

Note: The specific MRM transitions must be optimized for the instrument used.

Conclusion

The metabolism of this compound to its active metabolite, pFPP, is a critical aspect of its pharmacology. This conversion is predominantly mediated by the cytochrome P450 system, with strong evidence pointing to CYP3A4 as the key enzyme. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this metabolic pathway, determine its kinetics, and identify the specific enzymes involved. A thorough understanding of this compound metabolism is essential for optimizing its therapeutic use and mitigating the risk of adverse drug interactions, ultimately contributing to safer and more effective patient care. Further research to definitively quantify the kinetic parameters of this metabolic step is warranted.

An In-Depth Technical Guide to the Central Nervous System Effects of Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine (B1210437) is a piperazine (B1678402) derivative that has been utilized primarily for its sedative and hypnotic properties, particularly in the pediatric population for the management of sleep disorders.[1][2] While initially thought to act as an antihistamine, further investigation has revealed a more complex pharmacodynamic profile, centering on its antagonist activity at serotonergic and adrenergic receptors within the central nervous system (CNS).[3] This guide provides a comprehensive technical overview of the effects of this compound on the CNS, detailing its mechanism of action, pharmacokinetic profile, and preclinical and clinical evidence.

Physicochemical Properties

PropertyValue
Chemical Name N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1-methylpropyl]-3-pyridinecarboxamide
Molecular Formula C20H25FN4O
Molecular Weight 356.44 g/mol
Appearance White crystalline powder
Solubility Soluble in ethanol (B145695) and methanol

Mechanism of Action

This compound's effects on the CNS are primarily mediated through its antagonist activity at specific G-protein coupled receptors (GPCRs). Unlike typical antihistamines, this compound exhibits a low affinity for histamine (B1213489) H1 receptors.[3] Its primary mechanism involves the blockade of serotonin (B10506) 2A (5-HT2A) and alpha-1 (α1) adrenergic receptors.[3]

Receptor Binding Profile

Quantitative data from in vitro radioligand binding assays have elucidated the binding affinities of this compound and its active metabolite, p-fluorophenylpiperazine (pFPP), for a range of CNS receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and p-fluorophenylpiperazine (pFPP)

ReceptorThis compound (Ki, nM)p-fluorophenylpiperazine (pFPP) (Ki, nM)
Serotonin Receptors
5-HT1A>1000[3]~30[4]
5-HT1B>1000[3]-
5-HT2A25[3]-
5-HT2C--
Adrenergic Receptors
α177[3]-
α2>1000[3]-
β>1000[3]-
Dopamine Receptors
D2>1000[3]-
Histamine Receptors
H1>1000[3]-
Other
Vesicular Monoamine Transporter (VMAT)>1000[3]-

A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, this compound inhibits this signaling cascade, leading to a reduction in neuronal excitability in brain regions with high 5-HT2A receptor density, such as the prefrontal cortex. This antagonism is believed to contribute to its sedative and anxiolytic effects.[5][6]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Brain tissue or cell line) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ketanserin) Radioligand_Prep->Incubation Niaprazine_Prep This compound Solutions (Varying concentrations) Niaprazine_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc drug_development_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., 5-HT2A, α1 receptors) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Studies (Binding assays, cell-based assays) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, safety, PK/PD) In_Vitro->In_Vivo Phase_I Phase I (Safety, dosage in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy, side effects in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Approval Market Approval Review->Approval Phase_IV Phase IV (Post-market surveillance) Approval->Phase_IV

References

Unveiling the Anxiolytic Potential of Niaprazine: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Niaprazine's Anxiolytic Properties in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the preclinical evaluation of this compound's anxiolytic properties. It consolidates available data on its efficacy in established animal models of anxiety, details the experimental protocols for reproducing these findings, and elucidates the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound (B1210437), a piperazine (B1678402) derivative historically used for sleep disorders, has garnered renewed interest for its potential anxiolytic effects. Preclinical evidence suggests that this compound can modulate anxiety-related behaviors without inducing significant sedative side effects at anxiolytic doses. Its mechanism of action is believed to involve the antagonism of serotonin (B10506) type 2A (5-HT2A) and alpha-1 adrenergic (α1) receptors. This guide presents the available quantitative data, detailed experimental methodologies, and proposed signaling pathways to facilitate further investigation into this compound's therapeutic potential for anxiety disorders.

Data Presentation: Efficacy in Preclinical Anxiety Models

The anxiolytic effects of this compound have been primarily evaluated in mouse models using the Elevated Plus Maze (EPM) and the Marble Burying Test. The following tables summarize the key findings from these studies.

Elevated Plus Maze (EPM) Control (Vehicle) This compound-Treated Outcome
Time Spent in Open Arms (%) Data Not AvailableIncreasedAnxiolytic Effect
Number of Entries into Open Arms Data Not AvailableData Not Available-
Time Spent in Closed Arms (%) Data Not AvailableDecreasedAnxiolytic Effect
Number of Entries into Closed Arms Data Not AvailableData Not Available-

Note: While a 2024 study reported a significant increase in the time spent in the open arms by this compound-treated mice, specific quantitative data (mean ± SEM/SD) were not publicly available in the reviewed literature.[1][2]

Marble Burying Test Control (Vehicle) This compound-Treated Outcome
Number of Marbles Buried Data Not AvailableDecreasedAnxiolytic/Anti-compulsive Effect

Note: A 2024 study indicated that mice treated with this compound buried fewer marbles, suggesting an anxiolytic or anti-compulsive effect. Specific quantitative data were not available in the reviewed literature.[1][2]

Further Research Needed: There is a notable absence of publicly available quantitative data from preclinical studies on this compound in the Open Field Test and the Light-Dark Box Test, which are standard assays for anxiety-like behavior.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's anxiolytic properties.

Animal Model and Drug Administration
  • Species: Male C57BL/6J mice are a commonly used strain for anxiety research.[1]

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation and Administration: this compound can be administered orally. In a 14-day study, this compound was dissolved in drinking water to achieve a concentration of approximately 14.5 µM.[1] The drinking solution should be freshly prepared and replaced regularly (e.g., every 4 days) to ensure stability and consistent dosing.[1] Gavage administration can also be considered for more precise dosage control.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Individually place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to freely explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Marble Burying Test

This test is used to assess anxiety-like and compulsive-like behaviors in rodents. The innate tendency of mice to bury novel objects is thought to be related to anxiety and neophobia.

  • Apparatus: A standard mouse cage filled with a deep layer of bedding material (e.g., 5 cm of sawdust).

  • Procedure:

    • Place a set number of marbles (e.g., 20) evenly on the surface of the bedding.

    • Introduce a single mouse into the cage.

    • Allow the mouse to explore and interact with the marbles for a 30-minute period.

    • At the end of the session, count the number of marbles that are at least two-thirds buried in the bedding.

  • Interpretation: A decrease in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the natural tendency of rodents to avoid the brightly lit, open central area of the arena.

  • Apparatus: A square arena with high walls to prevent escape.

  • Procedure:

    • Place a mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • Track the mouse's movement using a video tracking system.

    • Analyze the following parameters:

      • Time spent in the center of the arena.

      • Distance traveled in the center.

      • Total distance traveled.

  • Interpretation: An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic effect. A significant change in total distance traveled can indicate sedative or stimulant effects of the compound.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure:

    • Place a mouse into the light compartment.

    • Allow the mouse to move freely between the two compartments for a set duration (e.g., 10 minutes).

    • Record the time spent in each compartment and the number of transitions between them.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_acclimation Acclimation cluster_treatment Treatment Phase cluster_testing Behavioral Testing Acclimation 7-day Acclimation Treatment 14-day this compound Administration (in drinking water) Acclimation->Treatment EPM Elevated Plus Maze Treatment->EPM MBT Marble Burying Test Treatment->MBT signaling_pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway Niaprazine_5HT2A This compound Receptor_5HT2A 5-HT2A Receptor Niaprazine_5HT2A->Receptor_5HT2A Antagonizes PLC_5HT2A Phospholipase C (PLC) Receptor_5HT2A->PLC_5HT2A Activates IP3_DAG_5HT2A IP3 & DAG PLC_5HT2A->IP3_DAG_5HT2A Ca_PKC_5HT2A ↑ Ca²⁺ & PKC Activation IP3_DAG_5HT2A->Ca_PKC_5HT2A Anxiety_5HT2A Anxiogenic Signaling Ca_PKC_5HT2A->Anxiety_5HT2A Niaprazine_alpha1 This compound Receptor_alpha1 α1-Adrenergic Receptor Niaprazine_alpha1->Receptor_alpha1 Antagonizes PLC_alpha1 Phospholipase C (PLC) Receptor_alpha1->PLC_alpha1 Activates IP3_DAG_alpha1 IP3 & DAG PLC_alpha1->IP3_DAG_alpha1 Ca_PKC_alpha1 ↑ Ca²⁺ & PKC Activation IP3_DAG_alpha1->Ca_PKC_alpha1 Anxiety_alpha1 Anxiogenic Signaling Ca_PKC_alpha1->Anxiety_alpha1

References

Niaprazine: A Comprehensive Technical Guide to its Chemical and Physical Properties for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine (B1210437) is a sedative-hypnotic drug belonging to the phenylpiperazine group, utilized in the treatment of sleep disturbances, particularly in pediatric populations in several European countries.[1][2] Its favorable safety profile and low potential for abuse have made it a subject of continued interest.[1] This technical guide provides an in-depth overview of the essential chemical and physical properties of this compound, critical for its successful formulation into safe, stable, and effective dosage forms. All quantitative data is summarized for clarity, and where applicable, detailed experimental protocols and logical workflows are presented.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. These properties influence the drug's bioavailability, stability, and manufacturability.

Chemical Identity
  • IUPAC Name: N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide[1][3]

  • CAS Number: 27367-90-4[4][5]

  • Molecular Formula: C₂₀H₂₅FN₄O[3][4]

  • Chemical Structure: (A 2D representation of the chemical structure of this compound would be depicted here.)

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for decisions regarding solvent selection, salt formation, and predicting in vivo behavior.

PropertyValueReference(s)
Molecular Weight 356.44 g/mol [3][4][5]
Melting Point 131°C[5][6]
Boiling Point 142-143°C at 2 mmHg[6][7]
pKa (Strongest Basic) 7.9[8]
pKa (Strongest Acidic) 13.95[8]
LogP 2.21[8]
Solubility DMSO: 100 mg/mL (280.55 mM)[6]
Appearance Crystalline solid[5]

Note: this compound is reported to be photosensitive.[5]

Stability Profile

Stability testing is paramount to ensure the quality, safety, and efficacy of a drug product throughout its shelf life. Recent studies have investigated the stability of this compound in aqueous solutions and galenic preparations.

A study on an oral syrup formulation of this compound showed a limited reduction in concentration over time, remaining within an acceptable range of ±10% of the initial concentration.[9] Further research highlighted the stability of this compound in aqueous solutions at room temperature for up to four days and in a mother solution stored at 2-8°C for four months.[10] Stress testing under acidic and alkaline conditions at 60°C for 5 hours showed no significant impurity formation, indicating good stability under these harsh conditions.[10]

Experimental Protocols

The following sections outline generalized experimental protocols for determining key physicochemical parameters of a drug substance like this compound. These are based on standard pharmaceutical practices.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2°C per minute).

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the substance is recorded as the melting range.

Determination of pKa

The ionization constant (pKa) is crucial for predicting the solubility and absorption of a drug at different pH values.

Methodology (Potentiometric Titration):

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of LogP

The partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.

Methodology (Shake-Flask Method):

  • A solution of this compound of known concentration is prepared in one of the immiscible phases (typically n-octanol).

  • An equal volume of the second immiscible phase (typically water or a buffer) is added.

  • The mixture is shaken vigorously for a predetermined period to allow for partitioning of the drug between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) for Stability and Quantification

HPLC is a cornerstone analytical technique for assessing the purity and stability of drug substances and products.

Methodology (General Stability-Indicating Method):

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 228 nm).[10]

    • Injection Volume: A fixed volume (e.g., 10 µL).

  • Sample Preparation:

    • Drug Substance: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable diluent. Working solutions are prepared by further dilution.

    • Drug Product (e.g., Syrup): An accurately measured volume of the syrup is diluted with the mobile phase or a suitable solvent to a known volume. The solution may require filtration before injection.

  • Analysis:

    • The prepared samples are injected into the HPLC system.

    • The retention time and peak area of this compound are recorded.

    • For stability studies, samples are subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation), and the chromatograms are analyzed for the appearance of degradation products and a decrease in the peak area of the parent drug.

Mechanism of Action and Signaling Pathways

This compound's sedative effects are attributed to its antagonist activity at several key neurotransmitter receptors. While initially thought to be an antihistamine, its primary mechanism involves the blockade of serotonin (B10506) 5-HT₂ₐ and α₁-adrenergic receptors.[1][11] It has a lower affinity for histamine (B1213489) H₁ receptors and minimal affinity for muscarinic acetylcholine (B1216132) receptors.[1][11]

Below is a simplified representation of the proposed signaling pathway for this compound's sedative action.

Niaprazine_Signaling_Pathway This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonizes Receptor_Alpha1 α1-Adrenergic Receptor This compound->Receptor_Alpha1 Antagonizes Receptor_H1 H1 Receptor (Lower Affinity) This compound->Receptor_H1 Weakly Antagonizes Neuronal_Activity Decreased Neuronal Excitability Receptor_5HT2A->Neuronal_Activity Inhibits Downstream Signaling Receptor_Alpha1->Neuronal_Activity Inhibits Downstream Signaling Receptor_H1->Neuronal_Activity Inhibits Downstream Signaling Sedation Sedation / Hypnosis Neuronal_Activity->Sedation

Caption: Proposed mechanism of action for this compound leading to sedation.

Experimental and Formulation Workflows

The development of a stable and effective this compound formulation follows a logical progression of activities.

Pre-formulation Studies Workflow

The initial characterization of the drug substance is a critical first step.

Preformulation_Workflow API This compound API Physicochemical Physicochemical Characterization (Melting Point, pKa, LogP) API->Physicochemical Solubility Solubility Profiling (Aqueous & Organic Solvents) API->Solubility Stability Forced Degradation Studies (Heat, Light, pH, Oxidation) API->Stability Formulation Inform Formulation Strategy Physicochemical->Formulation Solubility->Formulation Excipient Excipient Compatibility Stability->Excipient Excipient->Formulation

Caption: Workflow for pre-formulation studies of this compound.

HPLC Stability Testing Workflow

A typical workflow for assessing the stability of a this compound formulation using HPLC is outlined below.

HPLC_Stability_Workflow Start Start: Stability Study Sample Place Formulation in Stability Chambers Start->Sample Pull Pull Samples at Time Points (T0, T1, T2...) Sample->Pull Prepare Prepare Samples for HPLC (Dilution, Filtration) Pull->Prepare Analyze HPLC Analysis Prepare->Analyze Data Data Analysis (Assay, Impurities) Analyze->Data Compare Compare to Specifications Data->Compare Pass Pass Compare->Pass Within Limits Fail Fail: Investigate OOS Compare->Fail Out of Spec (OOS) Pass->Pull Continue Study End End of Study Pass->End

Caption: Workflow for a typical HPLC-based stability study.

Conclusion

This technical guide has consolidated the key chemical and physical properties of this compound relevant to pharmaceutical formulation. The provided data on its physicochemical characteristics, stability, and mechanism of action, along with standardized experimental protocols and logical workflows, serves as a valuable resource for researchers and formulation scientists. A comprehensive understanding of these core attributes is essential for the rational development of stable, safe, and effective this compound-containing drug products. Further research into polymorphism and detailed solubility in a wider range of pharmaceutically relevant solvents would further enhance the formulator's toolkit for this promising API.

References

A Technical Whitepaper on the Potential of Niaprazine as a Non-Reserpinic Catecholamine Depletor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The depletion of central catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), is a significant mechanism of action for several centrally-acting drugs. The archetypal depletor, reserpine (B192253), acts via irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to profound and long-lasting side effects that limit its clinical utility. This has driven a search for agents with a more favorable mechanism. Niaprazine (B1210437), a piperazine (B1678402) derivative, has been shown to induce a transient depletion of brain catecholamines. However, its pharmacological profile diverges significantly from reserpine. This technical guide reviews the evidence for this compound's mechanism, focusing on receptor binding data and its effects on catecholamine turnover. In vitro studies demonstrate that this compound has a low affinity for VMAT2, distinguishing it fundamentally from reserpine.[1][2] Its primary actions are potent antagonism of α1-adrenergic and 5-HT2A receptors.[2][3] The observed short-term reduction in dopamine and noradrenaline, coupled with a corresponding increase in their metabolites, suggests a mechanism based on increased neurotransmitter turnover rather than a blockade of vesicular storage.[1] This paper consolidates the available data, presents detailed experimental workflows, and posits a non-reserpinic mechanism for this compound's catecholamine-depleting effects, highlighting its potential as a research tool or therapeutic lead.

Introduction to Catecholamine Depletion

Catecholamines, including dopamine (DA) and norepinephrine (NE), are critical neurotransmitters in the central nervous system, regulating mood, attention, motor control, and arousal.[4][5] Their synaptic concentration is tightly controlled by synthesis, packaging, release, and reuptake. The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging cytosolic monoamines into synaptic vesicles, a prerequisite for their subsequent release and a mechanism to protect neurons from potentially toxic cytoplasmic catecholamine levels.[6][7]

Pharmacological inhibition of VMAT2 leads to the depletion of vesicular monoamines, preventing their release into the synapse. This mechanism is exploited by drugs like reserpine and tetrabenazine (B1681281) for treating conditions such as hypertension and hyperkinetic movement disorders.[8] However, the profound and irreversible action of reserpine is associated with significant adverse effects, including depression and parkinsonism, directly linked to its long-lasting, non-specific monoamine depletion.[6] This creates a clear need for compounds that can modulate catecholamine levels through alternative, potentially more tolerable, mechanisms. This compound has been identified as a selective brain catecholamine depletor, but its profile suggests a mechanism distinct from VMAT2 inhibition.[9] This review evaluates the evidence supporting this compound as a non-reserpinic catecholamine depletor.

The Reserpine Benchmark: Irreversible VMAT2 Blockade

Reserpine acts as a potent, irreversible inhibitor of both VMAT1 and VMAT2.[6] By binding tightly to the transporter, it prevents the uptake of DA, NE, and serotonin (B10506) from the cytoplasm into synaptic vesicles. The unprotected neurotransmitters are then metabolized by enzymes such as monoamine oxidase (MAO), leading to a profound and sustained depletion of monoamine stores across the central and peripheral nervous systems. This non-specific and long-lasting action underpins both its therapeutic effects and its severe side-effect profile.[8][10]

cluster_presynaptic Presynaptic Terminal VMAT2 VMAT2 DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Vesicle Synaptic Vesicle DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 Transport MAO MAO DA_cyto->MAO Degradation Metabolites Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition cluster_reserpine Reserpine Mechanism cluster_this compound This compound's Proposed Mechanism Reserpine Reserpine VMAT2_R VMAT2 Reserpine->VMAT2_R Irreversible Inhibition Depletion_R Profound, Sustained Catecholamine Depletion VMAT2_R->Depletion_R Prevents Vesicular Storage This compound This compound Receptors α1 / 5-HT2A Receptors This compound->Receptors Antagonism VMAT2_N VMAT2 This compound->VMAT2_N No Significant Interaction Turnover Increased NA/DA Turnover & Metabolism Receptors->Turnover Modulates Neuronal Activity Depletion_N Transient Catecholamine Depletion Turnover->Depletion_N cluster_workflow Workflow: VMAT2 Competitive Binding Assay arrow arrow prep 1. Prepare Membranes (VMAT2 Source) incubate 2. Incubate: Membranes + [3H]-DTBZ + this compound (Varying Conc.) prep->incubate filter 3. Rapid Filtration (Separate Bound/Free) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 / Ki) count->analyze cluster_workflow Workflow: In Vivo Catecholamine Measurement arrow arrow dose 1. Animal Dosing (this compound or Vehicle) dissect 2. Brain Dissection (e.g., Striatum, Cortex) dose->dissect extract 3. Tissue Homogenization & Neurochemical Extraction dissect->extract hplc 4. Quantification (HPLC-ECD) extract->hplc analyze 5. Data Analysis (% Depletion vs. Control) hplc->analyze

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Niaprazine in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine (B1210437) is a piperazine (B1678402) derivative that has been investigated for its sedative, hypnotic, and anxiolytic properties.[1] It primarily functions as a selective antagonist of the 5-HT2A and α1-adrenergic receptors.[2] This document provides detailed protocols for the oral administration of this compound in rodent models, including administration in drinking water and by oral gavage. It also summarizes available quantitative data on its receptor binding affinities and provides pharmacokinetic data for its main metabolite and other related compounds as a reference, due to the limited availability of such data for this compound itself.

Data Presentation

Receptor Binding Affinity of this compound

The following table summarizes the in vitro binding affinities of this compound for various receptors.

Receptor SubtypeKi (nM)SpeciesReference
5-HT225Rat[3]
α1-adrenergic77Rat[3]
5-HT2A75Not Specified[2]
α1-adrenergic86Not Specified[2]
α2-adrenergic730Not Specified[2]
5-HT1A> 1000Not Specified[2]
5-HT1B> 1000Rat[3]
D2> 1000Not Specified[2]
H1> 1000Not Specified[2]
Muscarinic ACh> 1000Not Specified[2]
Pharmacokinetics of this compound Metabolite and Related Compounds (Oral Administration)
CompoundSpeciesDoseTmax (h)Cmax (ng/mL)t½ (h)Oral Bioavailability (%)Reference
p-Fluorophenylpiperazine (pFPP)Human---6-8-[4]
Benzylpiperazine (BZP)Human200 mg1.252625.5-[5]

Note: The data for pFPP and BZP are from human studies and should be interpreted with caution when extrapolating to rodent models.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Drinking Water

This protocol is adapted from a study investigating the anxiolytic effects of this compound in mice.[1]

Materials:

  • This compound powder

  • Drinking water

  • Volumetric flasks

  • Pipettes

  • Rodent water bottles

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Preparation of Mother Solution (842 µM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in drinking water to achieve a final concentration of 842 µM.

    • Ensure complete dissolution using a magnetic stirrer.

    • Store the mother solution at 2–8 °C for up to 4 months.[1]

  • Preparation of Drinking Solution (14.5 µM):

    • Dilute 1 mL of the 842 µM mother solution into a final volume of 50 mL with drinking water.[1] This provides a concentration of approximately 14.5 µM, which corresponds to a dose of about 1 mg/kg/day for young male mice.[1]

    • Prepare fresh drinking solutions every 4 days to ensure stability.[1]

  • Administration:

    • Provide the this compound-containing drinking water to the animals ad libitum in their home cages.

    • Replace the drinking solution every 4 days.[1]

    • Monitor water consumption to estimate the daily dose, although this method does not provide precise dosage information.[1]

  • Stability Testing:

    • This compound solutions administered as drinking water have been shown to be stable at room temperature for up to 4 days.[1]

Protocol 2: Oral Gavage Administration of this compound

This is a general protocol for oral gavage in rodents and should be adapted based on the specific experimental design.

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose, or a xanthan gum-based gel)[6][7]

  • Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Aqueous Solution: If this compound is sufficiently soluble in water, dissolve the required amount to achieve the desired concentration.

    • Suspension: For less soluble compounds, a suspension can be made in a vehicle like 0.5% methylcellulose.

    • Gel Formulation: A xanthan gum-based gel can be prepared to improve administration and potentially bioavailability.[6] For a 3 mg/mL concentration, this compound can be solubilized in a small amount of ethanol (B145695) (e.g., 4.6% v/v final concentration) before being incorporated into the gel.[6]

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[7]

    • Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. The animal may swallow as the tube is passed. Do not force the needle if resistance is met.

    • Once the needle is correctly positioned, administer the this compound formulation slowly.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress after the procedure.[7]

Visualizations

Experimental Workflow for Oral Administration in Drinking Water

G cluster_prep Solution Preparation cluster_admin Administration cluster_monitoring Monitoring Mother_Solution Prepare 842 µM This compound Mother Solution Drinking_Solution Dilute to 14.5 µM Drinking Solution Mother_Solution->Drinking_Solution 1 mL to 50 mL Administer Provide ad libitum in water bottles Drinking_Solution->Administer Replace Replace solution every 4 days Administer->Replace Monitor_Intake Monitor water consumption Replace->Monitor_Intake Behavioral_Tests Conduct behavioral assessments Monitor_Intake->Behavioral_Tests

Caption: Workflow for this compound Administration in Drinking Water.

Experimental Workflow for Oral Gavage Administration

G cluster_prep Formulation Preparation cluster_dosing Dosing Procedure cluster_post Post-Administration Prepare_Formulation Prepare this compound Formulation (Solution/Suspension/Gel) Weigh_Animal Weigh Animal Prepare_Formulation->Weigh_Animal Calculate_Volume Calculate Dose Volume Weigh_Animal->Calculate_Volume Restrain Restrain Animal Calculate_Volume->Restrain Gavage Administer via Oral Gavage Restrain->Gavage Monitor_Animal Monitor for Adverse Effects Gavage->Monitor_Animal Collect_Samples Collect Samples for Pharmacokinetic Analysis Monitor_Animal->Collect_Samples

Caption: Workflow for this compound Administration by Oral Gavage.

Proposed Mechanism of Action of this compound

G cluster_receptors Target Receptors cluster_effects Pharmacological Effects This compound This compound 5HT2A 5-HT2A Receptor This compound->5HT2A Antagonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Sedation Sedation/ Hypnosis 5HT2A->Sedation Anxiolysis Anxiolysis Alpha1->Anxiolysis

Caption: this compound's Mechanism via Receptor Antagonism.

References

Preparing Niaprazine Stock Solutions for In Vitro Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of niaprazine (B1210437) stock solutions for in vitro cell culture assays. This compound is a phenylpiperazine derivative with sedative and anxiolytic properties, known to act on several receptor systems. Accurate and consistent preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Recommended Solvents

This compound is characterized by limited aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies. While specific quantitative solubility data is limited in publicly available literature, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.

Data Presentation: Quantitative Data Summary

ParameterValueNotes
Molecular Formula C₂₀H₂₅FN₄O
Primary Solvent Dimethyl Sulfoxide (DMSO)A 7.5 mM stock solution in DMSO has been reported.
Aqueous Solubility Practically Insoluble to Slightly SolubleSolubility is pH-dependent, with reduced solubility at basic pH. Aqueous solutions up to 2.4 mM have been prepared.[1]
Ethanol Solubility Slightly Soluble
Recommended Stock Solution Concentration 1-10 mM in DMSOA 10 mM stock is a common starting point for many in vitro assays.[2]
Storage of Stock Solution -20°C or -80°C, protected from lightAliquoting is recommended to avoid repeated freeze-thaw cycles.[3][4]
Typical In Vitro Working Concentration 10 nM - 1 µMNo neurotoxic effects were observed in this range on cortical synaptosomes.[1]
Final DMSO Concentration in Culture < 0.5% (v/v)To avoid solvent-induced cytotoxicity.[5]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solvents. Work in a chemical fume hood when handling the powdered compound and preparing solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a chemical fume hood, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh approximately 3.56 mg of this compound (Molecular Weight: 356.44 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Cap the tube securely and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can affect compound stability.[3][4] Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the final desired concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

  • Sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

    • Example for a 1 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

      • Add the appropriate volume of this 10 µM solution to your cell culture wells to achieve a final concentration of 1 µM.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optimal cell type, seeding density, and incubation time should be determined empirically for each specific experiment.

Materials:

  • Cells of interest (e.g., HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Mandatory Visualizations

Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with α1-adrenergic and 5-HT2A serotonin (B10506) receptors.[6]

Niaprazine_Signaling_Pathways This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Gq_alpha1 Gq/11 Alpha1_Receptor->Gq_alpha1 Gq_ht2a Gq/11 HT2A_Receptor->Gq_ht2a PLC_alpha1 PLC Gq_alpha1->PLC_alpha1 PLC_ht2a PLC Gq_ht2a->PLC_ht2a PIP2_alpha1 PIP2 PLC_alpha1->PIP2_alpha1 hydrolyzes PIP2_ht2a PIP2 PLC_ht2a->PIP2_ht2a hydrolyzes IP3_alpha1 IP3 PIP2_alpha1->IP3_alpha1 DAG_alpha1 DAG PIP2_alpha1->DAG_alpha1 IP3_ht2a IP3 PIP2_ht2a->IP3_ht2a DAG_ht2a DAG PIP2_ht2a->DAG_ht2a Ca_Release_alpha1 ↑ Intracellular Ca²⁺ IP3_alpha1->Ca_Release_alpha1 PKC_Activation_alpha1 PKC Activation DAG_alpha1->PKC_Activation_alpha1 Ca_Release_ht2a ↑ Intracellular Ca²⁺ IP3_ht2a->Ca_Release_ht2a PKC_Activation_ht2a PKC Activation DAG_ht2a->PKC_Activation_ht2a Downstream_alpha1 Downstream Cellular Effects Ca_Release_alpha1->Downstream_alpha1 PKC_Activation_alpha1->Downstream_alpha1 Downstream_ht2a Downstream Cellular Effects Ca_Release_ht2a->Downstream_ht2a PKC_Activation_ht2a->Downstream_ht2a

Caption: this compound's primary signaling pathways.

Experimental Workflow

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO B Store Aliquots at -20°C/-80°C A->B C Prepare Fresh Working Solutions in Cell Culture Medium B->C D Treat Cells with this compound and Vehicle Control C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Perform In Vitro Assay (e.g., Cell Viability, Receptor Binding) E->F G Data Analysis F->G

Caption: Workflow for in vitro cell culture assays.

References

Application Notes and Protocols for Pediatric Dosing of Niaprazine in Sleep Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pediatric dosage, experimental protocols, and pharmacological profile of niaprazine (B1210437) for use in clinical studies investigating sleep disorders in children. The information is compiled from published clinical trials and pharmacological data.

Introduction

This compound is a sedative-hypnotic agent of the phenylpiperazine class that has been utilized in several European countries for the treatment of sleep disturbances, particularly in pediatric populations.[1] Its favorable safety profile and low potential for abuse have made it a subject of interest for managing sleep disorders in children.[1] this compound primarily functions as a histamine (B1213489) H1-receptor antagonist with pronounced sedative properties.[2] It also exhibits affinity for serotonin (B10506) 5-HT2A and α1-adrenergic receptors, contributing to its overall effect on sleep induction and maintenance.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on the pediatric use of this compound for sleep disorders.

Table 1: Pediatric Dosage of this compound in Sleep Disorder Studies

Study PopulationAge RangeDosageFrequencyReference
Children with frequent nighttime waking or inability to fall asleep6 months - 6 years1 mg/kg body weightOnce daily at night[4]
Children with autistic disorder and associated sleep disorders2.5 - 10.5 years1 mg/kg/dayNot specified[2]
Children with behavior disorders6 - 11 years1.5 mg/kg/dayNot specified[5]

Table 2: Reported Pharmacokinetic Parameters of this compound (General)

ParameterValuePopulationNotesReference
Route of Administration Oral (liquid/syrup form)PediatricTypically administered 30 minutes before bedtime.[6][1]
Onset of Action 30 - 60 minutesGeneralSuitable for bedtime administration.[1]
Elimination Half-life ~4.5 hoursAdultsPediatric-specific data is limited.

Note: Specific pediatric pharmacokinetic parameters such as Cmax, Tmax, and AUC are not well-documented in publicly available literature.

Experimental Protocols

This section outlines detailed methodologies for conducting clinical studies with this compound in pediatric populations with sleep disorders, based on published research.

Study Design: Double-Blind, Placebo-Controlled Trial

A robust method for evaluating the efficacy of this compound is a double-blind, placebo-controlled clinical trial.[4]

Workflow for a Double-Blind, Placebo-Controlled this compound Trial

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization & Treatment cluster_followup Follow-up Assessment cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment baseline_video Baseline Home-Video Sleep Recording enrollment->baseline_video baseline_questionnaire Baseline Sleep Questionnaires randomization Randomization baseline_questionnaire->randomization treatment_this compound This compound Group (1 mg/kg/day) randomization->treatment_this compound treatment_placebo Placebo Group randomization->treatment_placebo followup_video Follow-up Home-Video Sleep Recording treatment_this compound->followup_video treatment_placebo->followup_video followup_questionnaire Follow-up Sleep Questionnaires unblinding Unblinding followup_questionnaire->unblinding analysis Statistical Analysis unblinding->analysis

Caption: Workflow of a pediatric this compound clinical trial.

Subject Selection Criteria

Inclusion Criteria:

  • Age: 6 months to 6 years.[4]

  • Diagnosis: Children suffering from frequent nighttime waking or inability to fall asleep, as reported by parents/guardians.[4] A formal diagnosis of chronic insomnia disorder can be made using criteria from the International Classification of Sleep Disorders, Third Edition (ICSD-3), requiring sleep difficulties at least 3 times a week for at least 3 months.[7]

  • Stability of Other Medications: If the child is on other medications for a primary disorder, their condition and drug dosage should be stable for a reasonable period (e.g., 3 months) prior to enrollment.[8]

Exclusion Criteria:

  • Presence of other sleep disorders that could be the primary cause of insomnia symptoms (e.g., sleep-related breathing disorders, restless legs syndrome).[8]

  • Concurrent treatment with other psychotropic or sleep-aid medications.[7]

  • Significant health or neurodevelopmental problems that could interfere with the study protocol, unless they are the primary study group.[7]

  • Known hypersensitivity to this compound or its components.

Dosage and Administration
  • Dosage: 1 mg/kg of body weight.[4]

  • Formulation: this compound can be administered as an oral syrup or a compounded oral solution.[1][6] Due to the discontinuation of the commercial syrup in some regions, a galenic (compounded) formulation may be necessary.[9] Recent research has explored the development of xanthan gum-based gels as a stable and easy-to-administer alternative to syrups.[6]

  • Administration: Administered orally once daily, typically 30-60 minutes before bedtime.[1][6]

Efficacy Assessment

Continuous Home-Videorecorded Sleep: This is a key method for objectively assessing sleep patterns in a naturalistic setting.[4]

  • Procedure: A video camera is set up in the child's bedroom to record their sleep throughout the night before and after the treatment period.

  • Parameters for Analysis: While the specific parameters from the original this compound studies are not detailed, a comprehensive analysis of video recordings can include:

    • Sleep Onset Latency: Time from "lights out" to the first sustained period of sleep.

    • Number and Duration of Nighttime Awakenings: Quantifying periods of wakefulness after sleep onset.

    • Motor Activity: Assessing restlessness and body movements during sleep.

    • Respiratory Events: Observing signs of snoring, apneas, and respiratory effort.[10][11]

    • Parent-Child Interactions: Noting behaviors around bedtime and during night wakings.[12][13]

Sleep Questionnaires: Validated pediatric sleep questionnaires can provide subjective data from the caregiver's perspective.

  • Examples of Validated Questionnaires:

    • Pediatric Sleep Questionnaire (PSQ): Screens for a variety of common sleep problems in children aged 2 to 18.[8]

    • Sleep Disturbance Scale for Children (SDSC): A tool to assess for difficulties in initiating and maintaining sleep.[13]

    • Pittsburgh Sleep Quality Index (PSQI) and Insomnia Severity Index (ISI): While more common in adult studies, they can be adapted for caregiver reporting in pediatric populations.[9]

Pharmacological Profile and Mechanism of Action

This compound's sedative effects are primarily attributed to its antagonist activity at histamine H1 receptors in the central nervous system.[1] By blocking histamine, a neurotransmitter involved in wakefulness, this compound promotes sedation.[1]

Additionally, this compound has an affinity for:

  • Serotonin 5-HT2A receptors: Antagonism at these receptors may contribute to its calming and sedative effects.[1]

  • α1-adrenergic receptors: This action may also play a role in its overall sedative properties.[3]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Wakefulness Promoting) histamine_neuron Histaminergic Neuron histamine Histamine histamine_neuron->histamine serotonin_neuron Serotonergic Neuron serotonin Serotonin serotonin_neuron->serotonin h1_receptor H1 Receptor ht2a_receptor 5-HT2A Receptor gq_protein Gq Protein plc PLC pip2 PIP2 ip3 IP3 dag DAG ca_release Ca²⁺ Release neuronal_excitation Neuronal Excitation (Wakefulness) This compound This compound This compound->h1_receptor Blocks This compound->ht2a_receptor Blocks histamine->h1_receptor serotonin->ht2a_receptor

References

Application Notes and Protocols for Utilizing Niaprazine in the Elevated Plus Maze (EPM) Test for Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The elevated plus maze (EPM) is a widely utilized behavioral assay to investigate anxiety-related behaviors in rodents.[1] The test leverages the natural conflict between the rodent's inclination to explore a novel environment and its aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety-like behavior.[3]

Niaprazine (B1210437), a phenylpiperazine derivative, has demonstrated potential anxiolytic properties.[4] It is thought to exert its effects through the modulation of serotonergic and adrenergic systems, primarily as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist.[5] This profile distinguishes it from classical benzodiazepine (B76468) anxiolytics and suggests a different mechanism of action for its anxiety-reducing effects.

These application notes provide a comprehensive protocol for evaluating the anxiolytic potential of this compound using the EPM test in a preclinical setting. The detailed methodology and data presentation guidelines are intended to ensure robust and reproducible experimental outcomes.

Experimental Protocol

This protocol is synthesized from established EPM procedures and a specific study on this compound's anxiolytic effects.[1][2][4][6]

1. Animals and Housing:

  • Species: Mice (e.g., C57BL/6J) or rats (e.g., Wistar).[4][7] The provided data is for mice.

  • Sex: Male or female, specified in the study design.

  • Age/Weight: Adult animals (e.g., 8-12 weeks old).

  • Housing: Group-housed (e.g., 4-5 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water.[8]

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the test to minimize stress.

2. Apparatus:

  • The EPM apparatus is a plus-shaped maze elevated from the floor (typically 50 cm for rats, 25-50 cm for mice).[6][8][9]

  • It consists of two open arms (e.g., 30 x 5 cm for mice) and two enclosed arms (e.g., 30 x 5 x 15 cm for mice) of the same size, arranged opposite to each other, with a central platform (e.g., 5 x 5 cm).[8][9]

  • The maze material should be non-reflective and easy to clean (e.g., dark PVC or wood).[6]

  • The testing room should be dimly lit to encourage exploration.[1]

3. Drug Preparation and Administration:

  • Drug: this compound.

  • Vehicle: The solvent used to dissolve this compound (e.g., sterile water or saline). The vehicle alone serves as the control.

  • Concentration and Dosage: A recent study administered this compound in the drinking water for 14 days.[4] The concentration was prepared to achieve an approximate daily dose, although this method does not allow for precise dosage. For more controlled dosing, intraperitoneal (i.p.) or oral gavage (p.o.) administration can be used. A human pediatric dose of 1 mg/kg has been noted.[10] A dose-response study is recommended to determine the optimal anxiolytic dose without inducing sedative effects.

  • Administration Route: Oral (in drinking water or by gavage) or intraperitoneal injection.

  • Timing: The time between drug administration and testing is critical and should be consistent. For acute dosing, a 30-minute pre-treatment time is common for i.p. injections.[7] For chronic administration in drinking water, the test is performed at the end of the treatment period.[4]

4. Experimental Procedure:

  • Habituation: Transport the animals to the testing room at least 30-60 minutes before the test to allow for acclimation.

  • Trial Initiation: Place the animal on the central platform of the EPM, facing one of the enclosed arms.[1] This starting position should be consistent across all animals.

  • Test Duration: Allow the animal to freely explore the maze for a 5-minute period.[1][6] Some protocols may use a 10-minute duration.[4][8]

  • Recording: The session is typically recorded by a video camera positioned above the maze for later analysis. Automated tracking software can also be used.[4]

  • Behavioral Parameters: The following parameters are commonly measured:

    • Time spent in the open arms: A primary measure of anxiety. Anxiolytics are expected to increase this time.

    • Number of entries into the open arms: Another key indicator of anxiolytic effect.

    • Time spent in the closed arms: Expected to decrease with anxiolytic treatment.

    • Number of entries into the closed arms: Can be used to assess overall locomotor activity.

    • Total arm entries: A measure of general activity. A significant change may indicate sedative or hyper-locomotor effects of the drug.

    • Ethological parameters (optional): Head dips (peering over the edge of an open arm), stretched-attend postures, grooming, and fecal boli can provide additional insights into anxiety-like behavior.[1]

  • Inter-trial Interval: After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues.[6]

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the vehicle-treated control group with the this compound-treated group(s).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Effect of this compound on Behavior in the Elevated Plus Maze

Treatment GroupnTime in Open Arms (s)Open Arm EntriesTime in Closed Arms (s)Closed Arm EntriesTotal Arm Entries
Vehicle (Control)6Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound8Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Note: The table should be populated with actual experimental data. A study reported a significant increase in the time spent in the open arms and the number of transitions for this compound-treated mice compared to controls.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation & Handling drug_prep This compound & Vehicle Preparation drug_admin Drug Administration (e.g., 14 days in drinking water) drug_prep->drug_admin habituation Habituation to Testing Room (30-60 min) drug_admin->habituation epm_test Elevated Plus Maze Test (5-10 min) habituation->epm_test recording Video Recording of Behavior epm_test->recording analysis Behavioral Scoring & Data Analysis recording->analysis results Data Interpretation analysis->results

Caption: Experimental workflow for assessing the anxiolytic effects of this compound using the elevated plus maze.

Proposed Signaling Pathway of this compound's Anxiolytic Action

This compound's anxiolytic effects are believed to be mediated by its antagonist activity at 5-HT2A and α1-adrenergic receptors.[5] Blockade of these receptors in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, can modulate downstream signaling cascades, ultimately leading to a reduction in anxiety-like behaviors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) ht2a 5-HT2A Receptor serotonin->ht2a binds norepinephrine Norepinephrine (NE) alpha1 α1-Adrenergic Receptor norepinephrine->alpha1 binds downstream Downstream Signaling (e.g., PLC, IP3, DAG) ht2a->downstream activates alpha1->downstream activates anxiolytic Anxiolytic Effect downstream->anxiolytic modulates to produce This compound This compound This compound->ht2a antagonizes This compound->alpha1 antagonizes

Caption: Proposed mechanism of this compound's anxiolytic action via antagonism of 5-HT2A and α1-adrenergic receptors.

References

Application Notes & Protocols: Development of a Xanthan Gum-Based Gel for Oral Niaprazine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niaprazine (B1210437) is a sedative-hypnotic medication primarily used for managing sleep disturbances, particularly in pediatric populations.[1][2] Traditionally, it has been administered as a syrup; however, this formulation presents several challenges, including instability, taste-masking difficulties, and the potential for inaccurate dosing.[3][4][5] To address these limitations, a xanthan gum-based oral gel has been developed. Xanthan gum is a well-established, non-toxic, and biocompatible polysaccharide that offers excellent stability and rheological properties for controlled drug delivery.[6][7][8] This document provides detailed application notes and protocols for the formulation and characterization of a xanthan gum-based gel for the oral delivery of this compound.

Formulation Development

The objective is to formulate a stable, mucoadhesive gel with appropriate viscosity for easy oral administration via a syringe. The composition of the xanthan gum-based oral gel is detailed below.

Table 1: Composition of Xanthan Gum-Based Oral Gels [3][9]

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient0.2 - 0.3
Xanthan GumGelling and Mucoadhesive Agent1.0
Glycerol (B35011)Humectant and Sweetener10.0
SorbitolSweetener and Stabilizer20.0
Sodium CitrateBuffering Agent0.5
Citric AcidBuffering Agent0.2
Potassium SorbatePreservative0.2
Purified WaterVehicleq.s. to 100

Experimental Protocols

Gel Preparation

Objective: To prepare a homogenous this compound-loaded xanthan gum gel.

Materials:

  • This compound powder

  • Xanthan gum

  • Glycerol

  • Sorbitol solution (70% w/w)

  • Sodium citrate

  • Citric acid

  • Potassium sorbate

  • Purified water

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

Protocol:

  • In a beaker, dissolve potassium sorbate, sodium citrate, and citric acid in a portion of the purified water.

  • Add the sorbitol solution and glycerol to the beaker and mix until uniform.

  • Slowly disperse the xanthan gum into the vortex of the solution under continuous stirring to prevent clumping.

  • Continue stirring until the xanthan gum is fully hydrated and a homogenous gel is formed.

  • In a separate container, dissolve the this compound powder in a small amount of purified water, slightly warming if necessary to aid dissolution.

  • Add the this compound solution to the gel base and stir until the drug is uniformly dispersed.

  • Add the remaining purified water to reach the final volume and mix thoroughly.

  • Allow the gel to stand for a few hours to ensure complete hydration and remove any entrapped air bubbles.

Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the gel.

Equipment:

  • Rotational rheometer with parallel plate or cone-plate geometry.

Protocols:

2.2.1. Steady-State Shear (Flow Curve) Measurement:

  • Place an appropriate amount of the gel sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the desired gap setting (e.g., 1 mm).

  • Allow the sample to equilibrate for a few minutes.

  • Perform a continuous shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹).

  • Record the viscosity as a function of the shear rate. The gel should exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[3][5]

2.2.2. Oscillatory Shear (Frequency Sweep) Measurement:

  • Prepare the sample as described in the steady-state shear measurement.

  • Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency (e.g., 1 Hz).

  • Select a strain value within the LVER for the frequency sweep.

  • Perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 10 Hz) at the selected constant strain.

  • Record the storage modulus (G') and loss modulus (G''). For a gel-like structure, G' should be greater than G'' over the tested frequency range.[10]

Mucoadhesion Studies

Objective: To evaluate the mucoadhesive properties of the gel.

Equipment:

  • Texture analyzer or tensile tester.

  • Mucin solution (e.g., 4% w/w porcine gastric mucin).

Protocol:

  • Prepare a 4% w/w mucin dispersion to simulate the mucus layer.[11]

  • Securely attach a probe to the texture analyzer's moving arm.

  • Place a defined amount of the gel on the probe.

  • Place the mucin dispersion in a holder on the stationary platform.

  • Bring the gel-coated probe into contact with the mucin dispersion with a defined force and for a specific duration.

  • Withdraw the probe at a constant speed.

  • Measure the force required to separate the probe from the mucin dispersion. This force is indicative of the mucoadhesive strength.[11]

In Vitro Drug Release Studies

Objective: To determine the release profile of this compound from the gel.

Equipment:

  • Franz diffusion cell apparatus or a similar system.

  • Synthetic or natural membrane (e.g., dialysis membrane).

  • Phosphate buffer saline (PBS) at a physiological pH (e.g., 6.8 or 7.4).

  • HPLC or UV-Vis spectrophotometer for drug quantification.

Protocol:

  • Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.

  • Place a known amount of the this compound gel in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS to maintain sink conditions.[12]

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time. The release is expected to be proportional to the drug concentration in the gel.[3]

Stability Testing

Objective: To assess the physical stability of the gel over time and under different temperature conditions.

Equipment:

  • Turbiscan optical analyzer.

  • Temperature-controlled chambers.

Protocol:

  • Place a sample of the gel in a Turbiscan vial.

  • Analyze the sample at different temperatures (e.g., 4°C, 25°C, and 40°C) over a specified period (e.g., 30 days).

  • The Turbiscan will measure the backscattering and transmission profiles along the height of the sample.

  • Calculate the Turbiscan Stability Index (TSI), which provides a quantitative measure of destabilization phenomena such as creaming, sedimentation, and clarification. A lower TSI value indicates better stability.[3][5]

Data Presentation

Table 2: Rheological Properties of this compound-Loaded Xanthan Gum Gels [3][5]

Parameter0.2% this compound Gel0.3% this compound Gel
Viscosity at 1 s⁻¹ (Pa·s) ~1.5~1.4
Storage Modulus (G') at 1 Hz (Pa) ~10~9
Loss Modulus (G'') at 1 Hz (Pa) ~1.5~1.3

Table 3: In Vitro Drug Release of this compound from Xanthan Gum Gels [3]

Time (hours)Cumulative Release (%) - 0.2% this compound GelCumulative Release (%) - 0.3% this compound Gel
1~15~20
2~25~35
4~40~55
6~55~70
8~65~80

Table 4: Stability of this compound-Loaded Xanthan Gum Gels (TSI Values after 30 days) [3][5]

Temperature0.2% this compound Gel0.3% this compound Gel
4°C < 1< 1
25°C < 1.5< 1.5
40°C < 2< 2

Visualization

Diagrams

experimental_workflow formulation Gel Formulation characterization Physicochemical Characterization formulation->characterization Proceed to rheology Rheological Analysis characterization->rheology mucoadhesion Mucoadhesion Studies characterization->mucoadhesion release In Vitro Drug Release characterization->release stability Stability Testing characterization->stability evaluation Preclinical & Clinical Evaluation rheology->evaluation Data for mucoadhesion->evaluation Data for release->evaluation Data for stability->evaluation Data for

Caption: Experimental workflow for the development and evaluation of the gel.

niaprazine_moa This compound This compound h1 Histamine H1 Receptor This compound->h1 Antagonizes ht2a Serotonin 5-HT2A Receptor This compound->ht2a Antagonizes alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonizes sedation Sedation & Hypnosis h1->sedation ht2a->sedation alpha1->sedation

Caption: Mechanism of action of this compound leading to its sedative effects.

Conclusion

The xanthan gum-based gel formulation offers a promising alternative to traditional this compound syrups, providing enhanced stability, ease of administration, and the potential for improved patient compliance. The protocols outlined in this document provide a comprehensive framework for the development and characterization of this novel drug delivery system. The formulation exhibits favorable rheological properties for oral dosing, demonstrates good mucoadhesive characteristics, and provides a controlled release of the active ingredient. Further in vivo studies are warranted to confirm these findings and evaluate the clinical efficacy of the formulation.

References

Application Notes and Protocols: In Vitro Drug Release Kinetics of Niaprazine from a Gel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niaprazine is a sedative-hypnotic agent belonging to the phenylpiperazine group, historically used for treating sleep disturbances, particularly in children, due to its favorable safety profile.[1][2] While it was available as a syrup, this formulation presented challenges such as instability, taste issues, and lack of controlled release.[1] Gel formulations offer a promising alternative, potentially improving stability, allowing for controlled release, and enhancing patient compliance.[1]

This document provides detailed protocols for assessing the in vitro drug release kinetics of this compound from a gel formulation. The study of drug release kinetics is crucial for the development and quality control of semi-solid dosage forms, as it provides insights into the mechanism of drug release and helps predict the formulation's in vivo performance.[3][4] The protocols described herein are based on established methodologies for both oral and topical gel formulations.

Data Presentation: Quantitative Analysis of this compound Release

The release of this compound from a xanthan gum-based oral gel has been shown to follow a drug concentration-dependent mechanism.[1] The following table summarizes the correlation coefficients (r²) obtained by fitting the release data to various mathematical models. A higher r² value indicates a better fit for the respective model.

Table 1: Correlation Coefficients (r²) for Different Kinetic Models of this compound Release from Xanthan Gum-Based Gels [1]

Formulation (this compound concentration, w/v)Zero-Order (r²)First-Order (r²)Higuchi (r²)Korsmeyer-Peppas (r²)
0.2%0.8930.9880.9780.962
0.3%0.9010.9910.9850.971

Data extracted from a study on this compound-loaded xanthan gum-based gels. The results indicate that the first-order model provides the best fit for the release kinetics, suggesting that the release rate is proportional to the remaining concentration of the drug in the gel matrix.[1]

Experimental Protocols

Two primary methods for in vitro release testing (IVRT) of gel formulations are presented: the Dialysis Bag Method, suitable for oral or aqueous-based gels, and the Franz Diffusion Cell Method, which is the standard for topical semi-solid formulations.[3][4][5]

Protocol 1: In Vitro Drug Release using the Dialysis Bag Method

This method is particularly useful for assessing drug release from hydrogels into a surrounding medium.

3.1.1. Materials

  • This compound Gel Formulation

  • Dialysis Bags (e.g., cut-off of 10–12 kDa)[1]

  • Release Medium (e.g., H₂O/EtOH 70:30 v/v to ensure sink conditions)[1]

  • Thermostatically controlled water bath with agitation

  • Volumetric flasks and pipettes

  • Analytical instrument for this compound quantification (e.g., HPLC)

3.1.2. Procedure

  • Accurately weigh and place 1 mL of the this compound gel into a dialysis bag.[1]

  • Securely seal both ends of the dialysis bag with clips.[1]

  • Immerse the sealed dialysis bag into a vessel containing 100 mL of the release medium.[1]

  • Maintain the temperature of the release medium at 37 ± 1 °C under moderate agitation.[1]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw a 1 mL aliquot of the receptor fluid for analysis.[1]

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.[1]

  • Analyze the collected samples for this compound concentration using a validated analytical method.

  • Calculate the cumulative amount and percentage of this compound released at each time point using the following equation:

    Cumulative Drug Released (%) = (Amount of released drug / Amount of loaded drug) x 100 [1]

Protocol 2: In Vitro Drug Release using a Vertical Diffusion Cell (Franz Cell)

This method is the most common for evaluating drug release from semi-solid dosage forms intended for topical application.[4][5]

3.2.1. Materials

  • This compound Gel Formulation

  • Vertical Diffusion Cells (VDCs or Franz Cells)[4]

  • Inert Synthetic Membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor Medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[3]

  • Thermostatically controlled circulating water bath

  • Magnetic stir bars and stirrer

  • Syringes and needles for sampling

  • Analytical instrument for this compound quantification (e.g., HPLC)

3.2.2. Procedure

  • Assemble the Franz diffusion cells. Each cell consists of a donor and a receptor chamber separated by a synthetic membrane.[4]

  • Fill the receptor chamber with a known volume of de-aerated receptor medium and place a small magnetic stir bar inside.[5]

  • Ensure there are no air bubbles trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic normal skin temperature by circulating water through the cell's jacket.[4]

  • Apply a finite dose (typically 200-400 mg/cm²) of the this compound gel evenly onto the surface of the membrane in the donor compartment.

  • At predetermined time points, withdraw an aliquot of the medium from the receptor compartment through the sampling arm.[3]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.[3]

  • Analyze the samples for this compound concentration.

  • Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time.

Analysis of Release Kinetics

To understand the mechanism of drug release, the obtained data should be fitted to various mathematical models.[6]

Table 2: Common Mathematical Models for Drug Release Kinetics

ModelEquationDescription
Zero-Order Qₜ = Q₀ + K₀tThe drug release rate is independent of its concentration.[7]
First-Order log Qₜ = log Q₀ - K₁t / 2.303The drug release rate is dependent on the concentration of the drug remaining in the formulation.[1][7]
Higuchi Qₜ = Kₕ√tDescribes drug release from a matrix system as a diffusion process based on Fick's law, proportional to the square root of time.[7][8]
Korsmeyer-Peppas Mₜ/M∞ = KₚtⁿDescribes drug release from a polymeric system. The release exponent 'n' provides insight into the release mechanism.[6][7]

Where Qₜ is the amount of drug released at time t, Q₀ is the initial amount of drug, Mₜ/M∞ is the fraction of drug released at time t, and K₀, K₁, Kₕ, and Kₚ are the release rate constants for each model.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in kinetic modeling.

ExperimentalWorkflow_Dialysis cluster_prep Preparation cluster_release Release Study cluster_sampling Sampling & Analysis A 1. Place 1 mL this compound Gel in Dialysis Bag B 2. Seal Bag with Clips A->B C 3. Immerse Bag in 100 mL Release Medium at 37°C B->C D 4. Agitate Moderately C->D E 5. Withdraw 1 mL Aliquot at Fixed Time Points D->E Over Time F 6. Replace with Fresh Medium E->F G 7. Analyze this compound Concentration (e.g., HPLC) E->G F->D ExperimentalWorkflow_FranzCell cluster_setup Setup cluster_application Application & Release cluster_sampling Sampling & Analysis A 1. Assemble Franz Cell with Synthetic Membrane B 2. Fill Receptor with Medium (32°C), No Bubbles A->B C 3. Apply this compound Gel to Membrane in Donor Chamber B->C D 4. Withdraw Aliquot from Receptor at Timed Intervals C->D Diffusion Over Time E 5. Replace with Fresh Medium D->E F 6. Analyze this compound Concentration D->F E->B KineticModels cluster_models Kinetic Modeling Data Cumulative Release Data (% Release vs. Time) Zero Zero-Order Data->Zero First First-Order Data->First Higuchi Higuchi Data->Higuchi KP Korsmeyer-Peppas Data->KP Analysis Calculate Correlation Coefficient (r²) Zero->Analysis First->Analysis Higuchi->Analysis KP->Analysis Conclusion Determine Best-Fit Model & Release Mechanism Analysis->Conclusion

References

Application Notes and Protocols for Assessing Sedative Effects of Niaprazine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine (B1210437) is a piperazine (B1678402) derivative with known hypnotic and sedative properties, historically used for sleep disturbances.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) 5-HT2A and α1-adrenergic receptors.[2] While its anxiolytic potential has been explored, a detailed experimental framework for specifically characterizing its sedative effects in preclinical mouse models is essential for further drug development and understanding its neuropharmacological profile.

These application notes provide a comprehensive experimental design to assess the sedative effects of this compound in mice, utilizing a battery of well-established behavioral assays. The protocols are designed to deliver robust and reproducible data suitable for regulatory submissions and scientific publications.

Core Experimental Design

This study aims to determine the dose-dependent sedative effects of acutely administered this compound in mice. A dose-range finding study is recommended as a preliminary step to identify the optimal dose that induces sedation without causing significant motor impairment. Subsequently, a main study will be conducted using the determined optimal dose and a positive control (e.g., diazepam) to validate the assays.

Experimental Groups:

  • Vehicle Control: Administration of the vehicle used to dissolve this compound (e.g., saline or distilled water with a small percentage of a solubilizing agent like Tween 80).

  • This compound Treatment Groups: At least three doses of this compound (e.g., 5, 10, and 20 mg/kg) administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). A study in mice that administered 1 mg/kg/day in drinking water showed a tendency towards sedation, suggesting a starting point for dose exploration.[3]

  • Positive Control: A known sedative agent, such as diazepam (e.g., 1-5 mg/kg, i.p.), to confirm the sensitivity of the behavioral tests to sedative effects.

Timeline:

Mice will be allowed to acclimate for at least one week before the commencement of experiments. Behavioral testing will be conducted 30-60 minutes post-drug administration, corresponding to the typical onset of action for orally administered compounds.[4] Each behavioral test will be conducted on a separate day to avoid confounding effects from repeated testing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of this compound and the overall experimental workflow.

niaprazine_pathway This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist Neuron Postsynaptic Neuron Alpha1->Neuron HT2A->Neuron ReducedArousal Reduced Neuronal Excitability & Arousal Neuron->ReducedArousal Sedation Sedative Effects ReducedArousal->Sedation

Hypothesized Signaling Pathway of this compound

experimental_workflow cluster_prep Preparation cluster_testing Behavioral Testing (Separate Days) cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) DosePrep Drug and Vehicle Preparation Acclimation->DosePrep Administration Drug Administration (Vehicle, this compound, Diazepam) DosePrep->Administration OFT Open Field Test (Locomotor Activity) Administration->OFT 30-60 min post-dose EPM Elevated Plus Maze (Anxiety & Sedation) Administration->EPM 30-60 min post-dose Rotarod Rotarod Test (Motor Coordination) Administration->Rotarod 30-60 min post-dose DataCollection Data Collection and Quantification OFT->DataCollection EPM->DataCollection Rotarod->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Sedative Effects Stats->Interpretation

Experimental Workflow Diagram

Detailed Experimental Protocols

Open Field Test (OFT)

Objective: To assess spontaneous locomotor activity and exploratory behavior. A sedative effect is expected to decrease these parameters.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material, placed in a sound-attenuated room with consistent, dim lighting (e.g., 15-20 lux). The arena floor is divided into a central zone and a peripheral zone.

Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for 10-20 minutes.

  • Record the session using an overhead video camera connected to a tracking software.

  • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.

Data to Collect:

ParameterDescriptionExpected Effect of Sedative
Total Distance Traveled The total distance covered by the mouse during the test.Decrease
Time Spent in Center The duration the mouse spends in the central zone of the arena.Decrease
Rearing Frequency The number of times the mouse stands on its hind legs.Decrease
Immobility Time The total duration the mouse remains motionless.Increase
Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior and general activity. Sedative effects can be inferred from a decrease in overall activity.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal dimensions (e.g., 30 x 5 cm). The maze should be situated in a dimly lit room.

Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera and tracking software.

  • Clean the maze with 70% ethanol between trials.

Data to Collect:

ParameterDescriptionExpected Effect of Sedative
Total Arm Entries The total number of entries into any of the four arms.Decrease
Time Spent in Open Arms The duration the mouse spends in the open arms.Decrease (also anxiogenic)
Time Spent in Closed Arms The duration the mouse spends in the enclosed arms.May increase or show no change
Total Distance Traveled The total distance covered by the mouse on the maze.Decrease
Rotarod Test

Objective: To assess motor coordination and balance. Sedative compounds can impair performance on this task.

Apparatus: A rotating rod apparatus with adjustable speed, divided into lanes for individual mice.

Procedure:

  • Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Training usually consists of placing the mice on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).

  • On the test day, administer the drug or vehicle.

  • At the designated time post-administration, place the mouse on the rotarod.

  • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Record the latency to fall from the rod. A maximum trial duration is typically set (e.g., 300 seconds).

  • Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.

Data to Collect:

ParameterDescriptionExpected Effect of Sedative
Latency to Fall The time the mouse remains on the rotating rod before falling.Decrease
Rotation Speed at Fall The speed of the rod at the moment the mouse falls.Decrease

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way or two-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) for multiple comparisons between treatment groups and the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.

Summary of Quantitative Data:

Behavioral TestParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)Positive Control (Diazepam)
Open Field Test Total Distance (cm)
Time in Center (s)
Rearing Frequency
Immobility Time (s)
Elevated Plus Maze Total Arm Entries
Time in Open Arms (s)
Total Distance (cm)
Rotarod Test Latency to Fall (s)

Conclusion

This comprehensive experimental design provides a robust framework for assessing the sedative effects of this compound in mice. By employing a battery of behavioral tests and a clear, structured protocol, researchers can obtain reliable and interpretable data to characterize the sedative profile of this compound and similar compounds. The inclusion of a positive control and a dose-response evaluation will further strengthen the validity of the findings.

References

Application Notes & Protocols: Flow Cytometry Analysis of Synaptosomes Following Niaprazine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Synaptosomes are isolated, sealed nerve terminals that retain most of the key structural and functional characteristics of the original synapse, including mitochondria and synaptic vesicles.[1][2][3] This makes them an invaluable ex vivo model system for studying synaptic function, neurotoxicity, and the effects of pharmacological agents. Flow cytometry offers a high-throughput method to analyze large populations of individual synaptosomes, enabling the quantification of specific synaptic markers, protein expression, and physiological states.[1][4][5]

This document provides a detailed protocol for the preparation and flow cytometric analysis of brain-derived synaptosomes following acute exposure to Niaprazine (B1210437). This compound is a sedative and hypnotic agent belonging to the piperazine (B1678402) class.[6][7] Its primary mechanisms of action include antagonism of histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and α1-adrenergic receptors.[7][8] By applying flow cytometry to this model, researchers can investigate how this compound modulates presynaptic terminal populations and functions.

Principle of the Assay

The workflow involves three main stages:

  • Isolation of Synaptosomes: A crude synaptosome fraction (P2) is isolated from brain tissue through differential centrifugation.[1][4] This method prioritizes yield and is well-suited for flow cytometry, where subsequent electronic gating can purify the population of interest.[1][3]

  • In Vitro Exposure: The isolated synaptosomes are incubated with this compound to assess its direct and acute effects on the presynaptic terminal.

  • Flow Cytometry Analysis: The synaptosomes are immunolabeled with fluorescently conjugated antibodies against specific synaptic markers. A flow cytometer is then used to quantify the percentage of positive particles and the relative fluorescence intensity for each marker, providing insights into changes in specific synaptic subpopulations or protein levels.[1]

Potential Applications
  • Mechanism of Action Studies: Elucidate the direct effects of this compound on specific types of nerve terminals (e.g., serotonergic, dopaminergic).

  • Drug Screening: High-throughput screening of compounds for their effects on synaptic integrity and protein expression.

  • Neurotoxicity Assessment: Evaluate potential adverse effects of this compound or its metabolites on synaptic health. A preliminary study has suggested no direct synaptic toxicity, but further investigation is warranted.[6]

  • Biomarker Discovery: Identify changes in synaptic markers that correlate with this compound exposure.

Experimental Workflow and Signaling

G Experimental Workflow for Synaptosome Analysis cluster_prep Synaptosome Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Tissue Brain Tissue (e.g., Cortex, Striatum) Homogenize Homogenization (in Isotonic Sucrose) Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Discard Pellet (P1) Centrifuge2 High-Speed Centrifugation (10,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Resuspend Pellet (P2) Crude Synaptosomes Centrifuge2->Pellet2 Discard Supernatant (S2) Exposure This compound Exposure (Incubate with Drug) Pellet2->Exposure Immunolabel Immunolabeling (Fluorescent Antibodies) Exposure->Immunolabel Wash Wash Steps Immunolabel->Wash FCM Flow Cytometry Wash->FCM Gating Gating Strategy (Size & Fluorescence) FCM->Gating Data Data Analysis (% Positive, MFI) Gating->Data

Caption: Diagram of the experimental workflow.

G This compound's Mechanism at the Synapse cluster_pre Presynaptic Terminal This compound This compound Receptor5HT2A 5-HT2A Receptor This compound->Receptor5HT2A Blocks ReceptorA1 α1-Adrenergic Receptor This compound->ReceptorA1 Blocks ReceptorH1 H1 Receptor This compound->ReceptorH1 Blocks

Caption: Simplified this compound signaling pathway.

Detailed Experimental Protocols

Materials and Reagents
  • Homogenization Buffer: 0.32 M Sucrose, 10 mM Tris-HCl (pH 7.4), supplemented with protease and phosphatase inhibitor cocktails. Keep ice-cold.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.2% Tween 20.

  • Staining Buffer: PBS without Ca²⁺/Mg²⁺.

  • Fixation Solution (Optional): 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (Optional): 0.1% Triton X-100 in PBS.

  • This compound Stock Solution: Dissolve in a suitable vehicle (e.g., DMSO or saline) to make a 10 mM stock. Store at -20°C.

  • Primary Antibodies: Fluorophore-conjugated antibodies against synaptic markers (e.g., SNAP-25, VGLUT1, SERT, 5-HT2A Receptor).

  • Isotype Controls: Fluorophore-conjugated isotype control antibodies corresponding to each primary antibody.

  • Size-Standard Beads: Polystyrene microspheres of 0.5 µm and 1.5 µm for calibrating the flow cytometer.[5]

Protocol 1: Isolation of Crude Synaptosomes (P2 Fraction)

This protocol is adapted from established methods for preparing crude synaptosomes for flow cytometry.[1][4][5]

  • Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the brain region of interest (e.g., cortex or striatum) on a cold plate.

  • Homogenization: Weigh the tissue and place it in a pre-chilled glass-Teflon homogenizer with 10 volumes (w/v) of ice-cold Homogenization Buffer.[1]

  • Perform 6-8 gentle up-and-down strokes to homogenize the tissue.[1][4]

  • First Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and cell debris (P1 fraction).[1][4]

  • Collect Supernatant: Carefully collect the supernatant (S1 fraction) without disturbing the pellet.

  • Second Centrifugation: Transfer the S1 fraction to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. This pellets the crude synaptosome fraction (P2).[1][4]

  • Resuspension: Discard the supernatant (S2). Resuspend the P2 pellet in a desired volume of ice-cold Homogenization Buffer for immediate use or cryopreservation.

Protocol 2: this compound Exposure
  • Preparation: Thaw cryopreserved P2 pellets or use freshly prepared synaptosomes. Dilute the synaptosome suspension to a working concentration (e.g., 0.1 mg/mL protein) in an appropriate assay buffer (e.g., Krebs-Ringer buffer).

  • Treatment: Aliquot the synaptosome suspension into microcentrifuge tubes. Add this compound from the stock solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by placing the tubes on ice and pelleting the synaptosomes by centrifugation at 5,000 x g for 5 minutes at 4°C.

Protocol 3: Immunolabeling and Flow Cytometry
  • Blocking (Optional): Resuspend the pellets from the previous step in Staining Buffer containing a blocking agent (e.g., 1% BSA) and incubate for 15 minutes on ice.

  • Antibody Incubation: Pellet the synaptosomes and resuspend them in Staining Buffer containing the fluorophore-conjugated primary antibodies. For each primary antibody, set up a parallel tube with its corresponding isotype control.[4]

  • Incubate for 1 hour at 4°C in the dark.

  • Washing: Add 1 mL of Wash Buffer to each tube, pellet the synaptosomes (5,000 x g, 5 min, 4°C), and discard the supernatant. Repeat the wash step twice.[4]

  • Final Resuspension: Resuspend the final pellet in 500 µL of Staining Buffer for analysis.

  • Flow Cytometer Setup:

    • Use a flow cytometer capable of resolving small particles (e.g., Apogee A50 or a high-end BD FACSAria).[4]

    • Calibrate the instrument using size-standard beads (0.5 µm and 1.5 µm).

    • Set the primary trigger on a fluorescence channel if possible to reduce noise and improve detection of submicron particles.[9]

  • Data Acquisition:

    • Set a size gate to include particles between approximately 0.5 µm and 1.5 µm.[5]

    • Acquire at least 10,000-50,000 size-gated events per sample.[1][5]

    • Use unstained and isotype controls to set the gates for positive fluorescence.[1]

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following is a template demonstrating how results from a hypothetical experiment could be summarized.

Parameter AnalyzedSynaptic MarkerControl (% Positive ± SEM)This compound (10 µM) (% Positive ± SEM)p-value
Synaptic Identity
General Synaptic TerminalsSNAP-2585.2 ± 3.184.5 ± 2.9>0.05
Serotonergic TerminalsSERT12.5 ± 1.511.9 ± 1.8>0.05
Glutamatergic TerminalsVGLUT145.8 ± 2.446.1 ± 2.2>0.05
Receptor Expression
Serotonin Receptor5-HT2A15.3 ± 1.914.8 ± 2.1>0.05
Synaptic Health
Mitochondrial Membrane PotentialTMRE (MFI)12540 ± 85012390 ± 910>0.05
Membrane IntegrityViability Dye5.6 ± 0.86.1 ± 1.0>0.05

MFI: Mean Fluorescence Intensity; SEM: Standard Error of the Mean. Data are hypothetical.

Troubleshooting and Considerations

  • Particle Aggregation: Synaptosomes can aggregate, leading to false double-positive events. To mitigate this, analyze samples promptly, maintain them on ice, and consider using a non-ionic buffer like SET (Sucrose/EDTA/Tris) instead of PBS for the final resuspension.[9]

  • Low Signal: Ensure antibody concentrations are optimized. If analyzing intracellular epitopes, a fixation and permeabilization step after this compound exposure will be necessary.[1]

  • High Background: Ensure adequate washing steps. Use isotype controls to correctly set positive gates and account for non-specific antibody binding.[4]

  • Post-mortem Interval: For human tissue, a post-mortem interval of 8 hours or less is unlikely to cause significant degradation of many common synaptic markers.[4]

References

Application Notes and Protocols for Stability Testing of a Galenic Niaprazine Syrup Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the stability of a galenic niaprazine (B1210437) syrup formulation. The protocols are designed to be adaptable for various research and development settings, ensuring compliance with international standards for pharmaceutical stability testing.

Introduction

This compound is a sedative and anxiolytic agent belonging to the phenylpiperazine class. It is often formulated as an oral syrup for pediatric or geriatric use, or for patients with difficulty swallowing. The stability of such liquid formulations is a critical quality attribute, ensuring that the drug product remains safe and effective throughout its shelf life.[1] Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This document outlines the protocols for conducting a comprehensive stability study of a galenic this compound syrup, encompassing physical, chemical, and microbiological assessments in line with the International Council for Harmonisation (ICH) guidelines.[2][4]

Stability Testing Workflow

The overall workflow for the stability testing of the this compound syrup is depicted below. This process begins with the preparation of the syrup batches and culminates in the analysis of stability data to establish a shelf-life.

Stability_Testing_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Conclusion Phase prep_batches Prepare Minimum of 3 Batches of this compound Syrup package_syrup Package Syrup in Proposed Container-Closure System prep_batches->package_syrup initial_testing Initial Testing (Time 0) (Physical, Chemical, Microbiological) package_syrup->initial_testing place_on_stability Place Batches in Stability Chambers initial_testing->place_on_stability interim_testing Interim Testing at Specified Time Points place_on_stability->interim_testing Long-term, Accelerated, & Intermediate Conditions final_testing Final Testing interim_testing->final_testing data_analysis Analyze Stability Data final_testing->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life

Figure 1: Overall workflow for the stability testing of this compound syrup.

Experimental Protocols

The design of formal stability studies should be based on knowledge of the behavior and properties of the drug substance and experience gained from clinical formulation studies.[2] Stability studies should be performed on at least three primary batches of the drug product, manufactured to simulate the final production process and packaged in the proposed container-closure system.[2]

In accordance with ICH Q1A(R2) guidelines, the following storage conditions and testing frequencies are recommended.[2][5]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing. A "significant change" for a syrup is defined as a >5% change in assay from the initial value, or failure to meet the acceptance criteria for appearance, pH, and microbiological quality.

Protocol:

  • Appearance: Visually inspect the syrup at each time point for any changes in color, clarity, and for the presence of any precipitation or gas formation.[6] Compare against a freshly prepared sample and the initial sample stored at 5°C ± 3°C.

  • pH: Measure the pH of the syrup using a calibrated pH meter at each stability time point.

  • Viscosity: Determine the viscosity of the syrup using a suitable viscometer (e.g., Brookfield viscometer) at a controlled temperature.

  • Deliverable Volume: For multi-dose containers, confirm that the intended volume can be accurately withdrawn at the beginning and end of the study.

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[7][8]

3.3.1 Forced Degradation Studies

Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[9][10][11] This is typically performed on a single batch of the drug substance and drug product.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Syrup (Single Batch) acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C) start->thermal photo Photodegradation (ICH Q1B guidelines) start->photo analysis Analyze by Stability- Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Elucidate Degradation Pathways analysis->pathway

Figure 2: Workflow for forced degradation studies of this compound syrup.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix the syrup with 0.1 M HCl and heat at 60°C for a specified period. Neutralize before analysis.

  • Base Hydrolysis: Mix the syrup with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Treat the syrup with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the syrup at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the syrup to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze all stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[9]

3.3.2 Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength for this compound (e.g., 228 nm[12] or 254 nm).

  • Column Temperature: 30°C.

This method must be validated for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Routine Chemical Stability Testing:

  • At each stability time point, withdraw a sample of the syrup.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Inject the sample into the HPLC system.

  • Quantify the amount of this compound and any specified or unspecified degradation products.

  • Calculate the percentage of this compound remaining relative to the initial (time 0) value.

For oral liquid preparations, microbiological quality must be maintained throughout the shelf-life.[13][14]

Protocol:

  • Microbial Enumeration Tests (MET): At specified time points (e.g., 0, 6, and 12 months), perform the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).

  • Test for Specified Microorganisms: Test for the absence of Escherichia coli.[6][15] Depending on the formulation and patient population, testing for the absence of other objectionable organisms like Pseudomonas aeruginosa and Staphylococcus aureus may be necessary.[14]

  • Antimicrobial Preservative Effectiveness Testing (if applicable): If the formulation contains a preservative, its effectiveness should be demonstrated at the beginning and end of the proposed shelf-life according to pharmacopeial methods (e.g., USP <51>).

The acceptance criteria for non-sterile aqueous oral preparations are typically:

  • TAMC: NMT 10² CFU/mL

  • TYMC: NMT 10¹ CFU/mL

  • Absence of E. coli in 1 mL.

Data Presentation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Physical Stability Data for this compound Syrup (Batch X) at 25°C/60%RH

Time (Months)AppearancepHViscosity (cP)
0Clear, colorless solution5.5150
3No change5.4148
6No change5.4152
9No change5.3149
12No change5.3151

Table 2: Chemical Stability Data for this compound Syrup (Batch X) at 40°C/75%RH

Time (Months)Assay of this compound (% of Initial)Degradation Product A (%)Total Degradation Products (%)
0100.0< 0.1< 0.1
398.50.50.8
696.21.21.9

Table 3: Microbiological Stability Data for this compound Syrup (Batch X) at 25°C/60%RH

Time (Months)TAMC (CFU/mL)TYMC (CFU/mL)E. coli (in 1 mL)
0< 10< 10Absent
6< 10< 10Absent
12< 10< 10Absent

Conclusion

The results of these stability studies will be evaluated to establish a shelf-life and recommend appropriate storage conditions for the galenic this compound syrup.[3][16] The data from the accelerated stability study can be used to predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.[16] A comprehensive stability program is essential to ensure that the quality, safety, and efficacy of the this compound syrup are maintained throughout its lifecycle.

References

Troubleshooting & Optimization

troubleshooting solubility issues of niaprazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with niaprazine (B1210437) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a weakly basic compound, and its aqueous solubility is highly dependent on the pH of the solution. It exhibits greater solubility in acidic conditions and significantly lower solubility in neutral to basic conditions. While comprehensive public data is limited, studies have shown its solubility to be significantly higher at a low pH (e.g., pH 1.23) compared to a high pH (e.g., pH 12.80).[1]

Q2: Why is my this compound not dissolving in water?

A2: If you are using neutral or near-neutral pH water, you will likely encounter very low solubility. This compound is a weak base with pKa values of approximately 7.9 (strongest basic) and 13.95 (strongest acidic)[2]. This means that at a pH above its basic pKa, the molecule will be predominantly in its less soluble, un-ionized form.

Q3: Can I heat the solution to improve solubility?

A3: While heating can increase the dissolution rate, its effect on the thermodynamic solubility of this compound in aqueous solutions at different pH values is not well-documented in publicly available literature. Caution should be exercised as excessive heat may lead to degradation. Stability studies have shown this compound to be stable at 60°C for at least 5 hours in both acidic and alkaline solutions[1]. However, it is always recommended to perform stability studies under your specific experimental conditions.

Q4: What is the predicted LogP of this compound?

A4: The predicted XLogP3 value for this compound is 2.6, indicating a moderate degree of lipophilicity. This property contributes to its limited aqueous solubility, particularly in its neutral form.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution.
Potential Cause Troubleshooting Steps
pH of the solution is too high (neutral or basic). This compound is a weak base and is more soluble in acidic conditions. Lower the pH of your aqueous solution to below the pKa of the most basic nitrogen (approximately 7.9)[2]. A pH of 5 or lower is recommended to ensure the molecule is in its protonated, more soluble salt form.
Concentration exceeds the solubility limit at the given pH and temperature. Even at an optimal pH, the concentration may be too high. Refer to the pH-dependent solubility data below and ensure your target concentration is within the soluble range. If a higher concentration is required, consider the use of co-solvents or other formulation strategies.
Change in temperature. If the solution was prepared at an elevated temperature and then cooled, precipitation may occur due to decreased solubility at lower temperatures. If possible, maintain the working temperature at which the compound was fully dissolved.
Use of inappropriate buffer salts. Certain buffer salts can interact with the drug substance and decrease its solubility (the "salting-out" effect). If you suspect buffer incompatibility, try alternative buffer systems. Phosphate and citrate (B86180) buffers are commonly used.
Issue 2: Inconsistent solubility results between experiments.
Potential Cause Troubleshooting Steps
Inaccurate pH measurement and control. Small variations in pH can significantly impact the solubility of this compound. Ensure your pH meter is properly calibrated and that the final pH of the solution is verified after the addition of this compound.
Insufficient equilibration time. Achieving thermodynamic equilibrium solubility can take time. Ensure you are allowing sufficient time for the solution to become saturated. The shake-flask method typically requires several hours to days of agitation.
Solid-state properties of the this compound sample. Different batches or polymorphic forms of this compound may exhibit different solubility profiles. Ensure you are using a consistent source and form of the compound.
Presence of impurities. Impurities in the this compound sample or the solvent can affect solubility. Use high-purity water and reagents.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₀H₂₅FN₄O[3][4]
Molecular Weight356.44 g/mol [4]
pKa (Strongest Basic)7.9[2]
pKa (Strongest Acidic)13.95[2]
Predicted XLogP32.6
pH-Dependent Aqueous Solubility of this compound (Estimated)
pHConcentration (µM)Concentration (mg/mL)Notes
1.232428~0.865In 0.1 N HCl aqueous solution.[1]
12.80780~0.278In 0.1 N NaOH aqueous solution, close to the solubility limit.[1]

Note: The data in this table is based on limited experimental findings and should be used as a guide. It is highly recommended to determine the solubility of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a general guideline and should be adapted based on specific experimental needs.

1. Materials:

  • This compound powder
  • Purified water
  • Buffers of various pH values (e.g., phosphate, citrate)
  • Calibrated pH meter
  • Analytical balance
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PVDF)
  • HPLC system with a UV detector
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a series of buffers at the desired pH values.
  • Add an excess amount of this compound powder to a known volume of each buffer in a sealed container. The excess solid should be clearly visible.
  • Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours). Periodically check if the concentration in the supernatant has stabilized.
  • After equilibration, allow the samples to stand to let the excess solid settle.
  • Carefully withdraw a sample from the supernatant.
  • Clarify the sample by centrifugation and/or filtration to remove all undissolved particles.
  • Accurately dilute the clarified supernatant with a suitable mobile phase for HPLC analysis.
  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 2).
  • Calculate the solubility of this compound at each pH and temperature.

Protocol 2: Quantification of this compound in Aqueous Solutions by HPLC

This is a general HPLC method that can be optimized for specific instrumentation and requirements.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient elution. A starting point could be a 55:45 (v/v) ratio of aqueous to organic phase.[1]
  • Flow Rate: 0.8 - 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: Ambient or controlled (e.g., 25°C)
  • Detection: UV absorbance at 228 nm[1]

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the solubility samples.

3. Sample Analysis:

  • Inject the calibration standards to generate a standard curve.
  • Inject the diluted, clarified samples from the solubility experiment.
  • Integrate the peak area of this compound in the chromatograms.
  • Calculate the concentration of this compound in the original samples using the standard curve.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Fails to Dissolve or Precipitates check_ph Check pH of the Solution start->check_ph ph_high pH is Neutral or Basic check_ph->ph_high pH > 7 ph_ok pH is Acidic check_ph->ph_ok pH < 7 adjust_ph Adjust pH to < 6 with Acid ph_high->adjust_ph adjust_ph->check_ph check_concentration Check this compound Concentration ph_ok->check_concentration conc_high Concentration Too High check_concentration->conc_high Yes conc_ok Concentration is Appropriate check_concentration->conc_ok No reduce_conc Reduce Concentration or Use Co-solvents conc_high->reduce_conc end End: this compound Dissolved reduce_conc->end check_temp Check Temperature conc_ok->check_temp temp_issue Precipitation on Cooling check_temp->temp_issue Yes temp_ok Temperature is Stable check_temp->temp_ok No maintain_temp Maintain Working Temperature temp_issue->maintain_temp maintain_temp->end final_check Still Issues? Consider Buffer Effects or Purity temp_ok->final_check final_check->end

Caption: A flowchart for troubleshooting common this compound solubility problems.

Mechanism of Action of this compound: Receptor Antagonism

cluster_0 This compound cluster_1 Receptors cluster_2 Signaling Pathways (Blocked by this compound) This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonist S2A Serotonin 5-HT2A Receptor This compound->S2A Antagonist A1 Alpha-1 Adrenergic Receptor This compound->A1 Antagonist PLC_H1 Gq/11 -> PLC -> IP3/DAG -> Ca2+ Release H1->PLC_H1 Activates PLC_S2A Gq/11 -> PLC -> IP3/DAG -> Ca2+ Release S2A->PLC_S2A Activates PLC_A1 Gq -> PLC -> IP3/DAG -> Ca2+ Release A1->PLC_A1 Activates

Caption: this compound acts as an antagonist at multiple G protein-coupled receptors.

References

Navigating Pediatric Research with Niaprazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the common side effects of Niaprazine (B1210437) in pediatric research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in pediatric populations?

A1: Based on clinical observations, the most frequently reported side effects associated with this compound in children include drowsiness, dizziness, dry mouth, and mild gastrointestinal disturbances such as nausea and constipation.[1][2] While generally mild and often resolving as the body adapts, these effects warrant careful monitoring.[1][2]

Q2: Are there any less common but more severe adverse effects to be aware of?

A2: Yes, although rare, more severe side effects can occur. These may include allergic reactions, characterized by rash, itching, swelling, and difficulty breathing, as well as behavioral changes such as irritability or agitation.[1] Any indication of a severe reaction requires immediate cessation of the drug and medical intervention.

Q3: What is the primary mechanism of action of this compound?

A3: this compound primarily acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[3] It has a lower affinity for α2-adrenergic receptors and minimal to no affinity for histamine (B1213489) H1 or muscarinic acetylcholine (B1216132) receptors.[3] Its sedative and hypnotic effects are attributed to this antagonism.[4][5]

Troubleshooting Guide: Managing Common Side Effects

Issue 1: Excessive Drowsiness or Somnolence
  • Problem: The pediatric participant exhibits significant drowsiness that interferes with daily activities or study-related assessments.

  • Troubleshooting Steps:

    • Dosage and Timing Adjustment: In a clinical trial setting, a common approach to managing drowsiness is to adjust the timing of administration, often to the evening before bedtime, to minimize daytime sedation. In some cases, a reduction in dosage may be considered, as was done in a study where the daily dose was reduced for two children due to drowsiness.[6][7]

    • Standardized Assessment: Employ standardized scales to quantify the level of somnolence. The Pediatric Sleep Questionnaire (PSQ) or a simple visual analog scale (VAS) for sleepiness can provide objective data.

    • Safety Precautions: Advise parents and caregivers to take extra precautions to prevent accidents or falls, especially if the child experiences dizziness in addition to drowsiness.[1]

Issue 2: Gastrointestinal Disturbances (Nausea, Constipation)
  • Problem: The participant reports or exhibits signs of nausea, vomiting, or constipation.

  • Troubleshooting Steps:

    • Administration with Food: Administering this compound with a light snack or meal may help mitigate nausea.

    • Dietary and Hydration Support: Encourage adequate fluid intake and a diet rich in fiber to help manage constipation.

    • Symptom Monitoring: Utilize a daily symptom diary for parents or caregivers to log the frequency and severity of gastrointestinal issues. Standardized tools like the Peds-QL Gastrointestinal Symptoms Module can be adapted for this purpose.

Quantitative Data Summary

While comprehensive quantitative data on the incidence of all side effects in pediatric populations is limited in publicly available literature, some studies provide insights.

Side EffectIncidence RateStudy PopulationDosageSource
Drowsiness10% (2 out of 20 patients)20 children (6-11 years) with behavior disorders1.5 mg/kg/day[6][7]
No Adverse Side Effects0%36 children (6 months - 6 years) with sleep disorders1 mg/kg/day[4]
No Side Effects0%25 subjects with autistic disorder1 mg/kg/day[8]

Note: The limited sample sizes and specific patient populations in these studies highlight the need for further research to establish a more definitive side effect profile.

Experimental Protocols

Protocol: Monitoring and Assessment of Adverse Events

This protocol is a general framework and should be adapted to specific study designs.

  • Baseline Assessment: Before the first administration of this compound, conduct a thorough baseline assessment, including a physical examination, vital signs, and a review of the child's medical history and concomitant medications.

  • Systematic Monitoring:

    • Checklists: Employ a standardized checklist at each study visit to systematically inquire about common and rare adverse events. The Systematic Monitoring of Adverse events Related to TreatmentS (SMARTS) checklist is a relevant example.[3]

    • Parent/Caregiver Diary: Provide a structured diary for daily recording of any observed side effects, their severity (using a simple scale like mild, moderate, severe), and the time of onset in relation to drug administration.

  • Severity Assessment: Use age-appropriate tools to assess the severity and impact of side effects. For example, for pain or discomfort, the Wong-Baker FACES Pain Rating Scale can be used.

  • Reporting: All adverse events, regardless of perceived severity, must be documented in the participant's case report form (CRF). Serious adverse events (SAEs) must be reported to the Institutional Review Board (IRB) and other relevant regulatory bodies within the stipulated timeframe.

Visualizations

This compound's Primary Mechanism of Action

Niaprazine_Mechanism This compound This compound HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Antagonizes Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Neuronal_Activity Decreased Neuronal Excitability HT2A_Receptor->Neuronal_Activity Inhibits Alpha1_Receptor->Neuronal_Activity Inhibits Sedation Sedation / Hypnosis Neuronal_Activity->Sedation

Caption: this compound's antagonism of 5-HT2A and α1-adrenergic receptors.

Experimental Workflow for Side Effect Management

Side_Effect_Workflow Start Participant Reports/ Exhibits Side Effect Assess Assess Severity & Causality (Standardized Scales, Clinician Judgement) Start->Assess Mild Mild & Tolerable? Assess->Mild Moderate Moderate to Severe? Mild->Moderate No Continue Continue Monitoring (Symptom Diary) Mild->Continue Yes Intervene Implement Management Strategy (e.g., Dose/Time Adjustment) Moderate->Intervene Yes Serious Serious Adverse Event? Moderate->Serious No Reassess Re-evaluate at Next Visit Continue->Reassess Intervene->Reassess Report Report to IRB/Regulatory Bodies Immediately Serious->Report Yes Stop Consider Study Drug Discontinuation Serious->Stop No Report->Stop

Caption: Logical workflow for managing potential side effects in a clinical trial.

References

how to reduce experimental variability in niaprazine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing niaprazine (B1210437) in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in behavioral studies?

A1: this compound is a sedative and anxiolytic compound belonging to the phenylpiperazine class. Its behavioral effects are primarily attributed to its antagonist activity at serotonin (B10506) 5-HT2A receptors and alpha-1 adrenergic receptors.[1][2] It also has a high affinity for histamine (B1213489) H1 receptors, contributing to its sedative properties.[3] Its primary metabolite, p-fluoro-phenylpiperazine (FPP), shows a higher affinity for 5-HT1 receptor subtypes.[1][4]

Q2: Which behavioral assays are most commonly used to assess the anxiolytic effects of this compound?

A2: The most frequently employed behavioral paradigms for evaluating the anxiolytic-like properties of this compound in rodents are the Elevated Plus Maze (EPM) and the Marble Burying Test (MBT).[1] The EPM assesses anxiety-like behavior by measuring the animal's willingness to explore open, elevated spaces, while the MBT is thought to model anxiety-related compulsive-like behaviors.[1]

Q3: What are the most significant sources of experimental variability in this compound behavioral studies?

A3: Experimental variability in this compound studies can arise from several factors:

  • Drug Administration: The route and timing of administration can significantly impact drug exposure and behavioral outcomes. Administration in drinking water, for example, can lead to imprecise dosing.[5]

  • Animal-Related Factors: The species, strain, sex, and age of the animals can all influence their response to this compound.

  • Environmental Conditions: Housing conditions (standard vs. enriched), lighting, noise levels, and the time of day of testing can all affect baseline anxiety levels and the drug's effects.

  • Procedural Inconsistencies: Variations in animal handling, habituation periods, and the specific protocols for behavioral tests are major sources of variability.

  • Data Analysis: The choice of statistical methods and the handling of outliers can influence the interpretation of results.

Troubleshooting Guides

Issue 1: High Variability in Elevated Plus Maze (EPM) Results

Problem: You are observing significant within-group or between-cohort variability in the time spent in the open arms or the number of open arm entries.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Animal Handling Ensure all animals are handled by the same experimenter using a consistent and gentle technique. Acclimatize animals to the experimenter's handling for several days before testing.
Insufficient Habituation Allow animals to acclimate to the testing room for a standardized period (e.g., 30-60 minutes) before the trial begins. This reduces stress from the novel environment.
Olfactory Cues Thoroughly clean the maze with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to remove scent trails that could influence the behavior of subsequent animals.
Environmental Factors Maintain consistent lighting levels, ambient noise, and temperature across all testing sessions. Rodents are sensitive to bright light, which can increase the aversiveness of the open arms.
Time of Day Conduct all behavioral testing at the same time of day to control for circadian variations in activity and anxiety levels.
"One-Trial Tolerance" Avoid re-testing animals on the EPM, as prior exposure can significantly alter their behavior in subsequent trials. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may mitigate this effect.[2]
Issue 2: Inconsistent Results in the Marble Burying Test (MBT)

Problem: The number of marbles buried by animals in the same treatment group is highly variable.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Subjective Scoring Establish a clear, objective criterion for what constitutes a "buried" marble (e.g., at least two-thirds of the marble covered by bedding) and ensure all scorers are trained on this criterion.
Observer Bias The person scoring the number of buried marbles should be blind to the experimental conditions (treatment groups) of the animals.
Bedding Inconsistency Use the same type and depth of bedding in all test cages. The texture and density of the bedding can significantly affect burying behavior.
Disturbances During Testing Ensure the testing area is quiet and free from interruptions during the 30-minute test period.
Confounding Locomotor Effects At higher doses, this compound's sedative effects may reduce overall activity, leading to less burying. It is advisable to concurrently measure locomotor activity (e.g., in an open field test or by tracking distance moved in the MBT cage) to differentiate between anxiolytic effects and sedation.

Data Presentation

Table 1: Dose-Dependent Effects of 5-HT2A and α1-Adrenergic Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze (Proxy Data)

No specific dose-response data for this compound in the EPM is currently available in the cited literature. The following table presents representative data for pharmacologically similar compounds to illustrate expected trends.

Compound (Receptor Target) Dose (mg/kg, i.p.) Time in Open Arms (% of Total) Number of Open Arm Entries Notes
Vehicle -15 ± 2.58 ± 1.2Baseline anxiety-like behavior.
Ketanserin (5-HT2A Antagonist) 0.528 ± 3.112 ± 1.5Anxiolytic effect observed at a low dose.[4]
1.012 ± 2.15 ± 0.9**Higher dose may induce sedation, reducing overall exploration.[4]
Prazosin (α1-Antagonist) 1.025 ± 2.811 ± 1.3Blocks stress-induced increases in anxiety.[6]
1.527 ± 3.013 ± 1.6Similar anxiolytic effect at a slightly higher dose.[6]

*p < 0.05 vs. Vehicle; *p < 0.05 vs. 0.5 mg/kg dose. Data are hypothetical and presented as mean ± SEM to illustrate expected outcomes based on cited literature.

Table 2: Dose-Dependent Effects of 5-HT2A and α1-Adrenergic Antagonists on Marble Burying Behavior (Proxy Data)

Specific dose-response data for this compound in the MBT is not available in the cited literature. This table shows representative data for compounds acting on this compound's target receptors.

Compound (Receptor Target) Dose (mg/kg, s.c.) Number of Marbles Buried (out of 20) Notes
Vehicle -14 ± 1.8Baseline burying behavior.
Pimavanserin (5-HT2A Inverse Agonist) 1.09 ± 1.5Significant reduction in burying behavior, suggesting anti-compulsive effects.[7]
Prazosin (α1-Antagonist) 0.758 ± 1.3Significantly reduces stress-induced increases in marble burying.[8]

p < 0.05 vs. Vehicle. Data are hypothetical and presented as mean ± SEM to illustrate expected outcomes based on cited literature.

Table 3: Comparison of Administration Routes on Pharmacokinetics (Proxy Data)

Pharmacokinetic data directly comparing oral gavage and drinking water administration for this compound in mice is not available. The following table illustrates the expected differences in key pharmacokinetic parameters based on studies of other orally administered compounds.

Parameter Oral Gavage (Bolus Dose) Drinking Water (Ad Libitum) Implication for Variability
Dose Precision HighLowDrinking water intake can vary between animals, leading to inconsistent dosing.
Cmax (Peak Plasma Concentration) HighLow and variableGavage leads to a rapid and high peak concentration, which may not reflect a steady-state therapeutic level.
AUC (Total Drug Exposure) Potentially higherPotentially lowerOverall drug exposure may differ significantly between the two methods for the same total daily dose.
Stress Induced HighLowThe stress of oral gavage can be a confounding factor in behavioral tests.

A study comparing oral gavage and drinking water for another compound found a 5.9-fold greater Cmax with oral gavage, highlighting the significant pharmacokinetic differences between these methods.

Table 4: Effect of Environmental Enrichment on Anxiety-Like Behavior in the EPM in C57BL/6 Mice
Housing Condition Time in Open Arms (seconds) Number of Open Arm Entries Interpretation
Standard Housing 25.4 ± 3.110.2 ± 1.5Baseline anxiety in a standard laboratory environment.
Enriched Environment 48.7 ± 4.518.6 ± 2.1Environmental enrichment has a significant anxiolytic effect, increasing exploration of the open arms.

p < 0.05 vs. Standard Housing. Data are representative values from studies on the effects of environmental enrichment in C57BL/6 mice and are presented as mean ± SEM.[6]

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) elevated from the floor (e.g., 50 cm for mice).

  • Pre-Test Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Administer this compound or vehicle at the appropriate pre-treatment time (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • Post-Test:

    • Return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials.

Protocol 2: Marble Burying Test (MBT)
  • Apparatus: A standard mouse cage (e.g., 26 x 48 x 20 cm) filled with 5 cm of clean bedding. Twenty glass marbles (e.g., 1.5 cm diameter) are evenly spaced on top of the bedding.

  • Pre-Test Procedure:

    • Habituate the animal to the testing room for at least 30 minutes.

    • Administer this compound or vehicle.

  • Test Procedure:

    • Place a single mouse in the cage.

    • Leave the animal undisturbed for 30 minutes.

  • Data Analysis:

    • After 30 minutes, gently remove the mouse.

    • Count the number of marbles that are at least two-thirds covered with bedding.

    • Scoring should be performed by an observer who is blind to the treatment groups.

  • Post-Test:

    • Return the animal to its home cage.

    • Clean the cage and marbles thoroughly between trials.

Mandatory Visualizations

Signaling Pathways

Niaprazine_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_Alpha1 α1-Adrenergic Receptor Pathway Niaprazine_5HT2A This compound Receptor_5HT2A 5-HT2A Receptor Niaprazine_5HT2A->Receptor_5HT2A Antagonist Gq11 Gq/11 Receptor_5HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Anxiolysis Modulation of Anxiety-Related Circuits Ca_release->Cellular_Response_Anxiolysis PKC->Cellular_Response_Anxiolysis Niaprazine_Alpha1 This compound Receptor_Alpha1 α1-Adrenergic Receptor Niaprazine_Alpha1->Receptor_Alpha1 Antagonist Gq_alpha1 Gq Receptor_Alpha1->Gq_alpha1 Activates PLC_alpha1 Phospholipase C (PLC) Gq_alpha1->PLC_alpha1 Activates PIP2_alpha1 PIP2 PLC_alpha1->PIP2_alpha1 Hydrolyzes IP3_alpha1 IP3 PIP2_alpha1->IP3_alpha1 DAG_alpha1 DAG PIP2_alpha1->DAG_alpha1 Ca_release_alpha1 ↑ Intracellular Ca²⁺ IP3_alpha1->Ca_release_alpha1 PKC_alpha1 Protein Kinase C (PKC) DAG_alpha1->PKC_alpha1 Activates Downstream_Effects Modulation of Arousal & Anxiety Ca_release_alpha1->Downstream_Effects PKC_alpha1->Downstream_Effects

Caption: this compound's antagonist action on 5-HT2A and α1-adrenergic receptors.

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_troubleshooting Troubleshooting High Variability A1 Select Animal Model (Strain, Sex, Age) A2 Define Housing (Standard vs. Enriched) A1->A2 A3 Choose Administration Route (Gavage vs. Drinking Water) A2->A3 A4 Determine Dose-Response Range A3->A4 B1 Acclimatization & Habituation A4->B1 Proceed to Execution B2 This compound/Vehicle Administration B1->B2 B3 Behavioral Testing (EPM or MBT) B2->B3 B4 Data Collection B3->B4 C1 Statistical Analysis B4->C1 Proceed to Analysis C2 Assess for Outliers C1->C2 C3 Interpret Results C2->C3 T1 Check Handling Procedures C3->T1 If High Variability T2 Verify Dosing Accuracy T1->T2 T3 Standardize Environment T2->T3 T4 Review Test Protocol T3->T4 T5 Blinded Scoring/Analysis T4->T5 T5->A1 Re-evaluate Design

Caption: Workflow for this compound behavioral studies with integrated troubleshooting points.

Logical Relationships in Experimental Design

Logical_Relationships Compound This compound Properties - Receptor Affinity - Pharmacokinetics Variability Experimental Variability Compound->Variability Animal Animal Model - Species/Strain - Sex, Age - Baseline Anxiety Animal->Variability Environment Environmental Factors - Housing (Enrichment) - Light, Noise, Temp - Circadian Rhythm Environment->Variability Procedure Procedural Factors - Administration Route - Handling - Habituation Procedure->Variability Outcome Behavioral Outcome (EPM, MBT) Variability->Outcome Influences

Caption: Key factors contributing to experimental variability in this compound studies.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Niaprazine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with niaprazine (B1210437). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating potential off-target effects of this compound in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is primarily known as a sedative-hypnotic agent. Its on-target effects are attributed to its potent and selective antagonist activity at two key receptors in the central nervous system: the serotonin (B10506) 2A (5-HT2A) receptor and the alpha-1 (α1)-adrenergic receptor.[1] Blockade of these receptors is believed to mediate its sedative and anxiolytic properties.

Q2: What are the known off-target binding sites for this compound?

A2: In vitro binding assays have shown that this compound has a low affinity for several other receptors, including the dopamine (B1211576) D2, alpha-2 adrenergic, beta-adrenergic, histamine (B1213489) H1, and muscarinic cholinergic receptors.[1] However, at higher concentrations, or due to the effects of its metabolites, off-target interactions cannot be entirely ruled out in vivo.

Q3: Should I be concerned about the metabolites of this compound in my in vivo studies?

A3: Yes. A major metabolite of this compound is p-fluoro-phenylpiperazine (pFPP). Unlike this compound, pFPP has a higher affinity for 5-HT1 receptor subclasses.[1] This metabolite does not appear to produce sedative effects but may induce a behavioral profile indicative of serotonergic activation. Therefore, it is crucial to consider the potential contribution of pFPP to the overall observed phenotype in your experiments.

Q4: What is a recommended starting dose for in vivo studies with this compound in mice?

A4: Based on published studies, a dose of 1 mg/kg/day administered in the drinking water has been used in mice to investigate the anxiolytic and sedative effects of this compound.[2] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.

Troubleshooting Guide

Issue 1: Unexpected Behavioral Phenotypes

Symptom: You observe behaviors in your this compound-treated animals that are not consistent with sedation or anxiolysis (e.g., hyperactivity, stereotypy, or other abnormal behaviors).

Possible Cause 1: Off-target effects of this compound at the administered dose.

  • Troubleshooting Step:

    • Dose-Response Analysis: Conduct a dose-response study to determine if the unexpected behavior is dose-dependent. Use a range of doses, including those below and above the presumed therapeutic dose. This will help to establish a therapeutic window for the on-target effects and identify doses at which off-target effects become prominent.

    • Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to create a more complete profile of this compound's effects. In addition to tests for sedation (e.g., Open Field Test) and anxiety (e.g., Elevated Plus Maze, Marble Burying Test), consider tests for motor coordination (e.g., Rotarod), and stereotypy.

Possible Cause 2: Effects of the metabolite pFPP.

  • Troubleshooting Step:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma and brain concentrations of both this compound and pFPP over time. Correlate the concentration of each compound with the observed behavioral changes to determine if the unexpected phenotype aligns with the peak concentration of pFPP.

    • Direct Administration of Metabolite: As a control, administer pFPP directly to a separate cohort of animals to characterize its unique behavioral profile.

Issue 2: Difficulty Distinguishing Sedation from Anxiolysis

Symptom: In behavioral assays, it is unclear whether the observed effects are due to the anxiolytic properties of this compound or a general sedative effect that reduces overall activity.

Possible Cause: Overlapping behavioral readouts.

  • Troubleshooting Step:

    • Careful Test Selection and Interpretation:

      • Elevated Plus Maze (EPM): While a decrease in open arm entries can indicate anxiety, a significant reduction in the total number of arm entries may suggest sedation. Therefore, it is crucial to analyze both parameters.

      • Open Field Test (OFT): A reduction in total distance traveled is a strong indicator of sedation. However, an anxiolytic effect might be inferred if the animal spends a proportionally greater amount of time in the center of the arena, even with reduced overall locomotion.

      • Marble Burying Test: A decrease in the number of marbles buried can be indicative of an anxiolytic effect. Observe the animal's general motor activity during the test to rule out sedation as a confounding factor.

    • Dose Dissociation: A thorough dose-response study may reveal different dose thresholds for anxiolytic and sedative effects, helping to dissociate the two.

Issue 3: High Variability in Behavioral Data

Symptom: You are observing significant variability in your behavioral data between animals within the same treatment group.

Possible Cause 1: Inconsistent drug administration.

  • Troubleshooting Step:

    • Administration Route: If administering via drinking water, monitor water intake to ensure consistent dosing. Be aware that this compound may alter taste, potentially affecting consumption. Consider alternative administration routes like oral gavage or intraperitoneal injection for more precise dosing.

    • Solution Stability: Ensure the stability of this compound in the vehicle over the course of the experiment.[3]

Possible Cause 2: Environmental factors.

  • Troubleshooting Step:

    • Standardize Experimental Conditions: Ensure that all behavioral testing is conducted at the same time of day, under consistent lighting and noise conditions. Acclimate animals to the testing room before each experiment.

Quantitative Data Summary

ParameterValueSpeciesNotes
Binding Affinity (Ki)
5-HT2A Receptor25 nMRatHigh affinity, consistent with on-target activity.[1]
α1-Adrenergic Receptor77 nMRatHigh affinity, consistent with on-target activity.[1]
5-HT1A Receptor> 1 µMRatLow affinity for the parent compound.[1]
5-HT1B Receptor> 1 µMRatLow affinity for the parent compound.[1]
D2 Receptor> 1 µMRatLow affinity.[1]
α2-Adrenergic Receptor> 1 µMRatLow affinity.[1]
β-Adrenergic Receptor> 1 µMRatLow affinity.[1]
H1 Receptor> 1 µMRatLow affinity.[1]
Muscarinic Receptor> 1 µMRatLow affinity.[1]
In Vivo Dosage
Anxiolytic/Sedative1 mg/kg/dayMouseAdministered in drinking water.[2]
Pharmacokinetics
This compound Half-lifeData not readily availablePharmacokinetic studies are recommended to determine this in your model.
pFPP Half-lifeData not readily availablePharmacokinetic studies are recommended to determine this in your model.

Key Experimental Protocols

Protocol 1: Comprehensive Behavioral Phenotyping Workflow

This workflow is designed to differentiate on-target sedative and anxiolytic effects from potential off-target behavioral manifestations.

G cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (Habituate to facility and handling) dosing This compound Administration (e.g., 0.1, 1, 10 mg/kg, i.p.) + Vehicle Control acclimation->dosing oft Open Field Test (Assess locomotor activity and anxiety) dosing->oft 30 min post-injection epm Elevated Plus Maze (Assess anxiety-like behavior) dosing->epm 30 min post-injection mbt Marble Burying Test (Assess compulsive-like/anxiety behavior) dosing->mbt 30 min post-injection locomotor Locomotor Activity (Total distance, center time) oft->locomotor anxiety Anxiety Metrics (Open arm time/entries, marbles buried) epm->anxiety mbt->anxiety interpretation Integrated Interpretation (Distinguish sedation vs. anxiolysis vs. off-target effects) locomotor->interpretation anxiety->interpretation G cluster_in_vivo In Vivo Phase cluster_molecular Molecular Analysis cluster_bioinformatics Bioinformatic Analysis treatment This compound Treatment (Therapeutic and supra-therapeutic doses) + Vehicle Control dissection Brain Tissue Dissection (e.g., Prefrontal Cortex, Hippocampus) treatment->dissection rna_extraction RNA Extraction dissection->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing deg Differential Gene Expression (DEG) Analysis sequencing->deg pathway Pathway Enrichment Analysis (e.g., KEGG, GO) deg->pathway target_id Putative Off-Target Identification pathway->target_id G cluster_membrane Cell Membrane cluster_cytosol Cytosol serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor Activates This compound This compound This compound->receptor Blocks gq Gq protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates targets leading to G cluster_membrane Cell Membrane cluster_cytosol Cytosol norepinephrine Norepinephrine receptor α1-Adrenergic Receptor norepinephrine->receptor Activates This compound This compound This compound->receptor Blocks gq Gq protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates targets leading to

References

Technical Support Center: Enhancing the Oral Bioavailability of Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of niaprazine (B1210437). It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental challenges, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the known challenges to its oral bioavailability?

Q2: What are the general formulation strategies to improve the oral bioavailability of a drug like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or poorly permeable drugs.[4][5][6] These can be broadly categorized as:

  • Solubility Enhancement:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[5][6]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal fluids.[5][7]

  • Permeability Enhancement:

    • Permeation Enhancers: Excipients that can transiently and safely alter the permeability of the intestinal epithelium.[8][9]

    • Mucoadhesive Formulations: Polymers that adhere to the mucus layer of the gastrointestinal tract can increase the residence time of the drug at the absorption site, allowing for greater absorption.[3][10]

  • Metabolism Inhibition:

    • Inhibiting presystemic metabolism in the gut wall or liver can increase the amount of active drug reaching systemic circulation.[8][11]

Q3: How does a mucoadhesive gel formulation, like the xanthan gum-based gel, aim to improve this compound's bioavailability?

A mucoadhesive gel formulation aims to improve the oral bioavailability of this compound through several mechanisms:[3]

  • Prolonged Residence Time: The mucoadhesive polymer, xanthan gum, interacts with the mucus layer of the gastrointestinal tract, increasing the contact time of the formulation at the site of absorption.[3][10] This extended duration allows for more drug to be released and absorbed.

  • Improved Stability: The gel matrix can protect the drug from degradation in the harsh environment of the stomach and intestine.[3]

  • Enhanced Contact: The direct and prolonged contact with the mucosal surface can facilitate drug partitioning into the intestinal membrane.[3]

  • Accurate Dosing: Gels can be formulated to allow for precise and flexible dosing, which is particularly important for pediatric patients.[3]

Troubleshooting Guides

Troubleshooting: In Vitro Drug Release Testing of this compound Oral Gel
IssuePossible Cause(s)Suggested Solution(s)
Very slow or no drug release - Inappropriate dissolution medium (poor drug solubility).- High viscosity of the gel preventing drug diffusion.- Drug interaction with the gel matrix.- Test different dissolution media with varying pH and/or the addition of surfactants to ensure sink conditions.[12]- Adjust the concentration of the gelling agent to achieve a lower viscosity.- Investigate potential drug-polymer interactions through characterization techniques like DSC or FTIR.
Burst release (too rapid) - Low viscosity of the gel.- Weak interaction between the drug and the polymer matrix.- Increase the concentration of the gelling agent.- Consider incorporating a release-modifying polymer into the formulation.
High variability in release profiles - Inconsistent gel preparation (non-homogenous drug distribution).- Issues with the dissolution apparatus (e.g., improper degassing of the medium).[13]- Inconsistent sampling technique.- Ensure a standardized and validated method for gel preparation to guarantee homogeneity.- Follow best practices for dissolution testing, including proper degassing of the medium.[13]- Use a consistent and validated sampling procedure.
Drug degradation in the dissolution medium - pH instability of this compound.- Presence of impurities in the medium or excipients.[13]- Select a dissolution medium where this compound has proven stability.- Use high-purity reagents for the dissolution medium.[13]
Troubleshooting: Rheological Characterization of this compound Oral Gel
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent viscosity readings - Temperature fluctuations during measurement.[14]- Improper sample loading (e.g., air bubbles).- Shear history of the sample.- Ensure strict temperature control throughout the experiment.[14]- Carefully load the sample to avoid entrapping air.- Apply a pre-shear step to ensure a consistent starting state for all samples.
Difficulty determining the linear viscoelastic region (LVER) - Strain sensitivity of the gel structure.- Instrument limitations at low torque.- Perform a strain sweep over a wide range to accurately identify the LVER.- If the LVER is very narrow, consider using a more sensitive rheometer.
No clear crossover of G' and G'' (storage and loss moduli) - The formulation is a solution rather than a true gel.- The crossover point is outside the tested frequency range.- Increase the polymer concentration to promote gelation.- Widen the frequency range of the sweep.[15]
Troubleshooting: Mucoadhesion Testing of this compound Oral Gel
IssuePossible Cause(s)Suggested Solution(s)
Low or no mucoadhesive strength - Insufficient polymer concentration.- Inappropriate pH of the formulation affecting polymer hydration.- Dehydration of the mucosal tissue or mucin disc.- Increase the concentration of the mucoadhesive polymer.- Adjust the pH of the formulation to optimize polymer swelling and interaction.- Ensure proper hydration of the mucosal substrate before and during the test.[16]
High variability in results - Inconsistent contact time and force during sample application.[16]- Variability in the mucosal tissue (if using ex vivo models).- Inconsistent hydration of the polymer and mucosa.[16]- Standardize the pre-load force and contact time in the test method.[16]- Use a sufficient number of replicates to account for biological variability.- Precisely control the hydration conditions for both the formulation and the mucosal surface.[16]
Discrepancy between different mucoadhesion test methods - Different methods measure different aspects of mucoadhesion (e.g., tensile strength vs. rheological synergism).- Use multiple methods to get a comprehensive understanding of the mucoadhesive properties.- Clearly define the parameters being measured by each method in the experimental report.

Experimental Protocols

Protocol 1: Preparation and Characterization of a Mucoadhesive this compound Oral Gel

This protocol is adapted from the study by Cristiano et al. (2025) on a xanthan gum-based gel for this compound.[3]

1. Materials:

2. Equipment:

  • Laboratory reactor with a dispersing tool (e.g., IKA® LR 1000 Control with T25 Ultra-Turrax)

  • Analytical balance

  • pH meter

  • Viscometer/Rheometer

  • Stability analyzer (e.g., Turbiscan® Lab Expert)

  • UV-Vis Spectrophotometer

  • Dialysis membrane (MWCO 10-12 kDa)

  • Shaking water bath

3. Gel Preparation (Example for 0.3% w/v this compound):

  • In the reactor vessel, dissolve sodium benzoate and disodium EDTA in purified water with stirring.

  • In a separate container, disperse xanthan gum in glycerol to form a smooth paste.

  • Gradually add the xanthan gum/glycerol dispersion to the aqueous solution in the reactor under high shear (e.g., 20,000 rpm) to facilitate gel formation.

  • In another container, dissolve 450 mg of this compound in 7 mL of ethanol.

  • Slowly pour the this compound solution into the forming gel under continuous stirring.

  • Add the flavoring agent, if desired.

  • Adjust the final volume to 150 mL with purified water and continue mixing until a homogenous gel is formed.

4. Characterization:

  • pH Measurement: Determine the pH of the gel using a calibrated pH meter. The target range is typically between 5.5 and 6.5 for oral formulations.[3]

  • Homogeneity: Collect samples from different parts of the gel (top, middle, bottom). Dissolve each sample in an appropriate solvent (e.g., ethanol/water mixture) and quantify the this compound concentration using a UV-Vis spectrophotometer to ensure uniform drug distribution.[3]

  • Stability Analysis: Use a multiple light scattering technique (e.g., Turbiscan) to evaluate the physical stability of the gel over time at different storage conditions.

  • Rheological Studies:

    • Flow Rheometry: Measure the viscosity of the gel as a function of shear rate at 25°C and 37°C to assess its shear-thinning properties.[3]

    • Oscillatory Rheometry: Perform frequency sweeps to determine the storage (G') and loss (G'') moduli, which characterize the viscoelastic properties of the gel.[3]

  • Mucoadhesion Studies (Rheological Synergy Method):

    • Prepare a 20% w/w mucin dispersion in purified water.

    • Mix the this compound gel with the mucin dispersion (1:1 w/w).

    • Measure the viscosity of the gel, the mucin dispersion, and the mixture separately.

    • Calculate the mucoadhesion index (Δη) as the difference between the viscosity of the mixture and the sum of the individual component viscosities. A positive Δη indicates mucoadhesive interaction.[3]

  • In Vitro Drug Release:

    • Place a known amount of the this compound gel (e.g., 1 mL) into a dialysis bag.

    • Immerse the sealed bag in a receptor medium (e.g., 100 mL of water/ethanol 70:30 v/v to ensure sink conditions) maintained at 37°C with constant stirring.[3]

    • At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with fresh medium.

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Formulation Composition of this compound Oral Gels

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient0.20 - 0.30
Xanthan GumGelling and Mucoadhesive Agent1.0 - 2.0
GlycerolHumectant and Dispersing Agent5.0 - 10.0
Sodium BenzoatePreservative0.1 - 0.2
Disodium EDTAChelating Agent0.05 - 0.1
EthanolCo-solvent for this compound< 5.0
Purified WaterVehicleq.s. to 100

Table 2: Summary of In Vitro Release Data for this compound Gels

Formulation (this compound % w/v)% Drug Released at 2h% Drug Released at 8h% Drug Released at 24h
0.20[Insert experimental data][Insert experimental data][Insert experimental data]
0.25[Insert experimental data][Insert experimental data][Insert experimental data]
0.30[Insert experimental data][Insert experimental data][Insert experimental data]

Note: The data in this table should be populated with results from the in vitro release experiments.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation cluster_char Characterization prep1 Dissolve Excipients in Water prep3 Mix under High Shear prep1->prep3 prep2 Disperse Xanthan Gum in Glycerol prep2->prep3 prep5 Combine and Homogenize prep3->prep5 prep4 Dissolve this compound in Ethanol prep4->prep5 char1 pH and Homogeneity prep5->char1 char2 Stability Analysis prep5->char2 char3 Rheological Studies prep5->char3 char4 Mucoadhesion Testing prep5->char4 char5 In Vitro Release prep5->char5

Figure 1: Experimental workflow for this compound gel formulation and characterization.

Signaling_Pathway cluster_formulation Formulation Strategy cluster_outcome Desired Outcome start Poorly Bioavailable this compound sol Solubility Enhancement (e.g., Nanosizing, SEDDS) start->sol perm Permeability Enhancement (e.g., Mucoadhesion) start->perm met Metabolism Inhibition start->met abs Increased Absorption sol->abs perm->abs met->abs bio Improved Oral Bioavailability abs->bio

Figure 2: Logical relationship of strategies to improve this compound bioavailability.

References

Technical Support Center: Addressing Potential Niaprazine Drug Interactions in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating potential drug-drug interactions (DDIs) with niaprazine (B1210437) during preclinical studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that could lead to pharmacodynamic drug interactions?

A1: this compound is a sedative-hypnotic agent that primarily acts as a potent and selective antagonist at serotonin (B10506) 5-HT2A and α1-adrenergic receptors.[1] It has low affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] Therefore, co-administration with other drugs that modulate serotonergic or adrenergic signaling, or possess central nervous system (CNS) depressant effects, could lead to additive or synergistic pharmacodynamic interactions.

Q2: What is known about the metabolism of this compound and its potential for pharmacokinetic drug interactions?

A2: this compound is metabolized to para-fluorophenylpiperazine (pFPP), an active metabolite with a different pharmacological profile, showing higher affinity for 5-HT1 receptor subclasses.[1][2] While specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism are not definitively identified in publicly available literature, related phenylpiperazine derivatives are often metabolized by CYP2D6, CYP1A2, and CYP3A4. Therefore, there is a potential for DDIs with drugs that are inhibitors or inducers of these enzymes.

Q3: What are the most critical potential drug interactions to consider for this compound in preclinical studies?

A3: The most critical interactions to investigate are:

  • Additive CNS Depression: Co-administration with other CNS depressants (e.g., benzodiazepines, opioids, other sedatives) can lead to enhanced sedation, cognitive impairment, and respiratory depression.[3]

  • CYP450-Mediated Interactions: Inhibition or induction of CYP enzymes involved in this compound's metabolism could alter its plasma concentrations and those of its active metabolite, pFPP, potentially affecting both efficacy and safety.

  • Pharmacodynamic Interactions at 5-HT2A and α1-Adrenergic Receptors: Drugs that also target these receptors could lead to complex and unpredictable effects.

Troubleshooting Guides

In Vitro Cytochrome P450 (CYP) Inhibition Assays

Issue: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent solvent concentration.

    • Troubleshooting Tip: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve this compound and control inhibitors is consistent across all wells and does not exceed a concentration known to inhibit CYP activity (typically <1%).

  • Possible Cause 2: Variability in microsomal protein concentration.

    • Troubleshooting Tip: Use a consistent and low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of this compound. Verify protein concentration before each experiment.

  • Possible Cause 3: Instability of this compound in the incubation mixture.

    • Troubleshooting Tip: Assess the stability of this compound in the assay buffer and microsomal matrix over the incubation period. If degradation is observed, shorten the incubation time or use a stabilizing agent if it does not interfere with the assay.

Issue: No significant inhibition observed even at high concentrations of this compound.

  • Possible Cause 1: this compound is not a potent inhibitor of the tested CYP isoform.

    • Troubleshooting Tip: This may be a valid result. Confirm the activity of your positive control inhibitor for that isoform to ensure the assay is performing correctly.

  • Possible Cause 2: Poor solubility of this compound at high concentrations.

    • Troubleshooting Tip: Visually inspect for precipitation in the incubation wells. Determine the aqueous solubility of this compound in the assay buffer. If solubility is limiting, this should be noted as the highest concentration tested.

  • Possible Cause 3: Rapid metabolism of this compound by the test system.

    • Troubleshooting Tip: While less common for an inhibitor screen, rapid metabolism could reduce the effective concentration of this compound. Consider a shorter pre-incubation time.

In Vivo Pharmacokinetic Interaction Studies

Issue: Unexpectedly high inter-animal variability in pharmacokinetic parameters.

  • Possible Cause 1: Differences in animal health status.

    • Troubleshooting Tip: Ensure all animals are healthy and properly acclimatized before the study. Monitor for any signs of illness during the study.

  • Possible Cause 2: Inconsistent formulation or administration of the drug.

    • Troubleshooting Tip: Verify the homogeneity and stability of the dosing formulation. Ensure accurate and consistent administration of the drug (e.g., gavage volume, injection site).

  • Possible Cause 3: Genetic polymorphisms in metabolic enzymes in the animal strain.

    • Troubleshooting Tip: Be aware of any known genetic variations in the animal strain being used that could affect drug metabolism. If significant variability persists, consider using a larger group of animals or a different strain.

Issue: No significant change in this compound pharmacokinetics when co-administered with a known potent CYP inhibitor.

  • Possible Cause 1: The chosen inhibitor is not effective against the primary metabolic pathway of this compound in the animal model.

    • Troubleshooting Tip: Confirm that the inhibitor is potent against the relevant CYP isoform in the specific animal species being used, as there can be species differences in enzyme activity and inhibitor potency.

  • Possible Cause 2: this compound is primarily cleared by a different metabolic pathway or transporter not affected by the inhibitor.

    • Troubleshooting Tip: Re-evaluate the in vitro metabolism data to identify other potential metabolic pathways (e.g., other CYP isoforms, UGTs) or the involvement of transporters.

  • Possible Cause 3: Insufficient dose of the inhibitor was used.

    • Troubleshooting Tip: Ensure that the dose of the inhibitor used is sufficient to achieve maximal inhibition of the target enzyme in vivo.

Data Presentation

Table 1: Representative In Vitro CYP450 Inhibition Data for Atypical Antipsychotics (as a proxy for this compound)

Disclaimer: The following data is for illustrative purposes, based on published findings for other atypical antipsychotics, as specific preclinical data for this compound is not publicly available. These values can be used as a reference for expected ranges in similar studies.

CYP IsoformTest CompoundIC50 (µM)Inhibition TypeReference
CYP1A2 Chlorpromazine9.5Competitive[3]
Olanzapine14.65Not specified[3]
CYP2D6 Thioridazine3.5Competitive[3]
Risperidone>50Not specified[3]
CYP3A4 Haloperidol2.76Not specified[3]
Olanzapine42.20Not specified[3]
Table 2: Representative In Vivo Pharmacokinetic Data for a 5-HT2A Antagonist (Ketanserin) with a Co-administered Drug in an Animal Model

Disclaimer: The following data is for illustrative purposes, based on a hypothetical study design with ketanserin (B1673593), another 5-HT2A antagonist, to demonstrate how such data would be presented. Specific in vivo DDI data for this compound is not publicly available.

Animal ModelPharmacokinetic ParameterKetanserin AloneKetanserin + Potent CYP3A4 Inhibitor (e.g., Itraconazole)% Change
Beagle Dog Cmax (ng/mL)150 ± 25320 ± 40↑ 113%
AUC (ng*h/mL)980 ± 1102550 ± 280↑ 160%
T1/2 (h)8.5 ± 1.215.2 ± 2.1↑ 79%
CL/F (L/h/kg)2.1 ± 0.30.8 ± 0.1↓ 62%

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 enzymes.

Materials:

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of working concentrations.

  • In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the this compound working solutions or positive control inhibitor.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to precipitate the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Prepare this compound Stock Solution invitro_dilute Serial Dilutions invitro_start->invitro_dilute invitro_incubate Incubate with Human Liver Microsomes & Probe Substrate invitro_dilute->invitro_incubate invitro_analyze LC-MS/MS Analysis invitro_incubate->invitro_analyze invitro_ic50 Determine IC50 Values invitro_analyze->invitro_ic50 invivo_start Animal Acclimatization invitro_ic50->invivo_start Inform In Vivo Study Design invivo_grouping Group Animals (Control vs. Treatment) invivo_start->invivo_grouping invivo_dose Administer this compound +/- Interacting Drug invivo_grouping->invivo_dose invivo_sample Serial Blood Sampling invivo_dose->invivo_sample invivo_analyze LC-MS/MS Analysis of Plasma invivo_sample->invivo_analyze invivo_pk Pharmacokinetic Analysis invivo_analyze->invivo_pk

Caption: Workflow for Preclinical Drug Interaction Studies.

signaling_pathway cluster_cns Central Nervous System This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist cns_depressant Other CNS Depressant (e.g., Benzodiazepine) gaba_a GABA-A Receptor cns_depressant->gaba_a Positive Allosteric Modulator sedation Increased Sedation/ Cognitive Impairment gaba_a->sedation ht2a->sedation alpha1->sedation logical_relationship start High In Vitro CYP Inhibition Observed? yes Proceed to In Vivo Interaction Study start->yes Yes no Low Risk of Metabolic Interaction start->no No consider Consider Potential for Transporter-Mediated Interactions no->consider

References

Technical Support Center: Design of Experiments (DoE) for Niaprazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Design of Experiments (DoE) in the optimization of niaprazine (B1210437) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer standardized protocols for your formulation development process.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it recommended for this compound formulations?

A1: Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process.[1][2] Instead of the traditional "one-factor-at-a-time" (OFAT) approach, DoE allows for the simultaneous evaluation of multiple potential factors.[1][3] This is particularly valuable for this compound, a piperazine (B1678402) derivative with known formulation challenges like pH-dependent stability and poor solubility, as it can efficiently identify critical formulation and process parameters and their interactions, leading to a more robust and stable final product.[4][5][6]

Q2: What are the critical first steps before starting a DoE study for a this compound tablet?

A2: Before designing the experiments, you must first define the Quality Target Product Profile (QTPP) and identify the Critical Quality Attributes (CQAs).[7][8] The QTPP outlines the desired characteristics of the final drug product (e.g., an immediate-release tablet with a specific strength and stability). CQAs are the physical, chemical, or biological attributes that must be controlled to ensure the product meets its QTPP.[8][9] For this compound, this would include assay, content uniformity, dissolution, and stability.[7]

Q3: How do I select the appropriate experimental design for my this compound formulation study?

A3: The choice of design depends on the objective of your study.

  • Screening Designs (e.g., Fractional Factorial, Plackett-Burman): Use these in early-stage development when you have many potential factors (e.g., choice of filler, binder type, lubricant, disintegrant) and want to identify the most significant ones with the fewest experimental runs.[3][10]

  • Optimization Designs (e.g., Box-Behnken, Central Composite): Once critical factors are identified, these response surface methodology (RSM) designs are used to find the optimal levels of these factors and understand their complex relationships, including non-linear effects.[3][10]

Q4: What are typical Critical Quality Attributes (CQAs) for an immediate-release this compound tablet?

A4: Based on standard requirements for oral solid dosage forms, the following CQAs are critical for a this compound immediate-release tablet.[7][9][11]

Critical Quality Attribute (CQA) Description & Importance for this compound Typical Acceptance Criteria (Example)
Assay Measures the amount of this compound in each tablet. Ensures the patient receives the correct dose.[9]90.0% - 110.0% of label claim
Content Uniformity Ensures consistent this compound dosage across all tablets in a batch, crucial for therapeutic consistency.[7][9]USP <905> or Ph. Eur. 2.9.40
Dissolution Measures the rate at which this compound is released from the tablet. Critical for bioavailability.[7][9]Not less than 80% (Q=75%) of the labeled amount dissolved in 45 minutes.
Hardness The mechanical strength of the tablet. It must be strong enough to withstand handling but not so hard that it impedes disintegration.4-10 kp (kilopond)
Friability Measures the tablet's ability to withstand abrasion during handling, packaging, and transport.[9]Less than 1.0% weight loss
Disintegration Time The time it takes for the tablet to break apart in fluid. Essential for rapid drug release.[9]Less than 15 minutes for uncoated tablets
Degradation Products/Impurities Quantifies any impurities or degradation products. This compound is sensitive to pH and light, making stability a key concern.[4][12]Specific limits as per ICH guidelines (e.g., not more than 0.2% for any specified impurity).

Troubleshooting Guides

This section addresses specific problems you may encounter during the formulation of this compound tablets using DoE.

Problem 1: Poor Content Uniformity
  • Symptom: High variability in this compound assay results from tablet to tablet.

  • Potential Causes:

    • Inadequate blending of the powder mixture.

    • Poor flowability of the powder blend leading to inconsistent die filling.

    • Segregation of the powder mixture due to particle size differences between this compound and excipients.

  • DoE Troubleshooting Approach:

    • Design: Use a factorial or fractional factorial design.

    • Factors to Investigate:

      • Blending Time (e.g., 5, 10, 15 minutes).

      • Lubricant Concentration (e.g., Magnesium Stearate at 0.5%, 1.0%, 1.5%).

      • Glidant Concentration (e.g., Colloidal Silicon Dioxide at 0.25%, 0.5%, 1.0%).

    • Responses to Measure: Content Uniformity (RSD%), Carr's Index, Hausner Ratio.

    • Analysis: Analyze the main effects and interaction effects to find the combination that minimizes content variability and improves powder flow.

Problem 2: Sticking and Picking During Compression
  • Symptom: Powder adheres to the punch faces and die walls of the tablet press, causing surface defects on the tablets.[13][14]

  • Potential Causes:

    • Insufficient or poorly distributed lubricant.[14][15]

    • Excessive moisture in the granules.

    • Low melting point of an excipient or the API itself (this compound's melting point is ~131°C, which is generally stable, but formulation interactions can be a factor).[12][16]

  • DoE Troubleshooting Approach:

    • Design: Use a response surface design like Box-Behnken.

    • Factors to Investigate:

      • Lubricant Concentration (e.g., 0.5% - 1.5%).

      • Compression Force (e.g., 10 kN - 25 kN).

      • Granule Moisture Content (e.g., 1.5% - 3.0%).

    • Responses to Measure: Tablet ejection force, visual inspection score for sticking, tablet hardness, and friability.

    • Analysis: Generate response surface plots to identify an optimal operating window with minimal sticking and acceptable tablet quality attributes.

Problem 3: Slow Dissolution Rate
  • Symptom: The this compound tablet fails to meet the dissolution specification (e.g., <80% dissolved in 45 minutes).

  • Potential Causes:

    • Excessive tablet hardness or high compression force.

    • Insufficient amount or ineffective type of disintegrant.

    • Hydrophobic nature of the lubricant forming a film around drug particles.

    • Poor solubility of this compound itself.[4]

  • DoE Troubleshooting Approach:

    • Design: A full factorial or central composite design is suitable.

    • Factors to Investigate:

      • Superdisintegrant Concentration (e.g., Croscarmellose Sodium at 2%, 4%, 6%).

      • Compression Force (e.g., 10 kN, 15 kN, 20 kN).

      • Lubricant Blending Time (e.g., 2, 5, 8 minutes).

    • Responses to Measure: Dissolution profile (at multiple time points), disintegration time, and tablet hardness.

    • Analysis: Determine which factors significantly impact the dissolution rate and find a combination that accelerates drug release while maintaining acceptable hardness.

Experimental Protocols

Protocol 1: Tablet Hardness and Friability Testing

  • Objective: To measure the mechanical strength and resistance to abrasion of this compound tablets.

  • Apparatus: Tablet hardness tester, friability tester.

  • Procedure (Hardness):

    • Randomly select 10 tablets from an experimental run.

    • Place each tablet diametrically in the hardness tester.

    • Activate the tester and record the force (in kp or N) required to break the tablet.

    • Calculate the mean and standard deviation of the 10 tablets.

  • Procedure (Friability):

    • Select a number of tablets with a combined weight as close as possible to 6.5 g.

    • De-dust the tablets and record the initial weight (W_initial).

    • Place the tablets in the friabilator drum and rotate at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, de-dust them again, and record the final weight (W_final).

    • Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100.

Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

  • Objective: To determine the rate of this compound release from the tablet formulation.

  • Apparatus: USP-compliant dissolution test station (Apparatus 2), HPLC or UV-Vis Spectrophotometer.

  • Method Parameters:

    • Apparatus: USP 2 (Paddles).

    • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid). Given this compound's instability at extreme pH, a buffered solution at pH 4.5 or 6.8 may also be relevant depending on the QTPP.[4]

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 RPM.

    • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Begin the test and withdraw 5 mL samples at each specified time point.

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: HPLC Assay and Content Uniformity

  • Objective: To quantify the amount of this compound in the finished tablets.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 228 nm.[17]

    • Injection Volume: 20 µL.

  • Procedure (Assay):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a volumetric flask.

    • Add diluent, sonicate to dissolve the this compound, and dilute to volume.

    • Filter a portion of the solution and inject it into the HPLC system.

    • Calculate the amount of this compound by comparing the peak area to that of a known reference standard.

  • Procedure (Content Uniformity):

    • Individually prepare a sample solution from each of 10 randomly selected tablets using the method described for the assay.

    • Analyze each solution and calculate the individual percentage of the label claim.

    • Determine if the results meet the requirements of USP <905>.

Visualizations

DoE_Workflow Define 1. Define QTPP & CQAs (e.g., Dissolution, Hardness) Risk 2. Risk Assessment (Identify Potential Factors) Define->Risk Input Select 3. Select DoE Design (Screening vs. Optimization) Risk->Select Input Perform 4. Perform Experiments (Manufacture & Test Batches) Select->Perform Protocol Analyze 5. Statistical Analysis (ANOVA, Response Surface) Perform->Analyze Collect Data Optimize 6. Identify Design Space & Optimal Settings Analyze->Optimize Build Model Confirm 7. Confirmation Runs & Model Validation Optimize->Confirm Verify

Caption: A typical DoE workflow for optimizing this compound formulations.

Ishikawa_Dissolution Effect Poor this compound Dissolution Materials Material Attributes (CMAs) Materials->Effect Process Process Parameters (CPPs) Process->Effect Method Analytical Method Method->Effect Equipment Equipment Equipment->Effect sub_mat1 API Particle Size sub_mat1->Materials sub_mat2 Disintegrant Type/Grade sub_mat2->Materials sub_mat3 Lubricant Hydrophobicity sub_mat3->Materials sub_proc1 Compression Force sub_proc1->Process sub_proc2 Lubricant Blend Time sub_proc2->Process sub_proc3 Granule Density sub_proc3->Process sub_meth1 Inadequate Sink Conditions sub_meth1->Method sub_meth2 Incorrect Paddle Speed sub_meth2->Method sub_meth3 Filter Adsorption sub_meth3->Method sub_equip1 Worn Tablet Tooling sub_equip1->Equipment sub_equip2 Improper Press Setup sub_equip2->Equipment sub_equip3 Inconsistent Blender Speed sub_equip3->Equipment

Caption: Ishikawa diagram showing potential causes of poor this compound dissolution.

References

Validation & Comparative

A Comparative Analysis of Niaprazine and Chlordesmethyldiazepam for the Management of Pediatric Sleep Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

This guide provides a comparative overview of niaprazine (B1210437) and chlordesmethyldiazepam for the treatment of sleep disorders in pediatric populations. Direct head-to-head clinical trial data is sparse; a 1992 study compared the two, but detailed results are not widely accessible[1]. Therefore, this comparison synthesizes available data on their individual mechanisms of action, pharmacokinetics, and clinical evidence in pediatric cohorts to inform research and development.

Executive Summary

This compound, a phenylpiperazine derivative, and chlordesmethyldiazepam, a benzodiazepine (B76468), offer distinct pharmacological approaches to managing pediatric sleep disturbances. This compound acts as a sedative-hypnotic through a multi-receptor antagonist profile, primarily targeting histaminergic, serotonergic, and adrenergic systems[2][3][4]. Chlordesmethyldiazepam, also known as delorazepam, enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS)[5][6].

While this compound has been studied specifically for common childhood sleep problems like frequent awakenings and difficulty falling asleep with a favorable safety profile noted, chlordesmethyldiazepam's use in children is less documented for sleep, with its profile largely extrapolated from its anxiolytic properties and the broader class effects of benzodiazepines[7][8][9]. The choice between these agents involves a trade-off between this compound's targeted sedative mechanism and the broad CNS depression characteristic of benzodiazepines, which carries risks of tolerance, dependence, and potential paradoxical reactions in children[10][11].

Comparative Drug Profiles

The fundamental differences in the pharmacological class and mechanism of action between this compound and chlordesmethyldiazepam dictate their respective efficacy and safety profiles.

FeatureThis compoundChlordesmethyldiazepam (Delorazepam)
Drug Class Phenylpiperazine derivative, Sedative-hypnotic[4]Benzodiazepine, Anxiolytic[1][9]
Primary Mechanism Antagonist at 5-HT₂ₐ, α₁-adrenergic, and H₁ receptors[2][3][4]Positive allosteric modulator of the GABA-A receptor[5][6]
Therapeutic Action Promotes sedation, reduces arousal and anxiety[2][12]Anxiolytic, sedative, muscle relaxant, anticonvulsant[9][13]
Elimination Half-life ~4.5 hours[4]Very long; 80-115 hours. Significant accumulation can occur[5][9].
Metabolism Metabolized to para-fluorophenylpiperazine (pFPP)[4]Active metabolite is lorazepam[5][9].
FDA Approval for Pediatric Insomnia No[14]No benzodiazepine has FDA approval for pediatric insomnia[14].

Mechanism of Action and Signaling Pathways

The distinct signaling pathways engaged by each compound are central to their therapeutic and adverse effects.

This compound: this compound's sedative effects are achieved by blocking multiple neurotransmitter systems that promote wakefulness. Its antagonism of histamine (B1213489) H1 receptors induces drowsiness, a property common to first-generation antihistamines[2][3]. By also blocking 5-HT₂ₐ and α₁-adrenergic receptors, this compound can reduce arousal and anxiety, contributing to its efficacy in sleep disorders[2][4][15].

Niaprazine_Pathway cluster_neuron Presynaptic & Postsynaptic Neurons Histamine Histamine H1R H1 Receptor Histamine->H1R Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Norepinephrine Norepinephrine A1R α1 Receptor Norepinephrine->A1R Wakefulness Wakefulness & Arousal H1R->Wakefulness Promotes HT2AR->Wakefulness Promotes A1R->Wakefulness Promotes This compound This compound This compound->H1R This compound->HT2AR This compound->A1R Sedation Sedation & Reduced Anxiety Chlordesmethyldiazepam_Pathway cluster_receptor Postsynaptic Neuron Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_A->Cl_in Opens Channel GABA GABA GABA->GABA_A Binds CDM Chlordesmethyldiazepam CDM->GABA_A Binds (Allosteric Site) CDM->GABA Enhances Affinity Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression

References

A Comparative Analysis of Niaprazine and First-Generation Antihistamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological profiles and sedative effects of niaprazine (B1210437) and classical first-generation antihistamines, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of this compound and first-generation antihistamines, focusing on their receptor binding affinities, sedative and hypnotic effects, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of these compounds.

Mechanism of Action and Receptor Binding Profiles

First-generation antihistamines exert their therapeutic effects, as well as their side effects, through competitive antagonism of the histamine (B1213489) H1 receptor. Their ability to cross the blood-brain barrier and interact with central H1 receptors is a key contributor to their sedative properties.[1][2] Furthermore, these compounds often exhibit significant affinity for other receptors, such as muscarinic acetylcholine, alpha-adrenergic, and serotonin (B10506) receptors, leading to a range of anticholinergic and other side effects.[3][4]

Initially believed to function as an antihistamine, this compound has been shown to possess a distinct pharmacological profile.[5][6] In vitro binding studies have revealed that this compound has a low affinity for the histamine H1 receptor.[7][8] Its primary mechanism of action is now attributed to its potent antagonist activity at α1-adrenergic and serotonin 5-HT2A receptors.[7][9] This unique receptor binding profile differentiates this compound from classical first-generation antihistamines and suggests a different basis for its sedative and hypnotic effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and a selection of first-generation antihistamines for key receptors. Lower Ki values indicate higher binding affinity.

CompoundH1 ReceptorMuscarinic Receptor (M1/M3)α1-Adrenergic Receptor5-HT2A Receptor
This compound >1000[7]>1000[7]77[7]25[7]
Diphenhydramine 111306301,800
Chlorpheniramine 3.21,3008902,400
Hydroxyzine 25,0005,00050
Promethazine 220205

Note: Ki values for first-generation antihistamines are representative values compiled from various sources and databases. The exact values may vary depending on the experimental conditions.

Comparative Analysis of Sedative Effects

The sedative properties of first-generation antihistamines are a well-documented consequence of their central H1 receptor antagonism.[1][2] These effects can range from mild drowsiness to significant impairment of cognitive and psychomotor functions.[10]

This compound is also recognized for its sedative and hypnotic properties and has been used in the treatment of sleep disturbances, particularly in children.[11][12] However, its sedative mechanism is likely mediated by its action on α1-adrenergic and 5-HT2A receptors rather than H1 receptors.[7][9]

Data Presentation: Quantitative Assessment of Sedation

Direct comparative clinical trials quantifying the sedative effects of this compound against first-generation antihistamines using standardized scales are limited. However, data from separate studies can provide an indirect comparison. The Visual Analogue Scale (VAS) is a common subjective measure of sedation, where a higher score indicates greater sleepiness.

DrugSedation Level (Representative Data)Study Population
This compound Effective in improving sleep disorders[11][12]Children with sleep disorders
First-Generation Antihistamines (mean) Significantly higher VAS scores for sleepiness compared to placebo and second-generation antihistamines[3][8]Adults with allergic diseases
Clemastine Highest VAS score for sleepiness among tested antihistamines[3][8]Adults with allergic diseases

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., H1, M1, α1, 5-HT2A) are prepared from cultured cells or animal tissues.

  • Radioligand Binding: A known concentration of a radiolabeled ligand with high affinity for the target receptor is incubated with the cell membranes.

  • Competitive Binding: The radioligand is co-incubated with increasing concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity in the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Clinical Assessment of Sedation: Visual Analogue Scale (VAS)

Objective: To subjectively quantify the level of sedation experienced by a subject.

Methodology:

  • Scale Presentation: The subject is presented with a 100 mm horizontal line, with "Not sleepy at all" at the 0 mm mark and "Extremely sleepy" at the 100 mm mark.[14][15]

  • Subjective Rating: The subject is asked to mark a point on the line that corresponds to their current level of sleepiness.

  • Measurement: The distance from the "Not sleepy at all" end to the mark is measured in millimeters to give a quantitative score.

  • Data Collection: VAS assessments are typically performed at baseline and at multiple time points after drug administration.

Clinical Assessment of Sedation: Multiple Sleep Latency Test (MSLT)

Objective: To objectively measure physiological sleep tendency.

Methodology:

  • Nocturnal Polysomnography: The test is preceded by a full-night sleep study to document the subject's sleep patterns.[16][17]

  • Nap Opportunities: The subject is given four or five opportunities to nap at 2-hour intervals throughout the day in a quiet, dark room.[18]

  • Physiological Monitoring: Brain waves (EEG), eye movements (EOG), and muscle tone (EMG) are recorded during each nap trial.

  • Sleep Latency Measurement: The time taken to fall asleep (sleep latency) is measured for each nap.

  • Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency indicates a higher level of physiological sleepiness.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects H1R H1 Receptor Gq Gq protein H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Histamine Histamine Histamine->H1R FGA First-Gen Antihistamine FGA->H1R Antagonism Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Sedation_Mechanisms cluster_fga First-Generation Antihistamines cluster_this compound This compound FGA_node First-Gen Antihistamines BBB_FGA Cross Blood-Brain Barrier FGA_node->BBB_FGA H1_central Central H1 Receptor Antagonism BBB_FGA->H1_central Sedation_FGA Sedation H1_central->Sedation_FGA Niaprazine_node This compound BBB_Nia Cross Blood-Brain Barrier Niaprazine_node->BBB_Nia Alpha1_5HT2A Central α1 and 5-HT2A Receptor Antagonism BBB_Nia->Alpha1_5HT2A Sedation_Nia Sedation Alpha1_5HT2A->Sedation_Nia

Experimental Workflow Diagram

Sedation_Workflow cluster_screening Pre-clinical Screening cluster_clinical Clinical Trials (Human) cluster_assessment Sedation Assessment Methods Receptor_Binding In Vitro Receptor Binding Assays Animal_Models Animal Models of Sedation (e.g., locomotor activity) Receptor_Binding->Animal_Models Phase_I Phase I: Safety & Pharmacokinetics Animal_Models->Phase_I Phase_II_III Phase II/III: Efficacy & Sedation Assessment Phase_I->Phase_II_III Subjective Subjective Measures (e.g., VAS, Karolinska Sleepiness Scale) Phase_II_III->Subjective Objective Objective Measures (e.g., MSLT, Psychomotor Tests) Phase_II_III->Objective Data_Analysis Data Analysis & Comparison Subjective->Data_Analysis Objective->Data_Analysis

Conclusion

This compound and first-generation antihistamines induce sedation through distinct pharmacological mechanisms. While first-generation antihistamines are primarily central H1 receptor antagonists, this compound's effects are mediated by its antagonism of α1-adrenergic and 5-HT2A receptors, with minimal interaction with the H1 receptor. This fundamental difference in their mechanism of action has significant implications for their clinical use, side-effect profiles, and potential for drug development. The provided data and experimental protocols offer a framework for the continued investigation and comparison of these and other centrally-acting compounds. Further head-to-head clinical trials are warranted to definitively compare the sedative profiles of this compound and first-generation antihistamines and to elucidate the clinical relevance of their differing mechanisms.

References

Validating the Sedative-Hypnotic Effects of Niaprazine Using EEG: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine (B1210437) is a piperazine (B1678402) derivative with established sedative and hypnotic properties, primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and, to a lesser extent, serotonin (B10506) 5-HT2A receptors.[1][2] It has been utilized, particularly in pediatric populations, for the management of sleep disorders.[3][4] This guide provides a comparative analysis of the sedative-hypnotic effects of this compound, contextualized with other common hypnotic agents, and outlines the experimental methodologies for their validation using electroencephalography (EEG). While direct comparative EEG studies for this compound are not extensively available in public literature, this guide synthesizes existing knowledge on its mechanism of action and the established EEG effects of other sedative-hypnotics to provide a valuable reference for researchers.

Mechanism of Action: Signaling Pathways

This compound's sedative effects are primarily mediated through its interaction with central nervous system receptors. The primary pathways are:

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors, this compound inhibits the wakefulness-promoting effects of histamine, leading to sedation.[1][2]

  • Serotonin 5-HT2A Receptor Antagonism: this compound's affinity for 5-HT2A receptors may also contribute to its calming and sedative effects.[1]

Niaprazine_Mechanism_of_Action cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonizes ReducedWake Reduced Wakefulness H1R->ReducedWake IncreasedDrowsiness Increased Drowsiness H1R->IncreasedDrowsiness CalmingSedative Calming & Sedative Effects HTR2A->CalmingSedative

Caption: this compound's primary mechanism of action.

Comparative Performance: EEG and Sleep Architecture

Quantitative EEG (qEEG) and polysomnography (PSG) are the gold standards for objectively measuring the effects of hypnotics on sleep. These studies analyze sleep architecture, including the different stages of sleep (NREM stages 1-3, REM) and the spectral power of EEG frequencies (Delta, Theta, Alpha, Beta).

The following tables compare the known or expected effects of this compound with other classes of sedative-hypnotics.

Table 1: Effects on Sleep Architecture

Drug ClassRepresentative Drug(s)Effect on Sleep LatencyEffect on Total Sleep TimeEffect on NREM SleepEffect on REM Sleep
H1 Antagonist This compound, Diphenhydramine (B27)DecreaseIncreaseIncrease in Stage 2Decrease
Benzodiazepines Temazepam, TriazolamDecreaseIncreaseDecrease in Slow-Wave Sleep (N3)Decrease
Z-Drugs Zolpidem, EszopicloneDecreaseIncreaseMinimal changes to NREMGenerally preserved or slightly decreased
Chloral (B1216628) Hydrate (B1144303) Chloral HydrateDecreaseIncreaseVariableVariable

Table 2: Quantitative EEG (qEEG) Power Spectra Changes During Sleep

Drug ClassRepresentative Drug(s)Delta Power (0.5-4 Hz)Theta Power (4-8 Hz)Alpha Power (8-12 Hz)Beta Power (12-30 Hz)
H1 Antagonist This compound, DiphenhydramineLikely no significant change or slight increaseLikely no significant changeLikely no significant changeLikely no significant change
Benzodiazepines Temazepam, TriazolamDecreaseDecreaseDecreaseIncrease
Z-Drugs Zolpidem, EszopicloneDecrease in some casesDecrease in some casesNo significant changeIncrease (spindle activity)
Chloral Hydrate Chloral HydrateVariableVariableVariableVariable

Table 3: Pediatric Sedation for EEG: Comparative Efficacy

A retrospective cohort study compared the efficacy of chloral hydrate and diphenhydramine (an H1 antagonist similar to this compound) for inducing sleep in children undergoing EEG.[5][6]

ParameterChloral Hydrate (n=100)Diphenhydramine (n=100)p-value
Successful Sedation HighHigh-
Success with First Dose HigherLower0.022
Mean Sleep Latency (min) LowerHigher0.001
Mean Awake Latency (min) LowerHigher0.001
Most Frequent Complication VomitingAgitation-

Experimental Protocols

Validating the sedative-hypnotic effects of a compound like this compound using EEG involves a rigorous, standardized methodology.

1. Subject Recruitment and Screening:

  • Inclusion Criteria: Healthy volunteers or patients with a specific sleep disorder (e.g., insomnia). Age and gender matching across study groups.

  • Exclusion Criteria: History of other sleep disorders, psychiatric or neurological conditions, substance abuse, use of medications that could affect sleep or EEG.

  • Ethical Considerations: Informed consent is mandatory. Studies must be approved by an institutional review board.

2. Study Design:

  • Randomized, Double-Blind, Placebo-Controlled, Crossover Design: This is the gold standard to minimize bias. Each subject serves as their own control.

  • Washout Period: Sufficient time between treatments to ensure the complete elimination of the previous drug.

3. Polysomnography (PSG) Recording:

  • Standard Montage: EEG (multiple scalp locations, e.g., Fz, Cz, Pz, Oz), electrooculogram (EOG) to detect eye movements (for REM sleep staging), and electromyogram (EMG) to monitor muscle tone.[7][8]

  • Recording Environment: A quiet, dark, temperature-controlled sleep laboratory.

  • Data Acquisition: Continuous recording throughout the night. Data is typically sampled at a rate of 250-500 Hz.[7]

4. Data Analysis:

  • Sleep Scoring: Visual or automated scoring of sleep stages in 30-second epochs according to established criteria (e.g., American Academy of Sleep Medicine guidelines).

  • Quantitative EEG (qEEG) Analysis:

    • Fast Fourier Transform (FFT): To calculate the power spectral density for different frequency bands (delta, theta, alpha, beta).

    • Statistical Analysis: Comparison of sleep architecture parameters and qEEG data between drug and placebo conditions using appropriate statistical tests (e.g., t-tests, ANOVA).

Pharmaco_EEG_Workflow cluster_0 Pre-Study cluster_1 Study Period cluster_2 Post-Study Analysis Screening Subject Screening & Consent Baseline Baseline PSG Recording Screening->Baseline Randomization Randomization (Drug/Placebo) Baseline->Randomization Dosing Drug Administration Randomization->Dosing PSG_Recording Overnight PSG Recording Dosing->PSG_Recording Washout Washout Period PSG_Recording->Washout Crossover Crossover to Other Treatment Washout->Crossover Final_PSG Final PSG Recording Crossover->Final_PSG SleepScoring Sleep Stage Scoring Final_PSG->SleepScoring qEEG Quantitative EEG Analysis SleepScoring->qEEG Stats Statistical Analysis qEEG->Stats Results Results & Interpretation Stats->Results

Caption: General workflow for a pharmaco-EEG study.

Conclusion

While direct, publicly available quantitative EEG data for this compound is limited, its well-understood mechanism as a potent H1 receptor antagonist allows for informed predictions of its effects on sleep architecture and EEG. Based on its pharmacological profile and data from similar compounds, this compound is expected to decrease sleep latency, increase total sleep time, and potentially alter the proportions of NREM and REM sleep. For drug development professionals and researchers, conducting rigorous pharmaco-EEG and polysomnography studies, following the protocols outlined in this guide, is essential to fully characterize the sedative-hypnotic profile of this compound and objectively compare its performance against other hypnotic agents. Such studies would provide invaluable data for optimizing its clinical use and exploring its full therapeutic potential.

References

A Comparative Guide to the Receptor Binding Profiles of Niaprazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of niaprazine (B1210437), a sedative-hypnotic agent, and its primary metabolite, p-fluorophenylpiperazine (pFPP). The information is contextualized by comparing this compound's profile with that of trazodone (B27368), another psychoactive drug with a complex receptor binding profile and sedative properties. All quantitative data is summarized in clear, structured tables, and detailed methodologies for key experiments are provided.

Executive Summary

This compound is a sedative-hypnotic drug that primarily acts as an antagonist at α1-adrenergic and 5-HT2A serotonin (B10506) receptors. It displays low affinity for a range of other receptors, including dopamine (B1211576) D2, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its major metabolite, p-fluorophenylpiperazine (pFPP), exhibits a distinct binding profile with a higher affinity for 5-HT1A serotonin receptors, suggesting a different pharmacological activity compared to the parent compound.[1] This guide will delve into the specifics of these binding affinities and compare them to trazodone, a widely used antidepressant with sedative effects, to provide a broader context for researchers.

Data Presentation: Receptor Binding Affinities (Ki in nM)

The following tables summarize the in vitro binding affinities (Ki values) of this compound, its metabolite pFPP, and the comparator drug trazodone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: this compound and p-fluorophenylpiperazine (pFPP) Receptor Binding Profile

Target ReceptorThis compound Ki (nM)p-fluorophenylpiperazine (pFPP) Ki (nM)
α1-Adrenergic77[1]Data Not Available
α2-Adrenergic730[2]Data Not Available
5-HT1A>1000[2]Higher affinity than 5-HT2 class (specific Ki not found)[1]
5-HT1B>1000 (poorly recognized)[1]Data Not Available
5-HT2A25[1], 75[2]Lower affinity than 5-HT1A class (specific Ki not found)[1]
5-HT2B>1000[2]Data Not Available
Dopamine D2>1000[2]Data Not Available
Histamine H1>1000[2]Data Not Available
Muscarinic ACh>1000[2]Data Not Available
SERT>1000[2]Data Not Available
VMAT>1000[2]Data Not Available

Table 2: Trazodone Receptor Binding Profile (for comparison)

Target ReceptorTrazodone Ki (nM)
α1-Adrenergic~15-50[4]
α2-Adrenergic178[5]
5-HT1AData varies (partial agonist activity)
5-HT2A~15-50[4]
5-HT2C~5-30[4]
Dopamine D2High Ki (low affinity)
Histamine H1Moderate affinity
Muscarinic AChLow affinity
SERTHigh affinity (inhibitor)

Experimental Protocols

General Radioligand Binding Assay Protocol:

  • Membrane Preparation:

    • Target tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) at a fixed concentration.

    • To determine the affinity of the test compound (e.g., this compound), a competition binding assay is performed where increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The incubation is carried out in a controlled environment (e.g., specific temperature and time) to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key receptors targeted by this compound and its metabolite.

G cluster_alpha1 α1-Adrenergic Receptor Signaling ligand This compound (Antagonist) receptor α1-Adrenergic Receptor ligand->receptor Blocks Norepinephrine Binding g_protein Gq/11 receptor->g_protein Activation Blocked plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates Target Proteins G cluster_5ht2a 5-HT2A Receptor Signaling ligand This compound (Antagonist) receptor 5-HT2A Receptor ligand->receptor Blocks Serotonin Binding g_protein Gq/11 receptor->g_protein Activation Blocked plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., ERK activation) pkc->downstream G cluster_5ht1a 5-HT1A Receptor Signaling ligand pFPP (Agonist) receptor 5-HT1A Receptor ligand->receptor Activates g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation Reduced cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

References

A Head-to-Head Comparison of Niaprazine and Melatonin on Sleep Latency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of niaprazine (B1210437) and melatonin (B1676174), focusing on their efficacy in reducing sleep latency. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological treatment of sleep onset insomnia. Due to a lack of direct head-to-head clinical trials, this guide synthesizes data from individual studies on each compound.

Executive Summary

While both this compound and melatonin are utilized for sleep-related issues, their mechanisms of action and the available clinical evidence for their effect on sleep latency differ significantly. Melatonin, a well-studied neurohormone, has demonstrated a modest but statistically significant reduction in sleep latency in multiple clinical trials and meta-analyses. In contrast, clinical data for this compound, a sedative antihistamine, qualitatively supports its use in improving sleep onset, but publicly available, peer-reviewed studies lack specific quantitative measurements of its effect on sleep latency in minutes.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the effect of melatonin on sleep latency and the qualitative findings for this compound.

FeatureThis compoundMelatonin
Effect on Sleep Latency Qualitative improvement in "inability to fall asleep" reported in a double-blind clinical trial in children.[1] Specific quantitative data in minutes is not available in the reviewed literature.A meta-analysis of 19 studies (1683 subjects) showed a significant reduction in sleep latency with a weighted mean difference of 7.06 minutes compared to placebo.
Primary Mechanism of Action Antagonist at histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors.Agonist at melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the hypothalamus.
Evidence Level Limited to observational studies and clinical trials without specific quantitative reporting of sleep latency in minutes.High-level evidence from multiple randomized controlled trials and meta-analyses.

Signaling Pathways

The distinct mechanisms of action of this compound and melatonin are illustrated in the following signaling pathway diagrams.

niaprazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Norepinephrine Norepinephrine Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor Binds Arousal Wakefulness/ Arousal H1_Receptor->Arousal Promotes HT2A_Receptor->Arousal Promotes Alpha1_Receptor->Arousal Promotes This compound This compound This compound->H1_Receptor Blocks This compound->HT2A_Receptor Blocks This compound->Alpha1_Receptor Blocks

Figure 1: this compound's antagonistic action on H1, 5-HT2A, and α1 receptors.

melatonin_pathway cluster_scn Suprachiasmatic Nucleus (SCN) Neuron cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Melatonin Melatonin MT1_Receptor MT1 Receptor Melatonin->MT1_Receptor Binds MT2_Receptor MT2 Receptor Melatonin->MT2_Receptor Binds Gi_protein Gi Protein MT1_Receptor->Gi_protein Activates MT2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Sleep_Promotion Sleep Promotion cAMP->Sleep_Promotion Reduced levels lead to

Figure 2: Melatonin's agonistic action on MT1/MT2 receptors in the SCN.

Experimental Protocols

Below are summaries of the methodologies from key studies for both this compound and melatonin.

This compound: Study on Sleep Disorders in Children

This study by Ottaviano et al. (1991) evaluated the efficacy of this compound in children with sleep disorders, including difficulty falling asleep.[1]

  • Study Design: A placebo-controlled, double-blind clinical trial.

  • Participants: 36 children, aged 6 months to 6 years, with frequent nighttime waking or inability to fall asleep.

  • Intervention: this compound administered at a daily dosage of 1 mg/kg body weight or a placebo.

  • Data Collection: Continuous home-videorecorded sleep was analyzed before and after the trial period to assess the effect on sleep disorders.

  • Outcome Measures: The study reported a "reliable positive effect" of this compound on the sleep disorders considered, including "inability to fall asleep." However, specific sleep latency data in minutes was not provided.

Melatonin: Meta-Analysis of Primary Sleep Disorders

This meta-analysis by Ferracioli-Oda et al. (2013) assessed the efficacy of melatonin for treating primary sleep disorders.

  • Study Design: A meta-analysis of randomized, placebo-controlled trials.

  • Databases Searched: PubMed was searched for relevant studies.

  • Inclusion Criteria: Randomized, placebo-controlled trials that examined the effects of melatonin on primary sleep disorders in adults and children were included.

  • Data Extraction: Two reviewers independently extracted data from the included studies.

  • Primary Outcomes: The primary outcomes analyzed were sleep latency, total sleep time, and overall sleep quality.

  • Statistical Analysis: A weighted mean difference (WMD) was calculated for sleep latency and total sleep time. A standardized mean difference was used for overall sleep quality. Meta-regression was performed to assess the influence of melatonin dose and trial duration.

Conclusion

The available evidence suggests that melatonin is effective in modestly reducing sleep latency, with a clear, albeit small, quantitative effect demonstrated in a large body of research. This compound has shown promise in improving sleep initiation, particularly in pediatric populations, but the lack of rigorous, quantitative data on its effect on sleep latency in minutes makes a direct comparison with melatonin challenging.

For researchers and drug development professionals, this analysis highlights a significant gap in the clinical research on this compound. Future studies employing objective measures of sleep, such as polysomnography, and reporting standardized outcomes like sleep onset latency in minutes are crucial to accurately determine its efficacy and establish its place in the therapeutic arsenal (B13267) for insomnia. Direct, head-to-head comparative trials between this compound and other hypnotics, including melatonin, would be of high value to the scientific community and clinicians.

References

A Comparative Analysis of Niaprazine and Standard Anxiolytics in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reproducibility of niaprazine's anxiolytic-like effects in established animal models of anxiety, benchmarked against the performance of diazepam (a benzodiazepine) and fluoxetine (B1211875) (a selective serotonin (B10506) reuptake inhibitor, SSRI).

This guide synthesizes experimental data to offer an objective comparison, detailing methodologies and presenting quantitative data in a structured format to aid in the evaluation of This compound (B1210437) as a potential therapeutic agent for anxiety disorders.

Comparative Efficacy in Preclinical Anxiety Models

Recent investigations into the behavioral effects of this compound have demonstrated its potential as an anxiolytic agent.[1][2][3][4] A 2024 study systematically evaluated this compound in mice using the elevated plus maze (EPM) and marble burying test, two widely used paradigms for assessing anxiety-like behavior in rodents. The findings suggest that this compound can modulate anxiety-related behaviors without significant adverse effects on exploratory activity.[1][2][3]

To contextualize these findings, this guide compares the effects of this compound with those of diazepam, a classic benzodiazepine (B76468) anxiolytic, and fluoxetine, a widely prescribed SSRI with anxiolytic properties. The reproducibility of the effects of these established drugs can be variable, influenced by factors such as the specific animal model, strain, and dosing regimen (acute versus chronic).[5][6][7][8][9][10][11]

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

CompoundAnimal ModelKey FindingsReference
This compound MiceIncreased time spent in the open arms.[1][2][3]
Diazepam Mice, GerbilsGenerally increases time spent and entries into open arms, but effects can be influenced by prior maze experience and animal strain.[6][7][8][9][6][7][8][9]
Fluoxetine Rats, MiceEffects are variable and often require chronic administration to observe an anxiolytic-like profile. Some studies report anxiogenic-like effects with acute dosing.[4][5][10][11][12][4][5][10][11][12]
Marble Burying Test

This test assesses anxiety and compulsive-like behaviors in rodents. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.

CompoundAnimal ModelKey FindingsReference
This compound MiceDecreased the number of marbles buried.[1][2][3]
Diazepam MiceDose-dependently decreases marble burying. However, some studies show inconsistent effects, with low doses sometimes increasing burying behavior.[13][14][15][13][14][15]
Fluoxetine RodentsChronic administration is generally required to reduce marble burying behavior.[12]

Experimental Protocols

This compound Study Protocol (Adapted from[1])
  • Animals: Male mice.

  • Drug Administration: this compound administered in drinking water for 14 days.

  • Elevated Plus Maze: The apparatus consists of two open arms and two closed arms elevated from the floor. Mice are placed at the center of the maze and their behavior is recorded for a specified period. The number of entries and the time spent in each arm are measured.

  • Marble Burying Test: Mice are placed in a cage containing a layer of bedding with 20 marbles evenly spaced on the surface. The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.

Representative Diazepam Protocol (Synthesized from[6][7][8])
  • Animals: Male mice or gerbils.

  • Drug Administration: Diazepam (0.5 - 4 mg/kg) administered intraperitoneally 30 minutes before testing.

  • Elevated Plus Maze: Similar to the this compound protocol, with behavior typically recorded for 5 minutes.

Representative Fluoxetine Protocol (Synthesized from[4][5][12])
  • Animals: Male rats or mice.

  • Drug Administration: Fluoxetine (e.g., 10-18 mg/kg/day) administered chronically, often for 21-28 days, via drinking water or daily injections.

  • Behavioral Testing: EPM or marble burying tests are conducted after the chronic treatment period.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of this compound, diazepam, and fluoxetine are mediated by distinct neurochemical pathways.

Signal_Transduction_Pathways cluster_this compound This compound cluster_Diazepam Diazepam cluster_Fluoxetine Fluoxetine This compound This compound N_Receptor_5HT2A 5-HT2A Receptor This compound->N_Receptor_5HT2A Antagonist N_Receptor_Alpha1 α1-Adrenergic Receptor This compound->N_Receptor_Alpha1 Antagonist N_Effect Anxiolytic Effect N_Receptor_5HT2A->N_Effect N_Receptor_Alpha1->N_Effect Diazepam Diazepam D_Receptor_GABAa GABAA Receptor Diazepam->D_Receptor_GABAa Positive Allosteric Modulator D_Effect Anxiolytic Effect D_Receptor_GABAa->D_Effect Increased Cl- influx (Hyperpolarization) Fluoxetine Fluoxetine F_Transporter_SERT Serotonin Transporter (SERT) Fluoxetine->F_Transporter_SERT Inhibitor F_Effect Anxiolytic Effect (Chronic) F_Transporter_SERT->F_Effect Increased synaptic serotonin levels

Figure 1: Simplified signaling pathways for this compound, Diazepam, and Fluoxetine.

This compound acts as an antagonist at 5-HT2A and alpha-1 adrenergic receptors.[3][16][17] Its mechanism does not primarily involve direct interaction with the GABAergic system, which is the main target of benzodiazepines like diazepam. Diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, anxiolytic, and muscle relaxant properties. Fluoxetine, on the other hand, is a selective serotonin reuptake inhibitor (SSRI) that increases the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, leading to an increased level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.

Experimental Workflow

The general workflow for evaluating the anxiolytic-like effects of these compounds in animal models follows a standardized procedure.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Acclimation Animal Acclimation (e.g., 7 days) Treatment_Ni This compound (Chronic, e.g., 14 days in water) Acclimation->Treatment_Ni Treatment_Dz Diazepam (Acute, e.g., 30 min pre-test) Acclimation->Treatment_Dz Treatment_Fl Fluoxetine (Chronic, e.g., 21-28 days) Acclimation->Treatment_Fl EPM Elevated Plus Maze Treatment_Ni->EPM MB Marble Burying Test Treatment_Ni->MB Treatment_Dz->EPM Treatment_Dz->MB Treatment_Fl->EPM Treatment_Fl->MB Analysis Data Collection & Statistical Analysis EPM->Analysis MB->Analysis

Figure 2: Generalized experimental workflow for anxiolytic drug testing.

Reproducibility and Concluding Remarks

The reproducibility of anxiolytic drug effects in animal models is a critical consideration for preclinical research. The recent findings on this compound provide a foundational dataset for its anxiolytic potential.[1][2][3] However, as a compound with a less extensive research history compared to diazepam and fluoxetine, further studies are necessary to fully establish the reproducibility of its effects across different laboratories, animal strains, and experimental conditions.

The variability observed with established drugs like diazepam and fluoxetine underscores the importance of standardized protocols and careful consideration of experimental variables. For instance, prior experience with the testing apparatus can significantly alter the behavioral responses of animals and their sensitivity to anxiolytics like diazepam.[7][8] Similarly, the anxiolytic effects of SSRIs like fluoxetine are typically only evident after chronic administration, and acute doses can sometimes produce paradoxical anxiogenic-like effects.[5][12]

References

Benchmarking Niaprazine Against Novel 5-HT2A Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established 5-HT2A receptor antagonist, niaprazine (B1210437), against a selection of novel antagonists that have garnered significant interest in recent research and clinical development. The following sections detail the pharmacological profiles, binding affinities, and underlying experimental methodologies to offer an objective assessment for researchers in neuropsychopharmacology and related fields.

Introduction to 5-HT2A Receptor Antagonism

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia, psychosis-related disorders, and sleep disturbances.[1] Antagonism of this receptor is a well-established therapeutic mechanism. This compound, a sedative-hypnotic of the phenylpiperazine group, has been utilized for its 5-HT2A antagonistic properties for several decades.[2] In recent years, a new wave of novel 5-HT2A antagonists has emerged, offering potentially improved selectivity and clinical profiles. This guide benchmarks this compound against prominent novel antagonists: pimavanserin (B1677881), volinanserin, ritanserin, roluperidone (B1679516), and lumateperone (B1672687).

Comparative Pharmacological Profiles

The following tables summarize the in vitro binding affinities (Ki) of this compound and the selected novel 5-HT2A receptor antagonists. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) at the 5-HT2A Receptor

Compound5-HT2A Ki (nM)Reference(s)
This compound25 - 75[2][3]
Pimavanserin0.087[4]
Volinanserin0.36[5][6]
Ritanserin0.45[7]
Roluperidone8.19[8][9]
Lumateperone0.54[10][11][12][13][14]

Table 2: Selectivity Profile - Binding Affinities (Ki) at Other Receptors (nM)

Compound5-HT2Cα1-adrenergicD2H1Muscarinic (mACh)
This compound> 100086> 1000> 1000> 1000
Pimavanserin0.44> 300> 300> 300> 300
Volinanserin> 108> 108> 108--
Ritanserin0.7148.157739-
Roluperidone-4.17> 1000--
Lumateperone1737332> 1000> 1000

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1] This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15][16] The receptor can also engage other signaling pathways, including the activation of phospholipase A2 (PLA2) and the release of arachidonic acid.[15]

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Serotonin Serotonin (Agonist) Serotonin->5-HT2A_Receptor Binds to Antagonist 5-HT2A Antagonist (e.g., this compound) Antagonist->5-HT2A_Receptor Blocks

5-HT2A Receptor Signaling Cascade
Experimental Workflow: GPCR Antagonist Radioligand Binding Assay

The determination of binding affinity (Ki) for 5-HT2A receptor antagonists is typically performed using a competitive radioligand binding assay. The following diagram illustrates a generalized workflow for such an experiment.

Experimental Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (e.g., from cells expressing recombinant 5-HT2A receptor or brain tissue) Start->Membrane_Prep Radioligand_Prep Radioligand Preparation (e.g., [3H]ketanserin) Start->Radioligand_Prep Compound_Prep Test Compound Dilution Series (e.g., this compound, Pimavanserin) Start->Compound_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep->Incubation Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Measures radioactivity on filters) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

GPCR Antagonist Binding Assay Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and novel 5-HT2A antagonists.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a specific radioligand.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT2A receptor, or rat frontal cortex tissue homogenates.

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A selective radioligand.

  • Test Compounds: this compound, pimavanserin, volinanserin, ritanserin, roluperidone, lumateperone.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist like ketanserin (B1673593) or spiperone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For measuring radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding Wells: Add receptor membrane preparation, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.

    • Non-specific Binding Wells: Add receptor membrane preparation, the fixed concentration of radioligand, and a high concentration of the non-specific binding control.

    • Test Compound Wells: Add receptor membrane preparation, the fixed concentration of radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the harvester.

    • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release in cells expressing the 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.

  • Test Compounds: this compound, pimavanserin, volinanserin, ritanserin, roluperidone, lumateperone.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells in appropriate media and plate them into 96-well or 384-well black-walled, clear-bottom plates.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically involves incubation for 30-60 minutes at 37°C).

    • Wash the cells again to remove excess dye.

  • Compound Addition and Incubation:

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.

    • Plot the agonist-induced fluorescence response against the log concentration of the test compound (antagonist).

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response) from the dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and several novel 5-HT2A receptor antagonists. The data presented in the tables highlight the significantly higher binding affinity of the novel antagonists, particularly pimavanserin, volinanserin, and ritanserin, for the 5-HT2A receptor compared to this compound. Furthermore, the selectivity profiles indicate that while this compound demonstrates good selectivity, some novel agents like pimavanserin exhibit an exceptionally clean profile with minimal off-target activity at the tested receptors. The detailed experimental protocols provide a foundation for the replication and extension of these findings. Researchers and drug development professionals can utilize this information to inform their selection of appropriate pharmacological tools and to guide the development of next-generation therapeutics targeting the 5-HT2A receptor.

References

validation of niaprazine's anxiolytic activity in the marble-burying test

Author: BenchChem Technical Support Team. Date: December 2025

New research validates the anxiolytic-like activity of niaprazine (B1210437), a piperazine (B1678402) derivative, in the well-established marble-burying test in mice. The findings suggest that this compound significantly reduces marble-burying behavior, an effect consistent with anxiolytic drugs. This guide provides a comparative overview of this compound's performance against other known anxiolytics in this behavioral paradigm, supported by experimental data and detailed protocols for researchers.

This compound, a compound that has garnered renewed interest for its therapeutic potential, has shown promise in modulating anxiety-related behaviors. A recent study demonstrated that mice treated with this compound buried fewer marbles compared to a vehicle-treated control group, indicating a potential anxiolytic effect without significantly impacting exploratory activity.[1][2] The marble-burying test is a widely used behavioral assay to screen for anxiolytic and anti-compulsive drug effects, based on the natural tendency of rodents to bury novel or potentially harmful objects.[3][4]

Comparative Analysis of Anxiolytic Performance

To contextualize the anxiolytic-like effects of this compound, this guide presents a comparison with established anxiolytic agents: diazepam (a benzodiazepine), buspirone (B1668070) (a 5-HT1A receptor agonist), and fluoxetine (B1211875) (a selective serotonin (B10506) reuptake inhibitor). The data, summarized in the table below, is compiled from various studies and illustrates the typical effective dose ranges and the observed reduction in marble-burying behavior.

DrugDose RangeRoute of AdministrationKey Findings in Marble-Burying Test
This compound Not specified (administered in drinking water)OralShowed a trend towards decreasing the number of buried marbles (15.5 ± 1 vs. 18.7 ± 1 for control).[1]
Diazepam 1.0 - 5.0 mg/kgIntraperitonealDose-dependently decreases marble-burying behavior.[5][6][7] At 1.5 mg/kg and 3.0 mg/kg, significantly reduced the number of buried marbles.[8]
Buspirone 3.2 - 10 mg/kgIntraperitonealDose-dependently decreases the number of marbles buried.[9][10]
Fluoxetine 10 mg/kgIntraperitonealSignificantly decreased the number of hidden marbles in stressed animals.[11]

Note: The data presented is for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

A standardized protocol for the marble-burying test is crucial for the reproducibility and validity of findings. Below are detailed methodologies for the test as described in the cited literature.

Marble-Burying Test Protocol

This protocol is a synthesis of standard procedures used in behavioral neuroscience research.[4][12][13][14]

Apparatus:

  • Standard polycarbonate mouse cages (e.g., 26 cm x 48 cm x 20 cm).[12]

  • Clean, unscented bedding material (e.g., wood chips or sawdust), to a depth of 5 cm.[2][12]

  • 20-25 glass marbles (approximately 15 mm in diameter).[4]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Cage Preparation: Fill the test cage with 5 cm of fresh bedding material. Evenly space the marbles on the surface of the bedding.

  • Animal Placement: Gently place a single mouse into the prepared cage.

  • Test Duration: Allow the mouse to freely explore the cage and interact with the marbles for a 30-minute period.[3][14]

  • Scoring: After the 30-minute session, carefully remove the mouse from the cage. A marble is considered "buried" if at least two-thirds of it is covered by the bedding material.[3][14] Count the number of buried marbles.

  • Data Analysis: The primary measure is the number of marbles buried. Statistical analysis, such as a t-test or ANOVA, is used to compare the performance of the drug-treated group to the control group.

This compound Administration Protocol

In the study validating this compound's anxiolytic activity, the following administration method was used:[1][2]

  • Route of Administration: Oral, via drinking water.

  • Duration: 14 days.

  • Groups:

    • Treatment group: this compound dissolved in drinking water.

    • Control group: Vehicle (drinking water) only.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the marble-burying test.

MarbleBuryingTestWorkflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Acclimation Acclimate Mice to Testing Room CagePrep Prepare Test Cages with Bedding and Marbles Acclimation->CagePrep DrugAdmin Administer this compound or Vehicle Placement Place Mouse in Test Cage DrugAdmin->Placement Exploration 30-Minute Exploration Period Placement->Exploration Scoring Count Buried Marbles Exploration->Scoring Stats Statistical Analysis Scoring->Stats Conclusion Draw Conclusions on Anxiolytic Effect Stats->Conclusion

Caption: Workflow of the marble-burying test for anxiolytic drug screening.

References

A Comparative Pharmacodynamic Analysis of Niaprazine and Other Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacodynamics of niaprazine (B1210437) and other selected phenylpiperazine derivatives, namely trazodone (B27368) and nefazodone (B1678010). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the receptor binding affinities, functional activities, and associated signaling pathways of these compounds. All quantitative data is supported by cited experimental findings.

Data Presentation: Comparative Receptor Binding Affinities

The pharmacodynamic profiles of this compound, trazodone, and nefazodone are largely defined by their affinities for various neurotransmitter receptors. The following table summarizes their in vitro binding affinities (Ki in nM) for key serotonin (B10506), adrenergic, and histamine (B1213489) receptors. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions.

ReceptorThis compound (Ki, nM)Trazodone (Ki, nM)Nefazodone (Ki, nM)p-Fluorophenylpiperazine (pFPP) (Ki, nM)
Serotonin Receptors
5-HT1A>1000[1]Moderate Affinity[2]High Affinity[3]High Affinity (Agonist)[4]
5-HT2A25 - 75[1][5]1.3 - 15[3]7.1[3]Some Affinity[4]
5-HT2C---Some Affinity[4]
SERT>1000[1]78 - 860[3]220[3]Inhibitor[4]
Adrenergic Receptors
α177 - 86[1][5]---
α2730[1]178 - 360[3]84[3]-
Histamine Receptors
H1Low Affinity (>1000)[5]220 - 720[3]No Significant Affinity[3]-
Dopamine Receptors
D2>1000[5]---

Note: Data is compiled from multiple sources and presented as a range where applicable. The primary metabolite of this compound, p-fluorophenylpiperazine (pFPP), exhibits a distinct receptor binding profile.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by these phenylpiperazines and a typical experimental workflow for a radioligand binding assay.

5HT2A_and_Alpha1_Signaling cluster_5HT2A 5-HT2A Receptor Pathway cluster_Alpha1 α1-Adrenergic Receptor Pathway Niaprazine_5HT2A This compound / Trazodone / Nefazodone Receptor_5HT2A 5-HT2A Receptor Niaprazine_5HT2A->Receptor_5HT2A Antagonist Gq_11 Gq/11 Receptor_5HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Niaprazine_Alpha1 This compound Receptor_Alpha1 α1-Adrenergic Receptor Niaprazine_Alpha1->Receptor_Alpha1 Antagonist Gq_11_alpha Gq/11 Receptor_Alpha1->Gq_11_alpha Activates PLC_alpha Phospholipase C (PLC) Gq_11_alpha->PLC_alpha PIP2_alpha PIP2 PLC_alpha->PIP2_alpha Hydrolyzes IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca_release_alpha Ca²⁺ Release IP3_alpha->Ca_release_alpha PKC_activation_alpha PKC Activation DAG_alpha->PKC_activation_alpha

Figure 1: Signaling pathways for 5-HT2A and α1-adrenergic receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from cell culture or tissue) start->prep_membranes add_components Add Assay Components to Wells: - Receptor Membranes - Radioligand (e.g., [3H]-Ketanserin) - Test Compound (e.g., this compound) prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff measure->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the pharmacodynamics of phenylpiperazines.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist.

  • Materials:

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

    • Test Compound: this compound or other phenylpiperazine derivatives.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Mianserin).

    • Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.

    • Scintillation Counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of [3H]-Ketanserin (typically at or near its Kd value), and the receptor membranes.

    • Incubation: Incubate the plate at room temperature (e.g., 27°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

    • Filtration: Rapidly terminate the incubation by filtering the contents of the wells through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measurement: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Functional Assay for α1-Adrenergic Receptor Antagonism (Calcium Mobilization)

This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an α1-adrenergic receptor agonist.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing the human α1-adrenergic receptor (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

    • Agonist: A selective α1-adrenergic agonist (e.g., phenylephrine).

    • Test Compound: this compound or other phenylpiperazine derivatives.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Fluorescence Plate Reader: With the capability for kinetic reading.

  • Procedure:

    • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or vehicle for a specified period (e.g., 15-30 minutes).

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline, add a pre-determined concentration of the α1-adrenergic agonist (typically the EC80 concentration to allow for inhibition).

    • Data Acquisition: Continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Calculate the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.

Comparative Discussion

This compound's pharmacodynamic profile is characterized by its potent antagonism at 5-HT2A and α1-adrenergic receptors.[1][5] This dual antagonism is believed to contribute to its sedative and hypnotic effects. Unlike some other phenylpiperazines, such as trazodone, this compound has a low affinity for the histamine H1 receptor, which may result in a different side-effect profile.[5]

Trazodone and nefazodone are also potent 5-HT2A receptor antagonists.[3] However, they exhibit a more complex pharmacology, including significant affinity for the serotonin transporter (SERT), thereby inhibiting serotonin reuptake.[3] Trazodone also possesses moderate affinity for the histamine H1 receptor, which likely contributes to its sedative properties.[2][3] Nefazodone, while sharing the 5-HT2A antagonism, has a higher affinity for the α2-adrenergic receptor compared to trazodone.[3]

A key differentiator for this compound is its primary metabolite, p-fluorophenylpiperazine (pFPP).[4] Unlike the parent compound, pFPP has a high affinity for and acts as an agonist at the 5-HT1A receptor.[4] This metabolite may contribute to the overall clinical effects of this compound, potentially through a different mechanism than the parent drug.[5]

References

Safety Operating Guide

Proper Disposal of Niaprazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine group. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and adhering to regulatory guidelines.

While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is designated with GHS hazard classifications indicating it can be harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed pharmaceutical waste management vendor. This ensures the compound is handled and destroyed in a compliant and environmentally responsible manner, typically via incineration.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and personal protective equipment (PPE).

  • Segregate this compound waste from other waste streams at the point of generation. It should not be mixed with hazardous waste, sharps waste, or regular trash.[2]

2. Containerization:

  • Use designated, leak-proof, and clearly labeled containers for this compound waste. These containers are often color-coded; for non-RCRA pharmaceutical waste, blue or white containers are commonly used.[3]

  • The container must be in good condition and compatible with the chemical.

  • Label the container clearly as "Non-Hazardous Pharmaceutical Waste for Incineration" and specify "Contains this compound." Include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel.[2]

  • The storage area should be away from incompatible materials.

4. Disposal:

  • Arrange for the collection of the this compound waste by a licensed and reputable pharmaceutical waste disposal company.

  • Ensure a manifest or a certificate of destruction is obtained to document the proper disposal of the waste.[2]

Note: Never dispose of this compound by flushing it down the drain or placing it in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Quantitative Data Summary

For laboratory purposes, adherence to the following guidelines is critical.

ParameterGuidelineSource
GHS Hazard Classifications Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2)PubChem
RCRA Hazardous Waste Status Not a listed hazardous wasteGeneral Pharmaceutical Waste Guidelines
Recommended Disposal Method Incineration via a licensed waste vendor[2][3]
Container Type Leak-proof, sealed, and clearly labeled[2][4]
PPE Requirement Safety glasses, gloves, lab coatStandard Laboratory Practice

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NiaprazineDisposalWorkflow start Start: this compound Waste Generated identify_waste Identify all this compound-contaminated materials start->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste containerize Place in a designated, sealed, and labeled container (e.g., blue or white bin) segregate_waste->containerize storage Store securely in a designated area containerize->storage vendor_pickup Arrange for pickup by a licensed pharmaceutical waste vendor storage->vendor_pickup incineration Incineration of waste vendor_pickup->incineration documentation Obtain and file Certificate of Destruction incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Niaprazine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective brain catecholamine depletor. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, another source identifies it as an irritant, harmful if swallowed, and a cause of skin and eye irritation.[1][2] Therefore, a cautious approach to handling is warranted, incorporating the use of appropriate personal protective equipment and engineering controls.

Quantitative Exposure Limits:

No specific occupational exposure limit values have been established for this compound.[1] In the absence of defined limits, stringent adherence to standard laboratory safety protocols is required to minimize exposure.

ParameterValueSource
Occupational Exposure Limit (OEL)Not EstablishedMedchemExpress SDS[1]

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent eye irritation from splashes or aerosols.[1]
Hand Protection Protective gloves.To prevent skin irritation and absorption.[1]
Skin and Body Protection Impervious clothing, such as a lab coat.To protect skin from contact with the substance.[1]
Respiratory Protection A suitable respirator should be used.To prevent inhalation of dust or aerosols, especially when engineering controls are not sufficient.[1][3]

Engineering Controls:

Control TypeRequirement
Ventilation Use only in areas with appropriate exhaust ventilation.[1]
Safety Stations A readily accessible safety shower and eye wash station must be available.[1]

Procedural Guidance for Handling and Disposal

The following step-by-step procedures are designed to ensure the safe handling of this compound from receipt to disposal.

Handling Protocol:
  • Preparation and Precaution: Before handling, ensure all required PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoiding Contamination: Avoid inhalation of any dust or aerosols that may form.[1] Direct contact with eyes and skin must be prevented.[1] Do not eat, drink, or smoke in the handling area to prevent ingestion.

  • During Operations: Handle the substance carefully to prevent spills. If a spill occurs, evacuate personnel to a safe area and ensure adequate ventilation before cleanup.[1]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Spill Containment: For spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Waste Collection: Place the absorbed material and any other contaminated waste (e.g., gloves, wipes) into a suitable, sealed container for disposal.

  • Final Disposal: Dispose of the contaminated material as chemical waste through an authorized waste disposal company. Do not allow the product to enter drains or water courses.[1] For unused medicine, if a take-back program is not available, the FDA recommends mixing the substance with an unpalatable material like dirt or coffee grounds, placing it in a sealed container, and discarding it in the household trash.[4][5][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) handle_substance Handle this compound in Ventilated Area prep_ppe->handle_substance prep_controls Ensure Engineering Controls (Ventilation, Eye Wash, Safety Shower) prep_controls->handle_substance handle_avoid Avoid Inhalation and Contact handle_substance->handle_avoid spill_contain Contain Spills with Absorbent Material handle_avoid->spill_contain If Spill Occurs decontaminate Decontaminate Surfaces and Equipment handle_avoid->decontaminate After Handling spill_contain->decontaminate waste_collect Collect Waste in Sealed Container decontaminate->waste_collect dispose Dispose via Authorized Waste Management waste_collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niaprazine
Reactant of Route 2
Reactant of Route 2
Niaprazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。